molecular formula C20H36O3 B13788020 14,15-EE-5(Z)-E

14,15-EE-5(Z)-E

货号: B13788020
分子量: 324.5 g/mol
InChI 键: KZTLOTWHEAHQAZ-CUZNAYPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14,15-EE-5(Z)-E is a useful research compound. Its molecular formula is C20H36O3 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H36O3

分子量

324.5 g/mol

IUPAC 名称

(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m0/s1

InChI 键

KZTLOTWHEAHQAZ-CUZNAYPQSA-N

手性 SMILES

CCCCC[C@H]1[C@H](O1)CCCCCCC/C=C\CCCC(=O)O

规范 SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of the endogenous lipid signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are potent endothelium-derived hyperpolarizing factors (EDHFs). By competitively inhibiting the actions of EETs, 14,15-EEZE serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the cytochrome P450 epoxygenase pathway. This technical guide provides a comprehensive overview of 14,15-EEZE, including its chemical properties, mechanism of action, and its effects on vascular tone. Detailed experimental protocols for studying its activity and a summary of key quantitative data are also presented.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are considered to be key mediators of endothelium-dependent hyperpolarization and vasodilation in various vascular beds, including the coronary arteries.[2][3] The four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) are involved in the regulation of vascular tone, inflammation, and angiogenesis.[1][4]

To investigate the specific roles of EETs, selective antagonists are indispensable. 14,15-EEZE was synthesized and identified as a potent and selective antagonist of EETs, demonstrating preferential inhibition of 14,15-EET-induced vasorelaxation.[3] This compound has been instrumental in confirming the role of EETs as EDHFs and in exploring their signaling pathways.

Chemical Properties and Synthesis

14,15-EEZE is a structural analog of 14,15-EET. The key modification is the saturation of the double bonds at the 8,9 and 11,12 positions, which is thought to contribute to its antagonist properties.

Mechanism of Action

14,15-EEZE exerts its effects by acting as a competitive antagonist at the putative EET receptor.[4] While the specific EET receptor has not yet been cloned, functional studies strongly suggest its existence as a G-protein coupled receptor (GPCR).[7][8][9]

The signaling cascade initiated by EETs in vascular smooth muscle cells is believed to involve the following steps:

  • Receptor Binding: EETs bind to a putative GPCR on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased cAMP levels activate PKA.

  • Potassium Channel Opening: PKA phosphorylates and activates large-conductance calcium-activated potassium channels (BKCa).

  • Hyperpolarization and Vasorelaxation: The opening of BKCa channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent relaxation of the vascular smooth muscle.

14,15-EEZE competitively blocks the initial step of this pathway by preventing EETs from binding to their receptor, thereby inhibiting the entire downstream signaling cascade and preventing vasorelaxation.[3]

Quantitative Data

The inhibitory effects of 14,15-EEZE on EET-induced vasorelaxation have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of EET-Induced Relaxation in Bovine Coronary Arteries by 14,15-EEZE (10 µM) [3]

Agonist (EET Regioisomer)Maximal Relaxation (%)Maximal Relaxation with 14,15-EEZE (10 µM) (%)
14,15-EET85 ± 518 ± 3
11,12-EET88 ± 445 ± 6
8,9-EET82 ± 650 ± 7
5,6-EET78 ± 755 ± 8

Table 2: Effect of 14,15-EEZE on Vasorelaxation Induced by Other Vasoactive Agents in Bovine Coronary Arteries [3]

Vasoactive AgentPathwayEffect of 14,15-EEZE (10 µM)
Sodium NitroprussideNitric Oxide DonorNo significant alteration
IloprostProstacyclin AnalogNo significant alteration
BimakalimKATP Channel OpenerNo significant alteration
NS1619BKCa Channel OpenerNo significant alteration

Experimental Protocols

Vascular Reactivity Studies Using Wire Myography

This protocol describes the measurement of isometric tension in isolated bovine coronary artery rings to assess the effects of 14,15-EEZE on EET-induced vasorelaxation.[1][10][11][12][13][14][15]

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.

  • U46619 (thromboxane A2 mimetic)

  • EET regioisomers (14,15-EET, 11,12-EET, etc.)

  • 14,15-EEZE

  • Wire myograph system

  • Dissection microscope and tools

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Vessel Preparation:

    • Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove the surrounding connective and adipose tissue.

    • Cut the artery into 2-3 mm rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting:

    • Mount the arterial rings on two tungsten wires in the chambers of a wire myograph.

    • Fill the chambers with Krebs-Henseleit solution and bubble with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.

    • Replace the buffer every 15-20 minutes.

    • To check for viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM). Rings that do not contract significantly should be discarded.

  • Experimental Protocol:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings with a submaximal concentration of U46619 (e.g., 10-100 nM) to achieve a stable contraction of approximately 50-70% of the maximal KCl-induced contraction.

    • Once a stable plateau is reached, add cumulative concentrations of the EET regioisomer to generate a concentration-response curve for relaxation.

    • For antagonist studies, pre-incubate the rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes before pre-contracting with U46619. Then, generate the EET concentration-response curve in the presence of 14,15-EEZE.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation as a percentage of the pre-contraction induced by U46619.

    • Compare the concentration-response curves in the absence and presence of 14,15-EEZE.

Visualizations

Signaling Pathway of EET-Induced Vasorelaxation and its Inhibition by 14,15-EEZE

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EETs EETs GPCR Putative EET Receptor (GPCR) EETs->GPCR Binds and Activates 14,15-EEZE 14,15-EEZE 14,15-EEZE->GPCR Competitively Inhibits Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces BKCa BKCa Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux leads to Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates PKA->BKCa Phosphorylates and Opens Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Caption: EET signaling pathway in vascular smooth muscle and antagonism by 14,15-EEZE.

Experimental Workflow for Vascular Reactivity Assay

Experimental_Workflow A Isolate Bovine Coronary Artery B Prepare 2-3 mm Arterial Rings A->B C Mount Rings in Wire Myograph B->C D Equilibrate in Krebs-Henseleit (37°C, 95% O2/5% CO2) C->D E Check Viability (KCl Contraction) D->E F Pre-incubate with 14,15-EEZE or Vehicle E->F G Pre-contract with U46619 F->G H Generate Cumulative Concentration-Response Curve to EET G->H I Record Isometric Tension and Analyze Data H->I

Caption: Workflow for assessing vascular reactivity using wire myography.

Conclusion

14,15-EEZE is a valuable pharmacological tool for investigating the biological roles of EETs. Its selectivity as an antagonist allows for the specific inhibition of the EET signaling pathway, thereby enabling researchers to dissect its contribution to vascular tone regulation and other physiological processes. The data and protocols presented in this guide provide a foundation for the effective use of 14,15-EEZE in cardiovascular research and drug development. Further studies to fully characterize the EET receptor and to develop even more potent and specific antagonists will continue to advance our understanding of this important signaling pathway.

References

An In-depth Technical Guide on 14,15-Epoxyeicosa-5(Z)-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, a prominent member of the epoxyeicosatrienoic acid (EET) family, is an endogenous signaling molecule derived from the metabolism of arachidonic acid. It plays a crucial role in various physiological processes, particularly in the cardiovascular system where it acts as a potent vasodilator. This technical guide provides a comprehensive overview of its nomenclature, biosynthesis, metabolism, signaling pathways, and key experimental methodologies for its study.

Nomenclature and Structure

The full IUPAC name for 14,15-Epoxyeicosa-5(Z)-enoic acid is (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid [1]. It is also commonly referred to as 14,15-EET. The molecule possesses a 20-carbon chain with three cis (Z) double bonds at positions 5, 8, and 11, and an epoxide ring at the 14,15 position.

Biosynthesis and Metabolism

14,15-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes, known as CYP epoxygenases[2]. These enzymes introduce an oxygen atom across the double bond at the 14,15-position of arachidonic acid.

The biological activity of 14,15-EET is terminated through its metabolism by soluble epoxide hydrolase (sEH)[2]. This enzyme catalyzes the hydrolysis of the epoxide ring to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[2].

AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Epoxidation EET 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EET) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET) sEH->DHET

Biosynthesis and Metabolism of 14,15-EET.

Signaling Pathways

The primary signaling mechanism of 14,15-EET involves its interaction with G-protein coupled receptors (GPCRs) on the cell surface. While a specific high-affinity receptor has been suggested by binding studies, 14,15-EET has also been shown to interact with several prostanoid receptors, albeit with lower affinity[3][4][5].

Activation of these GPCRs, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA)[6][7][8]. PKA, in turn, phosphorylates and activates downstream targets, including large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells[9]. The opening of these potassium channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and vasodilation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol EET 14,15-EET GPCR Gs-Protein Coupled Receptor EET->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP BKCa BKCa Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization KATP KATP Channel KATP->Hyperpolarization cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->BKCa Phosphorylates & Activates PKA->KATP Phosphorylates & Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling Pathway of 14,15-EET in Vascular Smooth Muscle.

Quantitative Data

The biological activity of 14,15-EET has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity

LigandCell Type/MembraneParameterValueReference
[3H]-14,15-EETMonocyte membranesKd5.7 nM[3]
14(R),15(S)-EETGuinea pig mononuclear cellsKi226.3 nM[8]

Table 2: Vasorelaxation Potency

SpeciesVascular BedParameterValueReference
BovineCoronary ArteryED50~1 µM[4]
CanineCoronary MicrovesselsEC503 - 120 pM[10]
PorcineCoronary MicrovesselsEC503 - 120 pM[10]
RatMesenteric ArteryEC50Lower in secondary branches[11]

Experimental Protocols

Vasorelaxation Assay Using Bovine Coronary Artery Rings

This protocol outlines the measurement of the vasodilatory effect of 14,15-EET on isolated bovine coronary artery rings.

1. Tissue Preparation:

  • Obtain fresh bovine hearts from a local abattoir.

  • Dissect the left anterior descending coronary artery and place it in ice-cold Krebs buffer.

  • Carefully remove excess connective tissue and cut the artery into 2-3 mm rings.

2. Mounting:

  • Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

3. Equilibration and Contraction:

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5-10 g.

  • Induce contraction with a thromboxane-mimetic, such as U46619, to achieve a stable submaximal contraction.

4. Data Acquisition:

  • Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to the organ bath.

  • Record the changes in isometric tension. Relaxation is expressed as a percentage decrease from the pre-contracted tone.

Start Obtain Bovine Coronary Artery Prep Prepare Arterial Rings (2-3 mm) Start->Prep Mount Mount Rings in Organ Bath Prep->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction with U46619 Equilibrate->Contract Add_EET Add Cumulative Concentrations of 14,15-EET Contract->Add_EET Record Record Isometric Tension Add_EET->Record Analyze Analyze Data (% Relaxation) Record->Analyze

Workflow for Vasorelaxation Assay.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol describes a method for screening inhibitors of sEH using a fluorogenic substrate.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., Tris-HCl with BSA).

  • Prepare a stock solution of a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME) in a suitable solvent like DMSO.

  • Prepare serial dilutions of the test inhibitor and a known sEH inhibitor (positive control).

  • Prepare a solution of recombinant human sEH enzyme.

2. Assay Procedure:

  • In a 96-well black microplate, add the sEH enzyme to each well (except for the no-enzyme control).

  • Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control.

  • Pre-incubate the enzyme and inhibitor for a short period at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

3. Data Analysis:

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • The rate of the reaction is proportional to the sEH activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Start Prepare Reagents: Enzyme, Substrate, Inhibitors Plate Dispense Enzyme and Inhibitors into 96-well Plate Start->Plate Incubate1 Pre-incubate Enzyme and Inhibitor Plate->Incubate1 Add_Substrate Initiate Reaction with Fluorogenic Substrate Incubate1->Add_Substrate Read Monitor Fluorescence Increase Add_Substrate->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

References

An In-depth Technical Guide on the Mechanism of Action of 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). It has been identified as a selective antagonist of the biological activities of epoxyeicosatrienoic acids (EETs), which are potent endothelium-derived hyperpolarizing factors (EDHFs) with significant vasodilatory and cardioprotective effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on signaling pathways, and its utility as a pharmacological tool. The information presented is supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases.[1] They play a crucial role in regulating vascular tone, inflammation, and ion transport.[2] Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 14,15-EET is often the most abundant and has been extensively studied for its vasodilatory properties.[3] The discovery of selective antagonists has been pivotal in elucidating the physiological and pathophysiological roles of EETs. This compound has emerged as a key pharmacological tool for these investigations.[3][4]

Molecular Target and Binding Profile

The primary mechanism of action of this compound is the competitive antagonism at a putative EET receptor.[3][5] While a specific EET receptor has not yet been cloned, functional studies and radioligand binding assays strongly support its existence.

Radioligand Binding Studies

A radiolabeled analog of this compound, [¹²⁵I]iodo-14,15-epoxyeicosa-5(Z)-enoic acid, has been utilized to characterize the antagonist binding site in U937 cell membranes. These studies revealed high-affinity, saturable, and reversible binding. The lack of effect of GTPγS on binding indicates that the radioligand binds as an antagonist.

Table 1: Quantitative Data from Radioligand Binding Assays

ParameterValueCell TypeReference
KD1.11 ± 0.13 nMU937 cells[6]
Bmax1.13 ± 0.04 pmol/mg proteinU937 cells[6]

Table 2: Competitive Binding Affinities for the EET Antagonist Binding Site

Competing LigandOrder of PotencyReference
11,12-EET= 14,15-EET[6]
8,9-EET= this compound[6]
14,15-dihydroxyeicosatrienoic acid> 15-hydroxyeicosatetraenoic acid[6]

Effects on Vascular Tone and Hyperpolarization

This compound effectively inhibits the vasodilatory and hyperpolarizing effects of EETs in various vascular beds, particularly in coronary arteries.

Inhibition of Vasodilation

In pre-constricted bovine coronary artery rings, this compound antagonizes the relaxation induced by all four EET regioisomers, with the most pronounced effect against 14,15-EET.[3][4] It also inhibits the endothelium-dependent relaxation in response to agonists like bradykinin and methacholine, which are known to stimulate endogenous EET production.[3][4] Importantly, it does not affect vasodilation induced by nitric oxide donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost), demonstrating its selectivity for the EET pathway.[3][4]

Table 3: Antagonistic Effects of this compound on Vasodilation

AgonistConcentration of this compoundEffectVascular BedReference
14,15-EET10 µM~80% inhibition of relaxationBovine Coronary Artery[7]
Bradykinin10 µM~1000-fold rightward shift in concentration-response curveBovine Coronary Artery[2]
Inhibition of Hyperpolarization

EETs induce hyperpolarization of vascular smooth muscle cells by activating large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[3] this compound has been shown to block this EET-mediated hyperpolarization, further confirming its role as an EET antagonist.[3][4]

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by EETs.

The Putative EET Receptor - G-Protein Signaling Pathway

EETs are thought to bind to a G-protein coupled receptor (GPCR), leading to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA subsequently phosphorylates and opens BKCa channels, resulting in K⁺ efflux, hyperpolarization, and vasodilation. This compound competitively inhibits the initial step of this cascade by blocking EET binding to the receptor.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs EET_Receptor Putative EET Receptor (GPCR) EETs->EET_Receptor Binds to Gs Gαs EET_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes Antagonist This compound Antagonist->EET_Receptor Blocks

Caption: EET-mediated vasodilation signaling pathway and its inhibition by this compound.
Interaction with TRPV4 Channels

EETs have been shown to activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to Ca²⁺ influx. While direct studies on the effect of this compound on this specific interaction are limited, as a competitive antagonist at the EET binding site, it is expected to block EET-mediated activation of TRPV4.

TRPV4_Activation_Pathway EETs EETs TRPV4 TRPV4 Channel EETs->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Mediates Antagonist This compound Antagonist->TRPV4 Likely Blocks EET Binding

Caption: Proposed inhibition of EET-induced TRPV4 activation by this compound.
Relationship with Peroxisome Proliferator-Activated Receptors (PPARs)

The interaction of this compound with PPARs appears to be indirect. While EETs themselves are weak activators of PPARs, their metabolites, dihydroxyeicosatrienoic acids (DHETs), formed by the action of soluble epoxide hydrolase (sEH), are more potent activators, particularly of PPARα.[4] There is currently no direct evidence to suggest that this compound or its metabolites directly bind to or modulate the activity of PPARs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on established protocols in the field.

Vascular Relaxation Assay (Wire Myography)

This protocol is used to assess the effect of this compound on EET-induced vasodilation.

  • Tissue Preparation: Bovine coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of connective tissue and cut into 2-3 mm rings.

  • Mounting: The arterial rings are mounted on two wires in a wire myograph chamber filled with PSS, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-constricted with a thromboxane A₂ mimetic, U46619, to a stable tone.

  • Antagonist Incubation: Vehicle or this compound (e.g., 10 µM) is added to the chambers and incubated for 20-30 minutes.

  • Agonist Concentration-Response: A cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET) is generated by adding increasing concentrations of the agonist to the chambers.

  • Data Analysis: The relaxation at each agonist concentration is expressed as a percentage of the pre-constriction tone. IC₅₀ or pA₂ values can be calculated to quantify the antagonist potency.

Vascular_Relaxation_Workflow A Dissect and prepare arterial rings B Mount rings in wire myograph A->B C Equilibrate and pre-constrict with U46619 B->C D Incubate with this compound or vehicle C->D E Generate cumulative concentration-response curve to EET D->E F Analyze data and calculate potency E->F

Caption: Experimental workflow for the vascular relaxation assay.
Radioligand Binding Assay

This protocol is used to determine the binding characteristics of this compound to the putative EET receptor.

  • Membrane Preparation: U937 cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled [¹²⁵I]iodo-14,15-epoxyeicosa-5(Z)-enoic acid and increasing concentrations of unlabeled this compound or other competing ligands.

  • Incubation: The plate is incubated at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from the total binding to obtain specific binding. KD, Bmax, and Ki values are calculated using appropriate software.

Measurement of Membrane Potential (Electrophysiology)

This protocol is used to assess the effect of this compound on EET-induced hyperpolarization.

  • Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure the membrane potential of single cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

  • Drug Application: The cells are perfused with an external solution containing an EET agonist (e.g., 14,15-EET) in the presence or absence of this compound.

  • Data Acquisition and Analysis: Changes in membrane potential are recorded and analyzed to determine the extent of hyperpolarization and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the physiological roles of EETs. Its mechanism of action as a selective antagonist at a putative EET receptor is well-supported by functional and binding studies. By inhibiting EET-induced vasodilation and hyperpolarization, this compound allows for the specific investigation of EET-mediated signaling pathways in various physiological and pathological contexts. Further research, including the definitive identification and cloning of the EET receptor, will provide even greater insight into the precise molecular interactions of this important antagonist.

References

An In-Depth Technical Guide to the Biological Function of 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the biological functions of 14,15-epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EE-5(Z)-E or 14,15-EEZE. Primarily characterized as a selective antagonist of epoxyeicosatrienoic acids (EETs), 14,15-EEZE serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of EETs. This document details its mechanism of action, its effects on various biological systems, and its metabolism. Particular focus is given to its role in the cardiovascular system and in cancer biology. This guide also provides detailed experimental protocols for key assays used to characterize its function and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.

Introduction to this compound (14,15-EEZE)

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] Unlike its parent compound, 14,15-EEZE exhibits potent antagonist activity against EETs, making it an invaluable tool for studying the biological effects of these lipid signaling molecules.[1][2] EETs are known to be involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[3][4] By selectively blocking the actions of EETs, 14,15-EEZE has been instrumental in defining the signaling pathways and cellular responses mediated by these endogenous eicosanoids.

Antagonist Activity and Quantitative Data

The primary biological function of 14,15-EEZE is its ability to competitively inhibit the actions of EETs. This has been demonstrated in various experimental systems, most notably in the context of vascular reactivity.

Inhibition of Vasodilation

In bovine coronary arteries pre-constricted with the thromboxane A2 mimetic U46619, 14,15-EET induces a concentration-dependent relaxation with an ED₅₀ of approximately 1 µM.[5] Pre-incubation with 14,15-EEZE (10 µmol/L) significantly inhibits this relaxation.[2] While 14,15-EEZE is a pan-EET antagonist, it shows the most potent inhibition against 14,15-EET.[1]

Parameter 14,15-EET 11,12-EET 8,9-EET 5,6-EET Reference
Maximal Relaxation (%) ~80-90%~80-90%~80-90%~80-90%[2]
Maximal Relaxation with 10 µM 14,15-EEZE (%) ~18%InhibitedInhibitedInhibited[2]
ED₅₀ for Vasodilation ~2.2 µM---[6]

Table 1: Antagonistic Effect of 14,15-EEZE on EET-Induced Vasodilation in Bovine Coronary Arteries.

Inhibition of Cancer Cell Migration and Invasion

In the context of cancer biology, EETs have been shown to promote cell migration and invasion. 14,15-EEZE has been demonstrated to inhibit these pro-metastatic effects in various cancer cell lines, including prostate cancer.

Assay Cell Line Treatment Effect of 14,15-EEZE Reference
Migration Prostate Cancer (PC-3)11,12-EETInhibition of EET-induced migration-
Invasion Breast Cancer (MCF-7)14,15-EETInhibition of EET-induced invasion[7]

Table 2: Inhibitory Effects of 14,15-EEZE on Cancer Cell Motility. (Note: Specific IC50 values for migration/invasion inhibition are not consistently reported in the literature).

Signaling Pathways Blocked by 14,15-EEZE

By antagonizing EETs, 14,15-EEZE effectively blocks the downstream signaling pathways activated by these eicosanoids.

G-Protein Coupled Receptor (GPCR) Signaling in the Vasculature

EETs are known to induce vasodilation through a G-protein coupled receptor, likely coupled to a Gs alpha subunit.[6] This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and opens large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. 14,15-EEZE blocks the initial binding of EETs to the GPCR, thereby inhibiting this entire signaling cascade.

GPCR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EET 14,15-EET GPCR Putative EET Receptor (GPCR) EET->GPCR Activates EEZE 14,15-EEZE EEZE->GPCR Blocks Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Cancer_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Upregulates EGFR EGFR EET->EGFR Transactivates EEZE 14,15-EEZE EEZE->EET Antagonizes FAK FAK Integrin->FAK Activates Ras Ras EGFR->Ras Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metabolism_Workflow EEZE 14,15-EEZE (Pan-EET Antagonist) sEH Soluble Epoxide Hydrolase (sEH) EEZE->sEH DHEZE 14,15-DHE5ZE (Selective 14,15-EET Antagonist) sEH->DHEZE Metabolizes to

References

14,15-EE-5(Z)-E as an Epoxyeicosatrienoic Acid Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules, existing as four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), are crucial mediators in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1][2] The biological activities of EETs are terminated primarily through their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1][3] The study of EET signaling has been greatly advanced by the development of selective antagonists. Among these, 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also commonly referred to as 14,15-EEZE, has emerged as a valuable pharmacological tool for elucidating the roles of EETs in various biological systems. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an EET antagonist, its application in experimental research, and the signaling pathways it helps to unravel.

Mechanism of Action

This compound is a structural analog of 14,15-EET that functions as a competitive antagonist at the putative EET receptor(s).[4][5] While a specific high-affinity EET receptor has yet to be definitively identified, functional studies and binding assays strongly suggest the presence of G-protein coupled receptors (GPCRs) that mediate the effects of EETs.[1][2] this compound competitively inhibits the binding of EETs to these sites, thereby blocking their downstream signaling cascades.[5]

Notably, this compound has been shown to be most effective in inhibiting the actions of 14,15-EET, although it also antagonizes the effects of other EET regioisomers.[4] It does not significantly affect the synthesis of EETs or other eicosanoids like 20-hydroxyeicosatetraenoic acid (20-HETE).[4] Furthermore, it does not appear to directly modulate the activity of other key signaling molecules involved in vascular tone regulation, such as nitric oxide or prostacyclin, nor does it directly open or close potassium channels.[2][4] This selectivity makes this compound a specific tool for investigating EET-mediated biological responses.

Quantitative Data: Antagonist Potency

The antagonist potency of this compound has been characterized in various experimental systems. The following table summarizes the available quantitative data on its inhibitory activity against different EET regioisomers.

AntagonistAgonist (EET Regioisomer)Assay SystemParameterValueReference
This compound14,15-EETBovine Coronary Artery Rings% Inhibition of Relaxation (at 10 µM)~80%[4]
This compound11,12-EETBovine Coronary Artery RingsInhibition of RelaxationYes[4]
This compound8,9-EETBovine Coronary Artery RingsInhibition of RelaxationYes[4]
This compound5,6-EETBovine Coronary Artery RingsInhibition of RelaxationYes[4]
This compound14,15-EETU937 Cell MembranesKiNot explicitly stated, but competes for binding[6]

Note: Explicit IC50 or Ki values for this compound against all EET regioisomers are not consistently reported in a single comprehensive study. The data presented reflects the reported inhibitory effects at specific concentrations.

Experimental Protocols

Vascular Reactivity Assay: Isometric Tension Recording in Bovine Coronary Arteries

This protocol describes the methodology to assess the antagonist effect of this compound on EET-induced vasodilation in isolated bovine coronary artery rings.

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-bicarbonate buffer.

    • Carefully remove excess connective tissue and fat.

    • Cut the artery into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps if required for specific experimental aims.

  • Mounting:

    • Mount the arterial rings on two stainless steel hooks in an organ bath filled with Krebs-bicarbonate buffer.

    • Maintain the buffer at 37°C and continuously aerate with carbogen gas.

  • Equilibration and Pre-tensioning:

    • Allow the rings to equilibrate for at least 60 minutes.

    • Gradually increase the tension to a baseline of approximately 5 grams, washing the rings with fresh buffer every 15-20 minutes.

  • Pre-constriction:

    • Constrict the arterial rings with a submaximal concentration of U46619 (e.g., 10-30 nM) to achieve a stable contraction plateau.

  • Antagonist Incubation:

    • For antagonist experiments, pre-incubate the rings with this compound (e.g., 10 µM) for 20-30 minutes prior to the addition of the agonist.

  • Agonist-induced Relaxation:

    • Generate cumulative concentration-response curves to the desired EET regioisomer (e.g., 1 nM to 10 µM).

    • Record the relaxation as a percentage decrease from the U46619-induced pre-constriction.

  • Data Analysis:

    • Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.

Radioligand Binding Assay: Competitive Inhibition in U937 Cell Membranes

This protocol outlines a competitive binding assay to characterize the interaction of this compound with EET binding sites using a radiolabeled EET analog.

Materials:

  • U937 human monocytic cells

  • Radiolabeled EET agonist (e.g., [³H]-14,15-EET or a suitable radioiodinated analog)

  • Unlabeled EETs and this compound

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Binding buffer (e.g., membrane buffer with 0.1% BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Harvest U937 cells and wash with cold phosphate-buffered saline (PBS).

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

    • Add a fixed concentration of the radiolabeled EET agonist (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled competitor (this compound or unlabeled EETs).

    • For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled EET (e.g., 10 µM) in addition to the radioligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

EETs exert their effects through complex signaling cascades. This compound serves as a critical tool to dissect these pathways by selectively blocking the initial step of receptor activation.

EET-Mediated Vasodilation Pathway

EETs are known to cause vasodilation by hyperpolarizing vascular smooth muscle cells. This is primarily achieved through the activation of potassium channels. The following diagram illustrates the proposed signaling pathway.

EET_Vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET EETs CYP->EET EET_receptor Putative EET Receptor (GPCR) EET->EET_receptor Binding Gs Gsα EET_receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_channel K+ Channels (BKCa, KATP) PKA->K_channel Phosphorylation & Activation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Relaxation Antagonist This compound Antagonist->EET_receptor Inhibition

Caption: EET-mediated vasodilation signaling pathway.

Experimental Workflow for Vascular Reactivity Assay

The following diagram outlines the logical flow of the vascular reactivity experiment described in the protocol section.

Vascular_Reactivity_Workflow start Start prep Prepare Bovine Coronary Artery Rings start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate and Apply Pre-tension mount->equilibrate preconstrict Pre-constrict with U46619 equilibrate->preconstrict decision Antagonist Treatment? preconstrict->decision antagonist Pre-incubate with This compound decision->antagonist Yes agonist Add Cumulative Concentrations of EET decision->agonist No antagonist->agonist record Record Isometric Tension (Relaxation) agonist->record analyze Analyze Data and Compare Curves record->analyze end End analyze->end

Caption: Workflow for the vascular reactivity assay.

EET Signaling in Cell Proliferation and Migration

In addition to their role in vasoregulation, EETs have been implicated in cell proliferation and migration, processes that are particularly relevant in cancer biology. These effects are often mediated through the activation of receptor tyrosine kinases and downstream signaling pathways like PI3K/Akt and ERK/MAPK. This compound can be utilized to investigate the role of EETs in these processes.

EET_Proliferation_Signaling cluster_pi3k PI3K/Akt Pathway cluster_erk ERK/MAPK Pathway EET EETs EET_receptor Putative EET Receptor EET->EET_receptor RTK Receptor Tyrosine Kinase (e.g., EGFR) EET_receptor->RTK Transactivation PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Antagonist This compound Antagonist->EET_receptor Inhibition

Caption: EET signaling in cell proliferation and migration.

Conclusion

This compound is a pivotal tool for researchers in the field of eicosanoid biology. Its ability to selectively antagonize the actions of EETs has been instrumental in defining the physiological and pathophysiological roles of these lipid mediators. This technical guide provides a comprehensive overview of the current understanding of this compound, from its mechanism of action and quantitative antagonist profile to detailed experimental protocols and the signaling pathways it helps to elucidate. As research into the therapeutic potential of modulating EET signaling continues, the use of specific antagonists like this compound will remain indispensable for advancing our knowledge and developing novel therapeutic strategies for cardiovascular diseases, inflammation, and cancer.

References

The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Vascular Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), in the context of vascular smooth muscle relaxation. Contrary to being a direct vasodilator, this compound functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are potent endothelium-derived hyperpolarizing factors (EDHFs). By competitively inhibiting the action of EETs, this compound effectively blocks the signaling cascade that leads to vasodilation. This guide will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for studying its effects, and visualize the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction: The Antagonistic Role of this compound

14,15-Epoxyeicosa-5(Z)-enoic acid is a synthetic analog of 14,15-EET. It has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of EETs in the vasculature.[1][2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are crucial mediators of endothelium-dependent vasodilation, particularly in the coronary circulation.[1] this compound selectively blocks the vasodilatory effects of EETs, making it an invaluable probe for investigating EET-mediated signaling pathways and their contribution to the regulation of vascular tone.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of EETs at their putative receptor sites on vascular smooth muscle cells (VSMCs).[1] It inhibits the vasorelaxation induced by all four EET regioisomers: 14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET. Notably, it exhibits the highest potency against 14,15-EET.[1] By blocking the binding of EETs, this compound prevents the subsequent activation of downstream signaling pathways that lead to vasodilation.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory effects of this compound on EET-induced vasorelaxation have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of EET-Induced Relaxation by this compound in Bovine Coronary Arteries

EET RegioisomerConcentration of this compound (µM)Maximal Relaxation Induced by EET (%)Maximal Relaxation in Presence of this compound (%)Percentage Inhibition (%)
14,15-EET10~80-9018~80
11,12-EET10~80-90Not specifiedSignificant Inhibition
8,9-EET10~80-90Not specifiedSignificant Inhibition
5,6-EET10~80-90Not specifiedSignificant Inhibition

Data compiled from Gauthier et al. (2002), Circulation Research.[1]

Table 2: Inhibition of Bradykinin-Induced Responses by this compound in Small Bovine Coronary Arteries

ResponseBradykinin ConcentrationThis compound Concentration (µM)Response in Absence of this compoundResponse in Presence of this compound
Hyperpolarization10 nM38 mV5 mV
Dilation10 nM343 µm14 µm
Maximal RelaxationConcentration-response1095%55%

Data compiled from Gauthier et al. (2002), Circulation Research.[1]

Table 3: Binding Affinity of an EET Antagonist Radioligand

RadioligandPreparationKd (nM)Bmax (pmol/mg protein)
20-[125I]-14,15-EE5ZEU937 cell membranes1.11 ± 0.131.13 ± 0.04

Data from Chen et al. (2009), Journal of Pharmacology and Experimental Therapeutics.

Signaling Pathways

The vasodilatory action of EETs, which is antagonized by this compound, involves a complex signaling cascade within the vascular smooth muscle cell.

The EET Signaling Cascade

EETs, released from the endothelium, diffuse to adjacent VSMCs and bind to a putative G-protein coupled receptor (GPCR), which is thought to be coupled to a stimulatory G-protein (Gs).[3][4] This activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates large-conductance calcium-activated potassium (BKCa) channels. The opening of BKCa channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-dependent calcium channels, reducing intracellular calcium concentration and ultimately leading to vasodilation.

Recent evidence also suggests a role for Transient Receptor Potential Vanilloid 4 (TRPV4) channels in mediating EET-induced vasodilation. EETs can activate TRPV4 channels on VSMCs, leading to a localized influx of calcium ("Ca2+ sparks") from the sarcoplasmic reticulum, which in turn activates BKCa channels, contributing to hyperpolarization and relaxation.[5][6]

Visualization of the Signaling Pathway

The following diagram illustrates the proposed signaling pathway of EETs in vascular smooth muscle and the point of inhibition by this compound.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs EETs_out EETs EETs->EETs_out EET_Receptor Putative EET Receptor (GPCR) Gs_Protein Gs Protein EET_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates BKCa_Channel BKCa Channel (Closed) PKA->BKCa_Channel phosphorylates BKCa_Channel_Open BKCa Channel (Open) K_ion K+ BKCa_Channel_Open->K_ion efflux Hyperpolarization Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel (Open) Hyperpolarization->Ca_Channel closes Ca_Channel_Closed Voltage-gated Ca2+ Channel (Closed) Ca_ion_in Ca2+ Influx Ca_Channel->Ca_ion_in Ca_ion_low [Ca2+]i ↓ Ca_Channel_Closed->Ca_ion_low Relaxation Relaxation Ca_ion_low->Relaxation TRPV4 TRPV4 Channel SR Sarcoplasmic Reticulum TRPV4->SR triggers Ca2+ release from Ca_Spark Ca2+ Spark SR->Ca_Spark Ca_Spark->BKCa_Channel activates EETs_out->EET_Receptor EETs_out->TRPV4 activates EEZE This compound EEZE->EET_Receptor inhibits

Figure 1: EET signaling pathway in vascular smooth muscle relaxation and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of this compound on vascular smooth muscle relaxation.

Wire Myography for Isometric Tension Recording

This protocol is adapted from standard procedures for studying vascular reactivity in isolated arterial rings.[7][8][9][10][11]

Objective: To measure the effect of this compound on EET-induced relaxation of pre-constricted arterial rings.

Materials:

  • Bovine hearts (source of coronary arteries)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET and other EET regioisomers

  • This compound

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Vessel Preparation:

    • Dissect the left anterior descending coronary artery from a fresh bovine heart and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully clean the artery of adhering fat and connective tissue.

    • Cut the artery into 2-3 mm wide rings. Great care should be taken to not damage the endothelium.

  • Mounting:

    • Mount each arterial ring on two tungsten wires (typically 40 µm in diameter) in the organ bath of the wire myograph system.

    • The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.

  • Equilibration and Viability Check:

    • Allow the mounted rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams.

    • After equilibration, depolarize the rings with a high potassium solution (e.g., Krebs solution with 60 mM KCl) to check for viability. Rings that do not produce a robust contraction should be discarded.

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

  • Pre-constriction:

    • Pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 10-30 nM) to achieve a stable contraction of approximately 50-80% of the maximal KCl-induced contraction.

  • Experimental Protocol:

    • Once a stable plateau of contraction is reached, add cumulative concentrations of an EET regioisomer (e.g., 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve for relaxation.

    • For antagonist studies, pre-incubate a separate set of pre-constricted rings with this compound (e.g., 10 µM) for 20-30 minutes before adding the cumulative concentrations of the EET.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.

The following diagram outlines the general workflow for a wire myography experiment.

Wire_Myography_Workflow start Start dissect Dissect and clean coronary artery start->dissect cut Cut artery into rings (2-3 mm) dissect->cut mount Mount rings in wire myograph cut->mount equilibrate Equilibrate in Krebs solution (60-90 min, 37°C) mount->equilibrate viability Check viability with high K+ solution equilibrate->viability preconstrict Pre-constrict with U46619 viability->preconstrict protocol Perform experimental protocol preconstrict->protocol control Add cumulative concentrations of EET protocol->control antagonist Pre-incubate with this compound, then add cumulative EET protocol->antagonist record Record isometric tension control->record antagonist->record analyze Analyze data and calculate % relaxation record->analyze end End analyze->end

Figure 2: Experimental workflow for wire myography.
Patch-Clamp Electrophysiology of BKCa Channels

This protocol provides a general framework for studying the activity of single BKCa channels in isolated vascular smooth muscle cells.[12][13]

Objective: To determine if this compound blocks the activation of BKCa channels by EETs.

Materials:

  • Isolated vascular smooth muscle cells (see protocol below)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2)

  • Bath solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)

  • 14,15-EET

  • This compound

  • Iberiotoxin (a specific BKCa channel blocker)

Procedure for Isolating VSMCs:

  • Dissect a segment of a suitable artery (e.g., bovine coronary artery) and place it in a Ca2+-free physiological salt solution.

  • Remove the endothelium by gently rubbing the intimal surface.

  • Cut the tissue into small pieces and incubate in a dissociation solution containing enzymes such as collagenase and elastase at 37°C for a specified time (e.g., 30-60 minutes).

  • Gently triturate the digested tissue with a pipette to release single smooth muscle cells.

  • Plate the isolated cells on glass coverslips and use them for patch-clamp experiments within a few hours.

Patch-Clamp Protocol (Inside-Out Patch Configuration):

  • Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Seal Formation: Approach a single, healthy VSMC with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Patch Excision: After forming a stable cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane, resulting in an inside-out configuration where the intracellular side of the membrane is facing the bath solution.

  • Recording:

    • Hold the membrane potential at a positive voltage (e.g., +40 mV) to promote the opening of BKCa channels.

    • Record baseline channel activity.

    • Perfuse the bath with a solution containing 14,15-EET and observe the increase in channel activity (open probability).

    • To test the effect of the antagonist, perfuse the patch with a solution containing both 14,15-EET and this compound and observe any reduction in channel activity.

    • Confirm the identity of the channels by applying iberiotoxin to the bath, which should block the channel activity.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Po) of the BKCa channels under different conditions.

    • Compare the Po in the presence of EET alone versus EET plus this compound.

The logical relationship for the patch-clamp experiment is depicted below.

Patch_Clamp_Logic start Start with isolated VSMC form_seal Form GΩ seal (Cell-attached) start->form_seal excise_patch Excise membrane patch (Inside-out) form_seal->excise_patch record_baseline Record baseline BKCa channel activity excise_patch->record_baseline apply_eet Apply EET to bath record_baseline->apply_eet observe_activation Observe increased channel activity apply_eet->observe_activation apply_eeze Apply EET + this compound observe_activation->apply_eeze observe_inhibition Observe decreased channel activity apply_eeze->observe_inhibition apply_iberiotoxin Apply Iberiotoxin observe_inhibition->apply_iberiotoxin observe_block Observe channel block apply_iberiotoxin->observe_block end End observe_block->end

References

An In-Depth Technical Guide to the 14,15-Epoxyeicosa-5(Z)-enoic Acid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a bioactive lipid metabolite of arachidonic acid. Primarily recognized for its role as a selective antagonist of EETs, 14,15-EEZE has become an invaluable pharmacological tool for elucidating the physiological and pathological functions of the epoxygenase pathway. This technical guide provides a comprehensive overview of the 14,15-EEZE signaling pathway, including its mechanism of action, downstream effects, and its implications in various disease states. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

14,15-EEZE primarily functions by competitively antagonizing the effects of epoxyeicosatrienoic acids (EETs), with a particular selectivity for 14,15-EET. EETs are potent signaling molecules that exert a wide range of biological effects, including vasodilation, anti-inflammatory responses, and modulation of cell growth and migration. The antagonistic action of 14,15-EEZE is believed to occur at a putative G-protein coupled receptor (GPCR) for EETs, with recent evidence pointing towards GPR39 as a potential candidate. By blocking the binding of EETs to their receptor, 14,15-EEZE inhibits the initiation of downstream signaling cascades. It is important to note that 14,15-EEZE does not appear to inhibit the synthesis of EETs or other related eicosanoids like 20-hydroxyeicosatetraenoic acid (20-HETE)[1].

Key Signaling Pathways Modulated by 14,15-EEZE

The antagonistic effects of 14,15-EEZE have been demonstrated across various signaling pathways, primarily by inhibiting the actions of EETs.

Vascular Signaling and Vasodilation

In the vasculature, EETs are known as endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation. 14,15-EEZE effectively blocks this EET-induced vasorelaxation[1]. The proposed mechanism involves the inhibition of EET-mediated activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. Activation of these channels leads to potassium efflux, hyperpolarization, and subsequent relaxation of the smooth muscle. 14,15-EEZE does not directly block BKCa channels but rather prevents their activation by EETs[2].

14,15-EET 14,15-EET Putative EET Receptor (e.g., GPR39) Putative EET Receptor (e.g., GPR39) 14,15-EET->Putative EET Receptor (e.g., GPR39) G-protein Activation G-protein Activation Putative EET Receptor (e.g., GPR39)->G-protein Activation Downstream Effectors Downstream Effectors G-protein Activation->Downstream Effectors BKCa Channel Activation BKCa Channel Activation Downstream Effectors->BKCa Channel Activation K+ Efflux & Hyperpolarization K+ Efflux & Hyperpolarization BKCa Channel Activation->K+ Efflux & Hyperpolarization Vasodilation Vasodilation K+ Efflux & Hyperpolarization->Vasodilation 14,15-EEZE 14,15-EEZE 14,15-EEZE->Putative EET Receptor (e.g., GPR39)

Figure 1: Antagonism of EET-induced vasodilation by 14,15-EEZE.

Cancer Cell Signaling

In the context of cancer biology, EETs have been shown to promote cell proliferation, migration, and angiogenesis. 14,15-EEZE has been demonstrated to inhibit these pro-cancerous effects. Specifically, it can block the EET-induced transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the PI3K/Akt signaling pathway. This inhibition leads to a reduction in cancer cell motility and invasion.

EETs EETs Putative EET Receptor Putative EET Receptor EETs->Putative EET Receptor EGFR Transactivation EGFR Transactivation Putative EET Receptor->EGFR Transactivation PI3K/Akt Pathway PI3K/Akt Pathway EGFR Transactivation->PI3K/Akt Pathway Cell Proliferation & Migration Cell Proliferation & Migration PI3K/Akt Pathway->Cell Proliferation & Migration 14,15-EEZE 14,15-EEZE 14,15-EEZE->Putative EET Receptor

Figure 2: Inhibition of EET-mediated cancer cell signaling by 14,15-EEZE.

Neuroinflammation and Neuroprotection

Emerging evidence suggests a role for EETs in neuroprotection and the modulation of neuroinflammation. 14,15-EET has been shown to protect neurons from apoptosis and promote neurite outgrowth[3][4]. While direct studies on the effect of 14,15-EEZE in neuroinflammatory models are ongoing, its ability to antagonize EETs suggests it could be a valuable tool to investigate the role of the epoxygenase pathway in neurological disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for 14,15-EEZE and its effects on various biological processes.

Table 1: Antagonistic Activity of 14,15-EEZE

Target/ProcessAgonistAssay SystemEffect of 14,15-EEZEQuantitative ValueReference
Vasodilation14,15-EETBovine coronary artery ringsInhibition of relaxation-[1]
Vasodilation11,12-EETBovine coronary artery ringsInhibition of relaxation-[1]
Myocardial Infarct SizeEndogenous/Exogenous EETsCanine model of ischemia-reperfusionAbolished cardioprotective effect-[1][5]
Endothelial Cell Tube FormationHypoxiaBovine retinal endothelial cellsSuppression of formation-[6]

Table 2: Agonist/Partial Agonist Activity of 14,15-EEZE

Assay SystemEffectMaximal Response (compared to 14,15-EET)Reference
U46619-precontracted bovine coronary ringsWeak relaxation21% (vs. 80% for 14,15-EET)[7]

Detailed Experimental Protocols

Synthesis of 14,15-EEZE

The synthesis of 14,15-EEZE has been described in the literature and generally involves the selective epoxidation of a partially saturated arachidonic acid analog. A detailed, step-by-step synthesis protocol can be found in publications by Falck et al.[8]. The general scheme involves the preparation of the appropriate unsaturated fatty acid precursor followed by epoxidation of the 14,15-double bond. Purification is typically achieved by silica gel column chromatography.

Vascular Reactivity Assay (Isometric Tension Measurement)

This protocol is used to assess the effect of 14,15-EEZE on EET-induced vasodilation.

Materials:

  • Isolated coronary artery rings

  • Organ bath system with force transducers

  • Krebs-bicarbonate buffer

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET and other EET regioisomers

  • 14,15-EEZE

Procedure:

  • Mount isolated coronary artery rings in an organ bath filled with Krebs-bicarbonate buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Allow the rings to equilibrate under a resting tension of ~5g for 1-2 hours.

  • Pre-constrict the arterial rings with a submaximal concentration of U46619 to achieve a stable contraction.

  • Once a stable plateau is reached, cumulatively add increasing concentrations of an EET (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.

  • In a separate set of experiments, pre-incubate the pre-constricted rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes before constructing the EET concentration-response curve.

  • Record the changes in isometric tension using a force transducer and data acquisition system.

  • Calculate the relaxation as a percentage of the pre-constriction induced by U46619.

cluster_prep Preparation cluster_exp Experiment cluster_antagonist Antagonist Protocol Isolate Coronary Artery Rings Isolate Coronary Artery Rings Mount in Organ Bath Mount in Organ Bath Isolate Coronary Artery Rings->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Pre-constrict with U46619 Pre-constrict with U46619 Equilibrate->Pre-constrict with U46619 Cumulative EET Addition Cumulative EET Addition Pre-constrict with U46619->Cumulative EET Addition Pre-incubate with 14,15-EEZE Pre-incubate with 14,15-EEZE Pre-constrict with U46619->Pre-incubate with 14,15-EEZE Record Tension Record Tension Cumulative EET Addition->Record Tension Cumulative EET Addition->Record Tension Pre-incubate with 14,15-EEZE->Cumulative EET Addition

Figure 3: Workflow for vascular reactivity assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to study the effects of 14,15-EEZE on EET-activated ion channels, such as BKCa channels, in isolated cells.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • 14,15-EET and 14,15-EEZE

Procedure:

  • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on an isolated vascular smooth muscle cell.

  • Hold the cell at a specific membrane potential (e.g., -60 mV).

  • Apply voltage steps to elicit channel activity and record baseline currents.

  • Perfuse the cell with a solution containing 14,15-EET and record the changes in channel activity.

  • In a separate experiment or after washout, pre-perfuse the cell with 14,15-EEZE before applying 14,15-EET to determine its inhibitory effect.

  • Analyze the current-voltage relationship and channel open probability.

Prepare Pipette Prepare Pipette Establish Whole-Cell Configuration Establish Whole-Cell Configuration Prepare Pipette->Establish Whole-Cell Configuration Record Baseline Currents Record Baseline Currents Establish Whole-Cell Configuration->Record Baseline Currents Apply 14,15-EET Apply 14,15-EET Record Baseline Currents->Apply 14,15-EET Apply 14,15-EEZE Apply 14,15-EEZE Record Baseline Currents->Apply 14,15-EEZE Record Channel Activity Record Channel Activity Apply 14,15-EET->Record Channel Activity Apply 14,15-EET->Record Channel Activity Apply 14,15-EEZE->Apply 14,15-EET

Figure 4: Workflow for whole-cell patch-clamp experiment.

Cancer Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of 14,15-EEZE on EET-induced cancer cell migration.

Materials:

  • Cancer cell line (e.g., prostate cancer cells)

  • Culture plates

  • Pipette tips or a wound-making tool

  • Cell culture medium

  • 11,12-EET or other pro-migratory EETs

  • 14,15-EEZE

Procedure:

  • Seed cancer cells in a culture plate and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells to remove debris.

  • Add fresh medium containing the desired treatments: control (vehicle), EET alone, 14,15-EEZE alone, and EET in the presence of 14,15-EEZE.

  • Image the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the wound area over time.

Conclusion and Future Directions

14,15-EEZE has proven to be a critical tool for investigating the diverse roles of the EET signaling pathway. Its ability to selectively antagonize EETs has provided significant insights into their functions in vascular biology, cancer progression, and neurology. While much has been learned, several key questions remain. The definitive identification and characterization of the putative EET receptor(s) is a major area of ongoing research. Further studies are also needed to fully elucidate the downstream signaling cascades modulated by EETs and, consequently, inhibited by 14,15-EEZE in various cell types and disease models. The development of more potent and specific EET antagonists, as well as agonists, will undoubtedly continue to advance our understanding of this important lipid signaling pathway and may lead to novel therapeutic strategies for a range of diseases.

References

A Technical Guide to Structural Analogs of 14,15-Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 14,15-epoxyeicosatrienoic acids (14,15-EETs), potent signaling molecules with significant therapeutic potential. This document summarizes their structure-activity relationships, quantitative biological data, key signaling pathways, and the experimental protocols used for their evaluation.

Core Concepts

14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that exhibits a range of biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[1][2] However, its therapeutic utility is limited by its metabolic instability, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][4] This has driven the development of structurally modified analogs with improved pharmacokinetic profiles and enhanced or specific biological activities.

The key structural features of 14,15-EET that are critical for its vasodilatory activity include a carbon-1 acidic group, a Δ8 double bond, and a 14(S),15(R)-(cis)-epoxy group.[3] Modifications to these sites have led to the development of both agonists and antagonists of EET activity.[5]

Quantitative Data on 14,15-EET Analogs

The following tables summarize the quantitative data on the biological activity of various 14,15-EET analogs, focusing on their vasodilatory effects and inhibition of soluble epoxide hydrolase (sEH).

Table 1: Vasodilatory Potency of 14,15-EET Analogs in Bovine Coronary Arteries

AnalogModificationED₅₀ (μM)Maximum Vasorelaxation (% of 14,15-EET)Reference
14,15-EET-1.0 - 2.285% (at 10 µM)[3][6]
14,15-DHETEpoxide hydrolyzed~5.0Less potent than 14,15-EET[3]
14,15-EET-methyl esterCarboxyl group modificationActiveRetained full activity[3]
14,15-EET-methylsulfonimideCarboxyl group modificationActiveRetained full activity[3]
Tetrazole 19Carboxylate bioisostere0.1812-fold more potent than 14,15-EET[6]
Oxadiazole-5-thione 25Carboxylate bioisostere0.366-fold more potent than 14,15-EET[6]
Oxamide 16Epoxide bioisostere1.7Comparable to 14,15-EET[7]
N-iPr-amide 20Epoxide bioisostere1.7Comparable to 14,15-EET[7]
Unsubstituted urea 12Epoxide bioisostere3.5-[7]
14,15-EEZEΔ5 double bond-Antagonist activity[8]

Table 2: sEH Inhibitory Potency of 14,15-EET Analogs

AnalogModificationIC₅₀ (nM)Reference
Tetrazole 19Carboxylate bioisostere11[6]
Oxadiazole-5-thione 25Carboxylate bioisostere>500[6]
Unsubstituted urea 12Epoxide bioisostere16[7]
Oxamide 16Epoxide bioisostere59,000 (59 µM)[7]
N-iPr-amide 20Epoxide bioisostere19,000 (19 µM)[7]

Key Signaling Pathways

14,15-EET and its analogs exert their effects through multiple signaling pathways. The vasodilation is primarily mediated by the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells, a process involving a G-protein, likely Gs.[3] Other significant pathways include the mTORC2/Akt and EGFR/ERK/PI3K pathways, which are implicated in cell proliferation and anti-apoptosis.

EET_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol EET_Analog 14,15-EET / Analog Receptor Putative Receptor EET_Analog->Receptor EGFR EGFR EET_Analog->EGFR activates mTORC2 mTORC2 EET_Analog->mTORC2 activates Gs Gs Protein Receptor->Gs activates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates BKCa BKCa Channel Activation PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Akt Akt mTORC2->Akt phosphorylates p53_down p53 Downregulation Akt->p53_down Proliferation Cell Proliferation Akt->Proliferation Senescence_Inhibition Inhibition of Endothelial Senescence p53_down->Senescence_Inhibition PI3K->Akt ERK->Proliferation

Key signaling pathways of 14,15-EET and its analogs.

Experimental Protocols

The evaluation of 14,15-EET analogs typically involves a series of in vitro and in vivo experiments. Below are the methodologies for two key assays.

Bovine Coronary Artery Vasorelaxation Assay

This assay measures the ability of a compound to relax pre-contracted arterial rings, providing a functional measure of its vasodilatory activity.

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into 2-3 mm rings.

  • Mounting: The arterial rings are mounted in organ chambers containing PSS bubbled with 95% O₂ and 5% CO₂ at 37°C. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 90 minutes under a resting tension of 5g. After equilibration, the rings are pre-contracted with a thromboxane-mimetic, such as U46619, to a stable tension.

  • Analog Application: Cumulative concentrations of the 14,15-EET analog are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. The ED₅₀ (the concentration that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the potency of a compound in inhibiting the sEH enzyme, which is responsible for the metabolic inactivation of EETs.

  • Enzyme and Substrate: Recombinant human sEH is used as the enzyme source. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (analog) at various concentrations is pre-incubated with the sEH enzyme in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate. The hydrolysis of the substrate by sEH generates a fluorescent product.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve. The IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development Analog_Synthesis Chemical Synthesis of 14,15-EET Analog sEH_Assay sEH Inhibition Assay (IC₅₀ determination) Analog_Synthesis->sEH_Assay Vaso_Assay Vasorelaxation Assay (ED₅₀ determination) Analog_Synthesis->Vaso_Assay PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) sEH_Assay->PK_Studies Cell_Signaling Cell-based Signaling Assays (e.g., Western Blot for Akt, ERK) Vaso_Assay->Cell_Signaling Vaso_Assay->PK_Studies PD_Models Pharmacodynamic Models (e.g., Hypertensive Rat Models) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Clinical_Trials Human Clinical Trials Tox_Studies->Clinical_Trials

General experimental workflow for 14,15-EET analog development.

Conclusion

The development of structural analogs of 14,15-EET represents a promising therapeutic strategy for a variety of cardiovascular and renal diseases.[9][10] By modifying the key structural motifs of the parent molecule, it is possible to create compounds with improved stability, enhanced potency, and specific biological activities. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for 14,15-EE-5(Z)-E in Vascular Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable pharmacological tool for investigating the role of epoxyeicosatrienoic acids (EETs) in vascular function. EETs are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), contributing to vascular relaxation and the regulation of blood pressure.[1][2] 14,15-EEZE functions as a selective antagonist of EETs, making it instrumental in elucidating the physiological and pathophysiological roles of the EET signaling pathway in the cardiovascular system.[1][2][3]

These application notes provide detailed protocols for utilizing 14,15-EEZE in vascular relaxation assays, along with a summary of its effects and the underlying signaling mechanisms.

Mechanism of Action

14,15-EEZE selectively inhibits the vascular relaxation induced by EETs.[1][3] The vasodilatory action of EETs is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3][4] This leads to membrane hyperpolarization, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium concentrations, and ultimately causes vasorelaxation.[3] EETs are thought to exert their effects through a G-protein-coupled receptor, and 14,15-EEZE acts by competitively blocking this interaction.[1][4]

Data Summary

The following tables summarize the inhibitory effects of 14,15-EEZE on vascular relaxation induced by various agonists in bovine coronary arteries.

Table 1: Inhibition of EET Regioisomer-Induced Relaxation by 14,15-EEZE (10 µmol/L)

Agonist (EET Regioisomer)Maximal Relaxation (%) without 14,15-EEZEMaximal Relaxation (%) with 14,15-EEZE
14,15-EET~80-90%~18%
11,12-EET~80-90%Significantly Inhibited
8,9-EET~80-90%Significantly Inhibited
5,6-EET~80-90%Significantly Inhibited

Data compiled from studies on bovine coronary arterial rings pre-constricted with U46619.[1][2]

Table 2: Effect of 14,15-EEZE on Endothelium-Dependent and -Independent Vasodilators

VasodilatorPathwayEffect of 14,15-EEZE (10 µmol/L)
MethacholineEndothelium-Dependent (EDHF component)Inhibited
BradykininEndothelium-Dependent (EDHF component)Inhibited
Arachidonic AcidEndothelium-Dependent (produces EETs)Inhibited
Sodium NitroprussideNO DonorNo Alteration
IloprostProstacyclin AnalogueNo Alteration
NS1619BKCa Channel OpenerNo Alteration
BimakalimKATP Channel OpenerNo Alteration

These findings highlight the selectivity of 14,15-EEZE for the EET-mediated pathway.[1][2]

Experimental Protocols

Protocol 1: Ex Vivo Vascular Reactivity Assessment in Isolated Aortic Rings

This protocol details the use of 14,15-EEZE to investigate its antagonistic effects on EET-induced vasorelaxation in isolated arterial rings.

Materials:

  • Male New Zealand white rabbits (2.5–3.0 kg) or other suitable animal models.

  • Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5.

  • Carbogen gas (95% O2 / 5% CO2).

  • U46619 (thromboxane A2 mimetic) or Phenylephrine for pre-constriction.

  • 14,15-EEZE.

  • EET regioisomers (e.g., 14,15-EET).

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in ice-cold KHS.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-5 mm in length.[5]

    • For endothelium-denuded experiments, gently rub the intimal surface of the rings.

  • Mounting and Equilibration:

    • Mount each aortic ring in an organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an optimal resting tension (e.g., 1.5-2.0 g for rabbit aorta) and allow the tissues to equilibrate for 60-90 minutes, with washes of fresh KHS every 15-20 minutes.[5]

  • Viability and Pre-constriction:

    • Assess tissue viability by inducing a contraction with KCl (e.g., 80 mM).

    • After washout and return to baseline, induce a stable submaximal contraction with U46619 (e.g., 20 nmol/L) or another suitable vasoconstrictor.[1]

  • Antagonist Incubation:

    • For antagonist studies, pre-incubate the aortic rings with 14,15-EEZE (e.g., 10 µmol/L) for a designated period (e.g., 20-30 minutes) before adding the agonist.[1]

  • Concentration-Response Curves:

    • Generate cumulative concentration-response curves for EET regioisomers by adding them in increasing concentrations to the organ bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Compare the concentration-response curves in the presence and absence of 14,15-EEZE to determine the extent of inhibition.

Visualizations

Signaling Pathway of EET-Induced Vasorelaxation

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 ca_endo Ca²⁺ Increase ip3->ca_endo cyp CYP450 Epoxygenase ca_endo->cyp eet EETs cyp->eet aa Arachidonic Acid aa->cyp eet_receptor EET Receptor eet->eet_receptor Paracrine Signaling g_protein Gαs eet_receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka bkca BKCa Channel pka->bkca Activation hyperpolarization Hyperpolarization bkca->hyperpolarization vasorelaxation Vasorelaxation hyperpolarization->vasorelaxation eeze 14,15-EEZE eeze->eet_receptor Antagonism

Caption: Signaling pathway of EET-induced vascular relaxation and its inhibition by 14,15-EEZE.

Experimental Workflow for Vascular Relaxation Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissection Aorta Dissection cleaning Cleaning & Slicing dissection->cleaning mounting Mounting in Organ Bath cleaning->mounting equilibration Equilibration mounting->equilibration viability Viability Test (KCl) equilibration->viability preconstriction Pre-constriction (U46619) viability->preconstriction incubation Incubation ± 14,15-EEZE preconstriction->incubation crc Cumulative Concentration- Response to EETs incubation->crc data_recording Data Recording crc->data_recording comparison Comparison of Curves data_recording->comparison conclusion Conclusion on Antagonism comparison->conclusion

Caption: Workflow for assessing 14,15-EEZE antagonism in vascular relaxation assays.

References

Application Notes and Protocols for 14,15-EE-5(Z)-E in Arterial Ring Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for studying the effects of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), on isolated arterial rings. This protocol is essential for investigating the role of EETs in vascular tone and endothelial-dependent hyperpolarization.

Introduction

This compound, also known as 14,15-EEZE, is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of 14,15-EET and other EET regioisomers in the vasculature. EETs are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells.[1][2] this compound selectively antagonizes these effects, making it a crucial compound for studying EET-mediated signaling pathways.[1][3][4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on vasodilation in bovine coronary arteries.

Table 1: Inhibitory Effect of this compound (10 µmol/L) on EET-Induced Relaxation of Bovine Coronary Arteries

Vasoactive AgentMaximal Relaxation (%)Maximal Relaxation with this compound (%)
14,15-EET80-9018
11,12-EET80-90Inhibited
8,9-EET80-90Inhibited
5,6-EET80-90Inhibited

Data compiled from Circulation Research, 2002.[3]

Table 2: Specificity of this compound in Bovine Coronary Arteries

Vasoactive AgentEffect of this compound (10 µmol/L) on Relaxation
Sodium Nitroprusside (NO donor)No alteration
Iloprost (Prostacyclin analog)No alteration
Bimakalim (KATP channel opener)No alteration
NS1619 (BKCa channel opener)No alteration

Data compiled from Circulation Research, 2002 and Vascular Pharmacology of Epoxyeicosatrienoic Acids.[1][3]

Experimental Protocols

This section details the methodology for assessing the effect of this compound on isolated arterial rings.

Materials and Reagents
  • Bovine hearts (source of coronary arteries)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • U46619 (thromboxane A2 mimetic)

  • This compound

  • EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET)

  • Indomethacin (cyclooxygenase inhibitor)

  • L-Nitroarginine (nitric oxide synthase inhibitor)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Arterial Ring Preparation
  • Isolate the left anterior descending coronary artery from a fresh bovine heart and place it in ice-cold Krebs-Henseleit solution.

  • Carefully clean the artery of surrounding connective and adipose tissue.

  • Cut the artery into rings of 3-5 mm in length.

  • For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

Experimental Setup
  • Mount the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 3.5 to 5 grams, with periodic washing every 15-20 minutes.[3]

Protocol for Assessing the Antagonistic Effect of this compound
  • To inhibit the production of endogenous prostanoids and nitric oxide, pre-treat the arterial rings with indomethacin (10 µmol/L) and L-nitroarginine (100 µmol/L) for 30 minutes.

  • Induce a stable submaximal contraction with U46619 (e.g., 1-10 nmol/L) to approximately 50-75% of the maximal contraction induced by KCl (e.g., 60-80 mmol/L).[3]

  • Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET, from 1 nmol/L to 10 µmol/L) to generate a concentration-response curve for vasodilation.

  • Wash the rings thoroughly with Krebs-Henseleit solution to return to baseline tension.

  • Incubate the rings with this compound (e.g., 10 µmol/L) for 30 minutes.

  • Repeat the pre-constriction with U46619.

  • Generate a second concentration-response curve for the same EET regioisomer in the presence of this compound.

  • Compare the concentration-response curves in the absence and presence of this compound to determine its inhibitory effect.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Arterial Ring Preparation cluster_setup Organ Bath Setup cluster_protocol Experimental Protocol Isolate Isolate Bovine Coronary Artery Clean Clean Connective Tissue Isolate->Clean Cut Cut into 3-5 mm Rings Clean->Cut Mount Mount Rings in Organ Baths Cut->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Pretreat Pre-treat with Indomethacin & L-Nitroarginine Equilibrate->Pretreat Contract Contract with U46619 Pretreat->Contract EET_CRC Generate EET Concentration-Response Curve Contract->EET_CRC Wash Wash Rings EET_CRC->Wash Incubate Incubate with This compound Wash->Incubate Contract2 Contract with U46619 Incubate->Contract2 EET_CRC2 Generate Second EET Concentration-Response Curve Contract2->EET_CRC2

Caption: Experimental workflow for assessing this compound effects on arterial rings.

Signaling Pathway of EET-Induced Vasodilation and its Inhibition by this compound

signaling_pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs EETs CYP450->EETs EET_Receptor EET Receptor (Putative) EETs->EET_Receptor Binding BKCa BKCa Channel EET_Receptor->BKCa Activation K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation K_efflux->Hyperpolarization Antagonist This compound Antagonist->EET_Receptor Antagonism

Caption: Signaling pathway of EET-induced vasodilation and its inhibition.

References

Application Notes and Protocols: 14,15-EE-5(Z)-E as a Selective EET Antagonist in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of the epoxyeicosatrienoic acid (EET) 14,15-EET.[1][2] In vitro studies have established this compound as a selective and potent antagonist of EET-mediated biological effects, particularly in the vasculature.[1][3] EETs are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasorelaxation.[1][3][4] this compound competitively inhibits these effects, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs.

These application notes provide a summary of the effective concentrations of this compound observed in vitro, detailed protocols for its use in common experimental models, and a description of its mechanism of action.

Data Presentation

Table 1: Effective Concentrations of this compound in Vitro
Cell/Tissue TypeAssayEffective ConcentrationObserved EffectReference
Bovine Coronary ArteriesVascular Relaxation Assay10 µMApproximately 80% inhibition of 14,15-EET-induced relaxation.[2] Also inhibited relaxations to 11,12-EET, 8,9-EET, and 5,6-EET.[1][2]
Bovine Coronary ArteriesVascular Relaxation Assay10 µMInhibited indomethacin-resistant relaxations to methacholine and arachidonic acid.[1]
Bovine Coronary ArteriesVascular Relaxation Assay10 µMInhibited indomethacin- and L-nitroarginine-resistant relaxations to bradykinin.[1]
Small Bovine Coronary ArteriesSmooth Muscle Hyperpolarization and Relaxation3 µMInhibited bradykinin-induced smooth muscle hyperpolarization and relaxation.[1]
Rat Renal MicrosomesEET and 20-HETE Synthesis Assay10 µMDid not decrease EET synthesis or alter 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Appeared to decrease the metabolism of EETs to dihydroxyeicosatrienoic acids (DHETs).[1][5]
U937 Cell MembranesRadioligand Binding Assay (using 20-(125)I-14,15-EE5ZE)KD = 1.11 ± 0.13 nMCharacterized a high-affinity binding site for the EET antagonist.[6]

Mechanism of Action & Signaling Pathways

This compound functions as a selective antagonist at a putative EET receptor.[1][6] In the vasculature, EETs released from the endothelium act on adjacent vascular smooth muscle cells (VSMCs). They bind to their receptor, which leads to the activation of large-conductance Ca2+-activated K+ (BKCa) channels.[4][7] The opening of these channels causes K+ efflux, leading to hyperpolarization of the VSMC membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and resulting in vasorelaxation.[4] this compound blocks the initial step of this pathway by preventing EETs from binding to their receptor, thereby inhibiting hyperpolarization and subsequent relaxation.[1][3]

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell cluster_antagonist Antagonist Action AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs CYP450->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor Binds BKCa BKCa Channel (Inactive) EET_Receptor->BKCa BKCa_Active BKCa Channel (Active) BKCa->BKCa_Active Hyperpolarization Hyperpolarization BKCa_Active->Hyperpolarization Relaxation Vasorelaxation Hyperpolarization->Relaxation EEZE This compound EEZE->EET_Receptor Blocks

Caption: EET signaling pathway leading to vasorelaxation and its inhibition by this compound.

Experimental Protocols

Vascular Reactivity Assay in Bovine Coronary Arteries

This protocol is based on methodologies described for assessing the effect of this compound on vasorelaxation.[1][2]

Objective: To determine the antagonistic effect of this compound on EET-induced and endothelium-dependent relaxation in isolated arterial rings.

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET (or other EET regioisomers)

  • This compound

  • Indomethacin (cyclooxygenase inhibitor)

  • L-nitroarginine (nitric oxide synthase inhibitor)

  • Organ bath system with force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Isolate the left anterior descending coronary artery from a bovine heart and place it in cold Krebs-bicarbonate buffer.

  • Dissect the artery into rings of 3-5 mm in length.

  • Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 90 minutes under a resting tension of 5-8 g.

  • Pre-constrict the arterial rings with U46619 to achieve a stable contraction.

  • For EET antagonism:

    • Pre-incubate a set of rings with this compound (e.g., 10 µM) for 20-30 minutes.

    • Generate a cumulative concentration-response curve to an EET (e.g., 14,15-EET, from 1 nM to 10 µM) in both control and this compound-treated rings.

  • For endothelium-dependent relaxation:

    • In experiments involving agonists like bradykinin or methacholine, pre-treat rings with indomethacin (10 µM) and/or L-nitroarginine (30 µM) to isolate the EDHF component.

    • Pre-incubate a set of rings with this compound (3-10 µM) for 20-30 minutes.

    • Induce relaxation with the agonist and compare the response in the presence and absence of this compound.

  • Record changes in isometric tension. Relaxation is typically expressed as a percentage decrease of the U46619-induced contraction.

Vascular_Reactivity_Workflow cluster_treatment Treatment Groups A Isolate & Mount Bovine Coronary Artery Rings B Equilibrate in Organ Bath (90 min, 37°C) A->B C Pre-constrict with U46619 B->C D Pre-incubation (20-30 min) C->D Control Control (Vehicle) D->Control EEZE This compound (e.g., 10 µM) D->EEZE E Generate Concentration- Response Curve to Agonist F Record Isometric Tension E->F G Data Analysis: % Relaxation F->G Control->E EEZE->E

Caption: Experimental workflow for the vascular reactivity assay.

Radioligand Binding Assay with U937 Cell Membranes

This protocol is a generalized procedure based on the characterization of the EET antagonist binding site.[6]

Objective: To determine the binding affinity (KD) and receptor density (Bmax) of this compound or its analogs to its binding site.

Materials:

  • U937 cells

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Radiolabeled antagonist (e.g., 20-(125)I-14,15-EE5ZE)

  • Unlabeled this compound (for non-specific binding)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Harvest U937 cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In assay tubes, combine the cell membranes (e.g., 50 µg protein), a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled competitor (for competition assays) or buffer (for saturation assays).

    • For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the mixture (e.g., for 5-30 minutes at room temperature). The binding should reach equilibrium.[6]

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of the radioligand and use non-linear regression to determine KD and Bmax.

    • For competition binding, plot specific binding against the log concentration of the competitor to determine the Ki.

Conclusion

This compound is a critical tool for elucidating the roles of EETs in biological systems. Its efficacy as a selective antagonist in the low micromolar range in vitro allows for the specific inhibition of EET-mediated signaling pathways. The provided protocols offer a foundation for researchers to investigate the function of EETs in vascular tone and other cellular processes. When planning experiments, it is crucial to consider the specific cell or tissue model and to perform appropriate concentration-response studies to determine the optimal effective concentration for the system under investigation.

References

Application Notes and Protocols for 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] Functioning as a selective antagonist of specific epoxyeicosatrienoic acids (EETs), this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs, particularly in the cardiovascular system. EETs are known as endothelium-derived hyperpolarizing factors (EDHFs), which play a crucial role in regulating vascular tone by causing hyperpolarization and relaxation of vascular smooth muscle cells.[1][2] By selectively inhibiting the effects of EETs, this compound allows for the elucidation of EET-mediated signaling pathways and their contribution to cardiovascular homeostasis and disease.

These application notes provide comprehensive protocols for the use of this compound in studying vascular reactivity and outline the signaling pathways it modulates.

Product Information: Suppliers and Catalog Numbers

SupplierCatalog NumberProduct NamePurityFormulation
Cayman Chemical10004946This compound≥98%A solution in ethanol
MedChemExpressHY-120954This compoundNot specifiedSolution
Santa Cruz Biotechnologysc-21950514,15-EE-(5Z)-ENot specifiedNot specified

Biological Activity

This compound is a selective antagonist of epoxyeicosatrienoic acid (EET)-induced vascular relaxation.[3] It has been shown to be most effective in inhibiting relaxations induced by 14,15-EET.[3] The primary mechanism of action is the inhibition of the opening of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, a key step in EET-mediated hyperpolarization and vasodilation.[4]

Quantitative Data Summary

ParameterAgonistAntagonistConcentrationEffectReference
Vascular Relaxation14,15-EETThis compound10 µMInhibited relaxation by ~80% in U46619-constricted bovine coronary arteries.[1]
Vascular RelaxationBradykininThis compound3 µMInhibited indomethacin- and L-nitroarginine-resistant relaxations in bovine coronary arteries.[3]
Smooth Muscle HyperpolarizationBradykininThis compound3 µMInhibited bradykinin-induced smooth muscle hyperpolarization in bovine coronary arteries.[3]

Experimental Protocols

Protocol 1: Assessment of Vascular Reactivity in Isolated Arterial Rings

This protocol is adapted from methodologies described in Gauthier et al., 2002, Circulation Research.[3]

Objective: To determine the effect of this compound on agonist-induced vasodilation in isolated arterial rings.

Materials:

  • Bovine coronary arteries

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25.0 NaHCO3, and 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET (or other EET regioisomers)

  • This compound

  • Indomethacin

  • L-nitroarginine

  • Organ bath system with force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Preparation of Arterial Rings:

    • Dissect bovine coronary arteries and place them in cold Krebs-bicarbonate buffer.

    • Carefully remove excess connective tissue and cut the arteries into rings of 3-5 mm in length.

    • Mount the arterial rings in organ baths filled with Krebs-bicarbonate buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed support and the other to a force transducer to record isometric tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams, with buffer changes every 15-20 minutes.

  • Pre-constriction:

    • To study vasodilation, the arterial rings must first be pre-constricted.

    • Add U46619 (typically in the nanomolar to low micromolar range) to the organ bath to achieve a stable submaximal contraction (e.g., 50-80% of the maximal response to KCl).

  • Antagonist Incubation:

    • Once a stable contraction is achieved, add this compound (e.g., 10 µM) or its vehicle control to the organ baths.

    • Incubate for a predetermined period (e.g., 20-30 minutes) to allow for antagonist binding.

  • Agonist-Induced Relaxation:

    • Generate a cumulative concentration-response curve to an EET, such as 14,15-EET.

    • Add increasing concentrations of the EET to the organ bath and record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.

Protocol 2: Measurement of Vascular Smooth Muscle Membrane Potential

This protocol is based on methods for studying endothelium-dependent hyperpolarization.[3]

Objective: To determine if this compound blocks agonist-induced hyperpolarization of vascular smooth muscle cells.

Materials:

  • Small bovine coronary arteries

  • Krebs-bicarbonate buffer

  • U46619

  • Bradykinin

  • This compound

  • Indomethacin

  • L-nitroarginine

  • Glass microelectrodes (filled with 3 M KCl)

  • High-impedance amplifier and data acquisition system

  • Dissection microscope

Procedure:

  • Preparation of Arterial Segments:

    • Isolate small bovine coronary arteries and cut them into short segments.

    • Pin the segments to the bottom of a recording chamber and perfuse with Krebs-bicarbonate buffer at 37°C, bubbled with 95% O2 / 5% CO2.

    • To inhibit the production of nitric oxide and prostaglandins, pre-treat the tissues with L-nitroarginine and indomethacin.

  • Pre-constriction:

    • Add U46619 to the perfusion buffer to induce a stable state of partial depolarization and contraction.

  • Antagonist Treatment:

    • Perfuse the arterial segment with buffer containing this compound (e.g., 3 µM) for at least 20 minutes.

  • Microelectrode Impalement:

    • Using a micromanipulator, carefully impale a vascular smooth muscle cell with a glass microelectrode.

    • A stable membrane potential reading should be obtained.

  • Agonist Stimulation:

    • While continuously recording the membrane potential, add an agonist known to cause EDHF-mediated hyperpolarization, such as bradykinin (e.g., 10 nM), to the perfusion buffer.

    • Record any changes in the membrane potential.

  • Data Analysis:

    • Compare the magnitude of the bradykinin-induced hyperpolarization in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

EET-Mediated Vasodilation Signaling Pathway

The following diagram illustrates the signaling pathway of epoxyeicosatrienoic acids (EETs) leading to vascular smooth muscle relaxation and the point of inhibition by this compound.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist Agonist (e.g., Bradykinin, Shear Stress) receptor Receptor agonist->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 ca_er Ca²⁺ (from ER) ip3->ca_er releases pla2 PLA2 ca_er->pla2 activates aa Arachidonic Acid pla2->aa releases cyp CYP Epoxygenase aa->cyp metabolizes eet EETs cyp->eet eet_sm EETs eet->eet_sm diffusion bkca BKCa Channel eet_sm->bkca activates hyperpol Hyperpolarization bkca->hyperpol K⁺ efflux vdcc Voltage-Dependent Ca²⁺ Channel hyperpol->vdcc inactivates ca_influx ↓ Ca²⁺ Influx vdcc->ca_influx relaxation Relaxation ca_influx->relaxation antagonist This compound antagonist->bkca inhibits

Caption: EET signaling pathway leading to vasodilation and its inhibition by this compound.

Experimental Workflow for Vascular Reactivity Assay

The following diagram outlines the key steps in the experimental protocol for assessing the effect of this compound on vascular reactivity.

Experimental_Workflow start Start prep Prepare Isolated Arterial Rings start->prep mount Mount Rings in Organ Baths prep->mount equilibrate Equilibrate Under Resting Tension mount->equilibrate preconstrict Pre-constrict with U46619 equilibrate->preconstrict add_antagonist Add this compound or Vehicle preconstrict->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add Cumulative Concentrations of EET incubate->add_agonist record Record Relaxation Response add_agonist->record analyze Analyze Data and Compare Responses record->analyze end End analyze->end

Caption: Workflow for assessing the impact of this compound on vascular relaxation.

References

Application of 14,15-EE-5(Z)-E in Hypertension Research: A Pharmacological Tool for Investigating Endogenous Vasodilator Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly abbreviated as 14,15-EE-5(Z)-E or 14,15-EEZE, serves as a critical pharmacological tool in the field of hypertension research. It is not a therapeutic agent for hypertension but rather a selective antagonist of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are known for their vasodilatory, anti-inflammatory, and organ-protective effects. In the context of hypertension, decreased levels of EETs are often observed, suggesting their protective role in maintaining normal blood pressure.[1]

The primary application of this compound is to probe the physiological and pathophysiological roles of endogenous EETs, particularly 14,15-EET, in regulating vascular tone and blood pressure. By selectively blocking the effects of EETs, researchers can elucidate the contribution of the CYP epoxygenase pathway to endothelium-dependent vasodilation and its impairment in hypertensive states.

Key Applications:

  • Investigating Endothelium-Derived Hyperpolarizing Factor (EDHF): EETs are considered major candidates for EDHF, a substance released from the endothelium that causes hyperpolarization and relaxation of vascular smooth muscle, a critical process for blood pressure regulation.[2] this compound is used to block the EDHF response mediated by EETs, thereby helping to dissect this signaling pathway.[3][4]

  • Elucidating Mechanisms of Vasodilation: This antagonist is instrumental in studying the downstream signaling of EETs, including the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, which leads to hyperpolarization and vasorelaxation.[5]

  • Studying Impaired Vasodilation in Hypertension: In animal models of hypertension, where endothelial dysfunction is a common feature, this compound can be used to determine the extent to which a deficient EET-mediated pathway contributes to the elevated blood pressure.

  • Pharmacological Profiling of EET Analogs: In the development of stable EET analogs as potential antihypertensive drugs, this compound is used as a standard antagonist to confirm that the therapeutic effects of these new compounds are mediated through the intended EET-receptor pathway.[6]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on vascular relaxation from key studies.

Table 1: Inhibition of EET-Induced Relaxation in Bovine Coronary Arteries by this compound

EET RegioisomerAgonist Concentration for Maximal RelaxationThis compound ConcentrationPercentage Inhibition of Maximal RelaxationReference
14,15-EET10 µM10 µM~80%[7]
11,12-EET10 µM10 µMSignificant Inhibition[4]
8,9-EET10 µM10 µMSignificant Inhibition[4]
5,6-EET10 µM10 µMSignificant Inhibition[4]

Note: Arteries were pre-constricted with U46619.

Table 2: Effect of this compound on Bradykinin-Induced Smooth Muscle Hyperpolarization and Relaxation in Small Bovine Coronary Arteries

TreatmentChange in Membrane Potential (mV)Change in Internal Diameter (µm)Reference
Bradykinin (10 nmol/L)-8 mV (Hyperpolarization)+43 µm (Relaxation)[3]
This compound (3 µmol/L) + Bradykinin (10 nmol/L)No significant hyperpolarizationNo significant relaxation[3]

Note: Arteries were pre-treated with indomethacin and L-nitroarginine and pre-constricted with U46619.

Experimental Protocols

Protocol 1: Assessment of this compound Antagonism on EET-Induced Vasorelaxation in Isolated Arteries

Objective: To determine the inhibitory effect of this compound on the vasorelaxant responses induced by various EET regioisomers in isolated arterial rings. This is a fundamental assay to characterize the antagonist properties of this compound.

Materials:

  • Bovine coronary arteries

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET

  • This compound (14,15-EEZE)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Preparation of Arterial Rings:

    • Excise bovine coronary arteries and place them in cold Krebs-bicarbonate buffer.

    • Carefully remove excess connective tissue and fat.

    • Cut the arteries into rings of 3-5 mm in length.

  • Mounting in Organ Baths:

    • Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to force transducers to record isometric tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams, with buffer changes every 15-20 minutes.

  • Pre-constriction:

    • Constrict the arterial rings with a submaximal concentration of U46619 (e.g., 20 nmol/L) to achieve a stable contraction plateau.

  • Antagonist Incubation:

    • For the experimental group, pre-incubate the pre-constricted rings with this compound (e.g., 10 µmol/L) for 20-30 minutes. The control group should be incubated with the vehicle (e.g., ethanol).[4]

  • Cumulative Concentration-Response Curves:

    • Generate cumulative concentration-response curves for each EET regioisomer (e.g., from 10⁻⁹ to 10⁻⁵ M) in both the presence and absence of this compound.

    • Record the relaxation at each concentration as a percentage of the U46619-induced pre-constriction.

  • Data Analysis:

    • Compare the concentration-response curves for each EET in the presence and absence of this compound.

    • Calculate the maximal relaxation and the EC50 values. A rightward shift in the concentration-response curve and a decrease in the maximal relaxation in the presence of this compound indicate antagonism.

Visualizations

Signaling_Pathway_of_EET_Antagonism cluster_Endothelium Endothelial Cell cluster_Smooth_Muscle Vascular Smooth Muscle Cell Bradykinin Bradykinin/ Acetylcholine Arachidonic_Acid Arachidonic Acid Bradykinin->Arachidonic_Acid Stimulates release CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs EETs (e.g., 14,15-EET) CYP_Epoxygenase->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor Activates G_Protein G-Protein EET_Receptor->G_Protein BKCa BKCa Channel G_Protein->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation EEZE This compound EEZE->EET_Receptor Blocks

Caption: Signaling pathway of EET-mediated vasorelaxation and its antagonism by this compound.

Experimental_Workflow A Isolate Arterial Rings B Mount in Organ Bath & Equilibrate A->B C Pre-constrict with U46619 B->C D Incubate with this compound (or Vehicle) C->D E Add Cumulative Concentrations of EETs D->E F Record Isometric Tension (Vasorelaxation) E->F G Analyze Data: Compare Response Curves F->G

Caption: Experimental workflow for assessing this compound antagonism of EET-induced vasorelaxation.

References

Application Notes and Protocols for 14,15-EE-5(Z)-E in Smooth Muscle Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog and antagonist of 14,15-epoxyeicosatrienoic acid (14,15-EET), in smooth muscle cell (SMC) culture experiments. This document details the effects of 14,15-EET on SMC proliferation and migration, the inhibitory action of this compound, and the underlying signaling pathways. Detailed protocols for key in vitro assays are provided to facilitate experimental design and execution.

Introduction

14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that plays a significant role in vascular biology.[1] It is known to be a potent vasodilator and modulator of vascular tone.[2] In vascular smooth muscle cells, 14,15-EET has been shown to influence key cellular processes such as proliferation and migration, which are critical in both physiological and pathological conditions like atherosclerosis and restenosis.

The compound this compound, also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), has been identified as a selective antagonist of 14,15-EET, making it a valuable tool for elucidating the specific roles of this eicosanoid.[3] Understanding the interplay between 14,15-EET and its antagonist in SMCs is crucial for the development of novel therapeutic strategies targeting vascular diseases.

Effects of 14,15-EET on Smooth Muscle Cell Function

Proliferation

14,15-EET can modulate SMC proliferation through various mechanisms. One key pathway involves the inhibition of prostaglandin E2 (PGE2) formation.[4] By competitively inhibiting PGH synthase, 14,15-EET reduces PGE2 production, which in turn potentiates the mitogenic effects of growth factors like platelet-derived growth factor (PDGF).[4] Furthermore, 14,15-EET has been shown to stimulate cell proliferation in other cell types through the activation of signaling pathways including the epithelial growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[5]

Migration

Vascular smooth muscle cell migration is a fundamental process in the development of intimal thickening. While some studies suggest that EETs, in general, may inhibit SMC migration in response to growth factors, the precise role of 14,15-EET remains an active area of research.[1] The signaling pathways implicated in cell migration, such as the PI3K/Akt pathway, are known to be influenced by 14,15-EET in various cell types.

Vasorelaxation

14,15-EET is a known endothelium-derived hyperpolarizing factor (EDHF) that induces vasorelaxation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[2] This leads to hyperpolarization and subsequent relaxation of the muscle tissue.

Antagonistic Activity of this compound

This compound acts as a selective antagonist at the putative EET receptor, thereby inhibiting the physiological effects of 14,15-EET. In bovine coronary arteries, pre-incubation with this compound has been shown to inhibit the vasorelaxation induced by 14,15-EET and other EET regioisomers.[3] A methylsulfonylimide analog, this compound-mSI, also demonstrates potent antagonist activity, specifically inhibiting relaxation induced by 14,15-EET and 5,6-EET.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of 14,15-EET and its antagonist, this compound, on smooth muscle cell functions.

Table 1: Effect of 14,15-EET on Prostaglandin E2 (PGE2) Formation in Porcine Aortic Smooth Muscle Cells [4]

Treatment ConditionPGE2 Formation (% of Control)
Control100%
1 µM 14,15-EET58%

Table 2: Dose-Dependent Effect of 14,15-EET on Intracellular Calcium Concentration ([Ca²⁺]i) in Porcine Aortic Smooth Muscle Cells [7]

14,15-EET Concentration% Increase in [Ca²⁺]i (Mean ± SE)
0.3 µM~17%
3 µM~94%

Table 3: Antagonistic Effect of this compound on 14,15-EET-Induced Vasorelaxation in Bovine Coronary Arteries [3]

TreatmentMaximal Relaxation (%)
14,15-EET80-90%
14,15-EET + 10 µM this compound18%
10 µM this compound alone21%

Signaling Pathways

The biological effects of 14,15-EET in smooth muscle cells are mediated by complex signaling networks. A putative G-protein coupled receptor for EETs is thought to initiate these cascades.[8] Key downstream pathways include the activation of PI3K/Akt and ERK/MAPK, which are central regulators of cell proliferation and migration. Additionally, the conversion of 14,15-EET to its diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), can lead to the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).

14,15-EET_Signaling_Pathway 14,15-EET Signaling in Smooth Muscle Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 14,15-EET 14,15-EET Putative_EET_Receptor Putative EET Receptor (GPCR) 14,15-EET->Putative_EET_Receptor sEH Soluble Epoxide Hydrolase (sEH) 14,15-EET->sEH G_Protein G-Protein (Gs) Putative_EET_Receptor->G_Protein PI3K PI3K G_Protein->PI3K ERK ERK G_Protein->ERK Akt Akt PI3K->Akt Proliferation_Migration Proliferation & Migration Akt->Proliferation_Migration ERK->Proliferation_Migration 14,15-DHET 14,15-DHET sEH->14,15-DHET PPARa PPARα 14,15-DHET->PPARa Gene_Transcription Gene Transcription PPARa->Gene_Transcription SMC_Isolation_Workflow Workflow for Primary Smooth Muscle Cell Isolation A Aorta Dissection B Removal of Adventitia and Endothelium A->B C Mincing of Medial Layer B->C D Enzymatic Digestion (Collagenase/Elastase) C->D E Neutralization and Centrifugation D->E F Cell Plating and Culture E->F Boyden_Chamber_Workflow Boyden Chamber Assay for Cell Migration A Prepare Chambers: Add chemoattractant and compounds to lower well B Seed Cells: Add SMC suspension to upper insert A->B C Incubate (4-6 hours) B->C D Remove Non-Migrated Cells C->D E Fix and Stain Migrated Cells D->E F Quantify Migration (Microscopy) E->F

References

Application Notes and Protocols for 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E) with Pre-constricted Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous endothelium-derived hyperpolarizing factor (EDHF) 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist of EET-mediated vasodilation, making it a valuable pharmacological tool for investigating the role of EETs in regulating vascular tone. These application notes provide detailed protocols for utilizing this compound to study its effects on pre-constricted arteries, particularly focusing on its ability to inhibit EET-induced relaxation.

Data Presentation

The following tables summarize the quantitative data on the effects of 14,15-EET and its antagonist, this compound, on pre-constricted bovine coronary arteries.

Table 1: Vasoactive Effects of EETs and the Antagonist this compound on Pre-constricted Bovine Coronary Arteries.

CompoundAgonist/AntagonistPre-constriction AgentConcentrationMaximal Relaxation (%)EC50 (µM)
14,15-EETAgonistU4661910 µM80-94~1
11,12-EETAgonistU4661910 µM75-87Not Specified
8,9-EETAgonistU4661910 µM75-87Not Specified
5,6-EETAgonistU4661910 µM75-87Not Specified
This compoundAntagonistU4661910 µM~7Not Applicable

Table 2: Inhibitory Effect of this compound on EET-Induced Relaxation in U46619-Pre-constricted Bovine Coronary Arteries. [1]

EET RegioisomerMaximal Relaxation (%) (EET alone)Maximal Relaxation (%) (in presence of 10 µM this compound)
14,15-EET74 ± 5.321.45 ± 6.8
11,12-EET86.20 ± 3.7359.35 ± 5.5

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings

This protocol describes the methodology for assessing the vasoactive effects of this compound on pre-constricted arterial rings using a wire myograph.

Materials:

  • Bovine hearts (obtained from a local abattoir)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)

  • U46619 (thromboxane A2 mimetic) or Phenylephrine (α1-adrenergic agonist)

  • 14,15-EET and other EET regioisomers

  • This compound

  • Wire myograph system

  • Dissection microscope

  • Standard laboratory glassware and equipment

Procedure:

  • Tissue Preparation:

    • Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove excess connective and adipose tissue.

    • Cut the artery into 2-3 mm rings. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting the Arterial Rings:

    • Mount the arterial rings on two tungsten wires (40 µm diameter) in the jaws of a wire myograph.

    • Submerge the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 g. During this period, replace the bath solution every 15-20 minutes.

    • To assess the viability of the arterial rings, induce a contraction with 60 mM KCl. Rings that do not show a robust contraction should be discarded.

    • Wash the rings with Krebs-Henseleit solution to return to baseline tension.

  • Pre-constriction:

    • Induce a stable submaximal contraction (approximately 50-70% of the KCl-induced contraction) using either U46619 (EC50 in bovine coronary arteries is approximately 254.1 ± 134.3 nM) or phenylephrine (EC50 in human internal mammary arteries is approximately 1.4 µM).[2][3] The optimal concentration should be determined empirically for each batch of arteries.

  • Application of this compound and EETs:

    • To assess the antagonist effect of this compound, pre-incubate the pre-constricted rings with the desired concentration of this compound (e.g., 10 µM) for 20-30 minutes.

    • Generate a cumulative concentration-response curve for an EET regioisomer (e.g., 14,15-EET, typically from 1 nM to 10 µM) by adding increasing concentrations of the agonist to the organ bath.

    • Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction induced by U46619 or phenylephrine.

    • Plot the concentration-response curves and calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) and the maximal relaxation (Emax).

    • The antagonistic effect of this compound can be quantified by comparing the EC50 and Emax values in the presence and absence of the antagonist.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Bovine Coronary Artery clean Clean Connective Tissue isolate->clean cut Cut into 2-3 mm Rings clean->cut mount Mount in Wire Myograph cut->mount equilibrate Equilibrate (60 min) mount->equilibrate viability Viability Check (KCl) equilibrate->viability preconstrict Pre-constrict (U46619/Phenylephrine) viability->preconstrict antagonist Pre-incubate with this compound preconstrict->antagonist agonist Cumulative [EET] antagonist->agonist record Record Isometric Tension agonist->record calc_relax Calculate % Relaxation record->calc_relax plot_curves Plot Concentration-Response Curves calc_relax->plot_curves determine_params Determine EC50 & Emax plot_curves->determine_params signaling_pathway cluster_vsmc Vascular Smooth Muscle Cell EET EETs (e.g., 14,15-EET) GPCR Putative GPCR EET->GPCR activates G_protein Gαs GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates BKCa BKCa Channel PKA->BKCa phosphorylates/ activates K_efflux K+ Efflux BKCa->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Ca_channel Voltage-gated Ca2+ Channel Hyperpol->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx decreases Relaxation Vasodilation Ca_influx->Relaxation leads to Antagonist This compound Antagonist->GPCR blocks

References

Application Notes and Protocols for Measuring the Effect of 14,15-EE-5(Z)-E on Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of the endogenous vasodilator 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] 14,15-EETs are cytochrome P450 epoxygenase metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), inducing vasodilation through the activation of potassium channels on vascular smooth muscle cells.[1][3][4]

This compound is a critical pharmacological tool for studying the physiological and pathophysiological roles of EETs. It primarily functions as a selective antagonist of EET-induced vasodilation, making it invaluable for investigating processes mediated by endogenous EETs.[1][2][4][5][6] While it is a potent antagonist, it is important to note that this compound also exhibits weak partial agonist properties, capable of inducing a modest vasodilation on its own.[7]

These application notes provide detailed protocols for characterizing both the partial agonist and antagonist effects of this compound on vascular tone using isolated vessel myography.

Data Presentation

Table 1: Agonist and Antagonist Properties of this compound
CompoundEffect TypeMaximal Relaxation (%)Antagonist ConcentrationInhibited AgonistsVascular BedReference
This compoundPartial Agonist~7-21%N/AN/ABovine Coronary Arteries[7]
This compoundAntagonistN/A10 µmol/L14,15-EET, 11,12-EET, 8,9-EET, 5,6-EETBovine Coronary Arteries[1]
This compoundAntagonistN/A10 µmol/LBradykinin, MethacholineBovine Coronary Arteries[1]
This compoundAntagonistN/A30 µmol/LNeurogenic VasodilationRat Cerebral Vasculature[8]
Table 2: Comparative Vasodilatory Effects of EETs (Agonists antagonized by this compound)
AgonistTypical Maximal Relaxation (%)Vascular BedReference
14,15-EET75-87%Bovine Coronary Arteries[7]
11,12-EET75-87%Bovine Coronary Arteries[7]
8,9-EET75-87%Bovine Coronary Arteries[7]
5,6-EET75-87%Bovine Coronary Arteries[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of EET-Induced Vasodilation

EET_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) agonist Agonist (e.g., Bradykinin) receptor_endo GPCR agonist->receptor_endo plc PLC receptor_endo->plc ip3 IP3 plc->ip3 ca_endo ↑ [Ca²⁺]i ip3->ca_endo cyp CYP450 Epoxygenase ca_endo->cyp eet 14,15-EET cyp->eet aa Arachidonic Acid aa->cyp eet_receptor Putative EET Receptor (GPCR) eet->eet_receptor Binds gs Gαs eet_receptor->gs ac Adenylyl Cyclase gs->ac camp ↑ cAMP ac->camp pka PKA camp->pka kca BKCa Channel (Large Conductance Ca²⁺-activated K⁺ Channel) pka->kca Activation k_efflux K⁺ Efflux kca->k_efflux hyperpol Hyperpolarization vasodilation Vasodilation hyperpol->vasodilation k_efflux->hyperpol eeze This compound (Antagonist) eeze->eet_receptor

Caption: Signaling pathway of 14,15-EET-induced vasodilation and antagonism by this compound.

Experimental Workflow for Vascular Reactivity Assessment

Experimental_Workflow cluster_prep Vessel Preparation cluster_agonist Protocol 1: Partial Agonist Effect cluster_antagonist Protocol 2: Antagonist Effect dissect Dissect Resistance Artery (e.g., mesenteric, coronary) mount Mount on Pressure Myograph dissect->mount equilibrate Equilibrate in PSS at 37°C mount->equilibrate preconstrict_ag Pre-constrict with U46619 or Phenylephrine equilibrate->preconstrict_ag preconstrict_ant Pre-constrict with U46619 or Phenylephrine equilibrate->preconstrict_ant dose_response_ag Cumulative Concentration- Response Curve to This compound preconstrict_ag->dose_response_ag record_ag Record Changes in Vessel Diameter dose_response_ag->record_ag preincubate Pre-incubate with This compound (10 µM) preconstrict_ant->preincubate dose_response_ant Cumulative Concentration- Response Curve to EET Agonist (e.g., 14,15-EET) preincubate->dose_response_ant record_ant Record Changes in Vessel Diameter and Compare to Control (no antagonist) dose_response_ant->record_ant

Caption: Workflow for assessing agonist and antagonist effects of this compound.

Experimental Protocols

I. Preparation of Solutions and Reagents
  • Physiological Salt Solution (PSS):

    • Composition (in mmol/L): NaCl 119, KCl 4.7, CaCl₂ 1.6, KH₂PO₄ 1.17, MgSO₄ 1.17, NaHCO₃ 25, Dextrose 5.5.[9]

    • Preparation: Dissolve salts in deionized water. Gas the solution continuously with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.[10]

  • High Potassium Depolarizing Solution (High K+ PSS):

    • Composition: Same as PSS, but with equimolar substitution of NaCl with KCl (e.g., 60 mmol/L KCl).[11]

    • Purpose: To determine the maximum contractile capacity of the vessel.

  • Drug Stock Solutions:

    • Prepare concentrated stock solutions of this compound, 14,15-EET (and other EET regioisomers), and pre-constricting agents (e.g., U46619, phenylephrine) in a suitable solvent (e.g., ethanol, DMSO).

    • Store stocks at -20°C or -80°C. On the day of the experiment, perform serial dilutions in PSS to achieve the final desired concentrations.

II. Vessel Dissection and Mounting for Pressure Myography

This protocol is adapted for small resistance arteries (e.g., mesenteric, cerebral, or coronary arteries).[10][12]

  • Euthanasia and Tissue Collection: Euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines. Immediately excise the desired tissue (e.g., mesentery) and place it in ice-cold PSS.

  • Vessel Isolation: Under a dissection microscope, carefully isolate a segment of a resistance artery (typically 1.5-3 mm in length), cleaning it of surrounding adipose and connective tissue.[10]

  • Mounting on Cannulas: Transfer the isolated artery segment to the chamber of a pressure myograph filled with cold PSS.[12]

    • Guide one end of the vessel onto a glass cannula and secure it with a nylon suture.

    • Flush the vessel gently to remove any remaining blood.

    • Mount the other end of the vessel onto the second cannula and secure it.

  • Equilibration:

    • Pressurize the vessel to a physiological pressure (e.g., 60-70 mmHg).[12]

    • Warm the myograph chamber to 37°C and allow the vessel to equilibrate for at least 45-60 minutes, continuously perfusing with gassed PSS.[9][12]

III. Protocol for Assessing the Partial Agonist Effect of this compound
  • Vessel Viability Check:

    • After equilibration, assess vessel health by inducing a maximal contraction with High K+ PSS.

    • Wash out the High K+ solution with PSS until the vessel returns to its baseline diameter.

    • Check for endothelial integrity by pre-constricting with an appropriate agent (e.g., U46619 at ~EC₈₀) and then applying an endothelium-dependent vasodilator like acetylcholine or bradykinin. A significant relaxation indicates a healthy, intact endothelium. Wash out until baseline is restored.

  • Pre-constriction: Induce a stable, submaximal contraction (approximately 50-80% of the maximal response to High K+ PSS) using a vasoconstrictor such as U46619 or phenylephrine.

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add this compound to the bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow the vessel diameter to stabilize at each concentration before adding the next.

    • Record the vessel's internal diameter continuously.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-constriction tone.

    • Plot the percentage relaxation against the log concentration of this compound to generate a concentration-response curve and determine the maximal relaxation (Emax).

IV. Protocol for Assessing the Antagonist Effect of this compound
  • Vessel Preparation and Viability: Prepare and validate the vessel as described in Protocol III, steps 1 and 2.

  • Control Agonist Response: Generate a cumulative concentration-response curve for an EET agonist (e.g., 14,15-EET) on the pre-constricted vessel. This will serve as the control curve.

  • Washout and Re-equilibration: Thoroughly wash out the agonist with PSS until the vessel returns to its stable, pre-constricted baseline.

  • Antagonist Incubation: Add this compound (a typical effective concentration is 10 µmol/L) to the bath and incubate for 20-30 minutes.[1]

  • Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the same EET agonist used in step 2.

  • Data Analysis:

    • Plot both the control and the antagonist-present concentration-response curves on the same graph.

    • A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism.

    • Quantify the degree of antagonism by comparing the EC₅₀ values in the absence and presence of the antagonist.

Conclusion

This compound is a versatile tool for probing the role of EETs in vascular biology. Its primary utility lies in its ability to selectively antagonize EET-mediated vasodilation, thereby allowing researchers to elucidate the contribution of endogenous EETs to various physiological responses.[1][5] The provided protocols offer a systematic approach to characterizing both the antagonist and the weaker partial agonist effects of this compound, enabling a comprehensive understanding of its pharmacological profile in vascular reactivity studies. Careful execution of these myography experiments will yield reliable and reproducible data critical for advancing research in cardiovascular physiology and drug development.

References

Troubleshooting & Optimization

14,15-Epoxyeicosa-5(Z)-enoic acid solubility in DMSO vs ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 14,15-Epoxyeicosa-5(Z)-enoic acid?

A1: 14,15-Epoxyeicosa-5(Z)-enoic acid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. The choice of solvent will depend on the specific requirements of your experiment, including downstream applications and potential solvent effects on biological systems.

Q2: What is the solubility of 14,15-Epoxyeicosa-5(Z)-enoic acid in DMSO versus ethanol?

A2: The solubility of 14,15-Epoxyeicosa-5(Z)-enoic acid and its close analog, (±)14(15)-EET, can vary slightly between suppliers and batches. Below is a summary of reported solubility data.

Data Presentation: Solubility of 14,15-Epoxyeicosa-5(Z)-enoic Acid Analogs

Compound/AnalogSolventReported SolubilitySource
14,15-EE-5(Z)-EDMSO~10 mg/mLCayman Chemical[1]
This compoundEthanolSolution (concentration not specified)Cayman Chemical[1]
(±)14(15)-EETDMSO50 mg/mLCayman Chemical[2]
(±)14(15)-EETDMSO>50 mg/mLUnited States Biological[3]
(±)14(15)-EETEthanol50 mg/mLCayman Chemical[2]
(±)14(15)-EETEthanol>50 mg/mLUnited States Biological[3]
14,15-EETEthanol3.2 mg/mL (requires sonication and warming)MedChemExpress[4]

Q3: I am observing incomplete dissolution of the compound. What troubleshooting steps can I take?

A3: If you are experiencing issues with solubility, consider the following:

  • Sonication: Gentle sonication can help to break up particulates and enhance dissolution.

  • Warming: Gently warming the solution (e.g., to 37°C) may increase solubility. However, be mindful of the compound's stability at elevated temperatures.

  • Purity of Solvents: Ensure that your solvents are anhydrous and of high purity, as water content can significantly decrease the solubility of lipophilic compounds.

  • Fresh Solvent: Use fresh, unopened solvents whenever possible to avoid absorbed moisture.

Q4: How should I prepare a stock solution of 14,15-Epoxyeicosa-5(Z)-enoic acid?

A4: 14,15-Epoxyeicosa-5(Z)-enoic acid is often supplied as a solution in ethanol. To prepare a stock solution in a different solvent, you can evaporate the ethanol under a gentle stream of nitrogen and then immediately dissolve the residue in the solvent of your choice, such as DMSO. It is recommended to purge solvents with an inert gas.

Troubleshooting Guides

Guide 1: Determining Experimental Solubility

This guide outlines a general protocol for determining the solubility of 14,15-Epoxyeicosa-5(Z)-enoic acid in a specific solvent.

Experimental Protocols: Gravimetric Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of 14,15-Epoxyeicosa-5(Z)-enoic acid to a known volume of the test solvent (e.g., 1 mL of DMSO or ethanol) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Separation of Undissolved Solute:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully transfer a known volume of the supernatant to a pre-weighed, clean, and dry vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the vial containing the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Mass Determination and Solubility Calculation:

    • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved compound by subtracting the initial weight of the empty vial.

    • The solubility can then be expressed in mg/mL by dividing the mass of the dissolved compound by the volume of the supernatant transferred.

Guide 2: Handling and Storage

Q5: What are the best practices for handling and storing 14,15-Epoxyeicosa-5(Z)-enoic acid?

A5: This compound is unstable in the presence of oxygen and direct sunlight. It is recommended to handle it under an inert atmosphere (e.g., argon or nitrogen) and to keep it at 0°C or below during transfer. For long-term storage, it should be kept at -20°C.

Signaling Pathway

Diagram 1: Simplified Signaling Pathway of 14,15-EET-Induced Vasodilation

14_15_EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14_15_EET 14,15-EET GPCR Gs Protein-Coupled Receptor (e.g., EP2) 14_15_EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes BKCa BKCa Channel (Open) K_ion K+ BKCa->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->BKCa Phosphorylates & Activates Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Caption: 14,15-EET signaling pathway leading to vasorelaxation.

Explanation of the Signaling Pathway:

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases.[2] It acts as a potent vasodilator. The proposed mechanism for 14,15-EET-induced vasorelaxation involves its binding to a Gs protein-coupled receptor on the surface of vascular smooth muscle cells, with some evidence pointing towards the prostaglandin EP2 receptor.[1][5] This binding activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] The increase in intracellular cAMP activates Protein Kinase A (PKA).[1] PKA then phosphorylates and opens large-conductance Ca2+-activated potassium (BKCa) channels.[2][5] The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation (vasorelaxation).

References

14,15-EE-5(Z)-E stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-EE-5(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting common experimental issues.

Stability and Storage Conditions

This compound, an analog of the epoxyeicosatrienoic acid (EET) 14,15-EET, has been developed for increased stability compared to its endogenous counterpart.[1][2] However, proper storage and handling are crucial to ensure its integrity and experimental reproducibility.

Summary of Storage and Stability Data
ParameterRecommendationSource(s)
Storage Temperature Store solutions at -20°C for long-term storage. Some researchers recommend -80°C for all EETs to maximize stability.[3][4][5][6][7]
Stability in Solution When stored at -20°C, solutions in ethanol are stable for at least 2 years.[3][6][7]
Solvents Provided as a solution in ethanol. Soluble in DMF, DMSO, and ethanol. Sparingly soluble in PBS (pH 7.2).[6][7]
Light Sensitivity EETs are sensitive to direct sunlight. Protect from light.[4]
Oxygen Sensitivity EETs are unstable in the presence of oxygen. Handle under an inert atmosphere (e.g., argon or nitrogen).[4]
Handling Use pre-rinsed (with absolute ethanol) glassware and stainless steel syringe needles. Keep the compound at 0°C or below during handling whenever possible.[4]

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the use of this compound in experimental settings.

Question 1: I am seeing inconsistent or lower-than-expected activity in my experiments. What could be the cause?

Answer: Inconsistent or reduced activity is often linked to the degradation of the compound. Consider the following possibilities:

  • Improper Storage: Ensure the compound has been consistently stored at -20°C or lower and protected from light.

  • Oxidation: The epoxide group is susceptible to oxidation. Avoid repeated exposure to air. If possible, overlay the solution with an inert gas like argon or nitrogen before sealing and storing.

  • Hydrolysis: In aqueous solutions, the epoxide ring can be hydrolyzed to the less active diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E). This can be accelerated by acidic or basic conditions. Prepare aqueous solutions fresh and use them promptly.

  • Repeated Freeze-Thaw Cycles: While specific data for this compound is limited, repeated freeze-thaw cycles can degrade some eicosanoids. Aliquot the stock solution into smaller, single-use volumes to minimize this.

Question 2: How should I prepare aqueous solutions of this compound for my cell-based assays?

Answer: Since this compound is sparingly soluble in aqueous buffers, careful preparation is key.

  • Start with the stock solution in ethanol.

  • Dilute the ethanolic stock solution into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, preventing precipitation.

  • The final concentration of the organic solvent (ethanol) in your assay should be kept low (typically <0.1%) to avoid solvent effects on your biological system. Run a vehicle control with the same final concentration of ethanol.

  • Prepare aqueous solutions fresh for each experiment and use them immediately, as the compound is less stable in aqueous environments.

Question 3: Can I store this compound in a solvent other than ethanol?

Answer: While the compound is supplied in ethanol, it is also soluble in other organic solvents like DMSO and DMF. If you need to switch solvents, it is recommended to do so in small amounts and for immediate use. For long-term storage, ethanol is the recommended solvent. If you must store it in another solvent, it is advisable to perform a stability test to ensure the compound remains intact over time.

Question 4: How can I check the integrity of my this compound solution?

Answer: If you suspect degradation, the most definitive way to check the integrity of your compound is through analytical methods such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the parent compound and any potential degradation products (e.g., the corresponding diol).

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This can be used to assess the purity of the compound.

If you do not have access to these instruments, a functional assay using a fresh vial of the compound as a positive control can help determine if your current stock has lost activity.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

Objective: To determine the rate of degradation of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound stock solution in ethanol

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system

Procedure:

  • Preparation of Test Solution:

    • On the day of the experiment, prepare a solution of this compound in your chosen aqueous buffer at the final desired concentration. For example, dilute the ethanolic stock into the buffer to a final concentration of 10 µM. Ensure the final ethanol concentration is below 0.1%.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the solution for LC-MS analysis.

    • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

    • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

    • Immediately quench any potential enzymatic activity and prevent further degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard and store at -80°C until analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to quantify the remaining amount of this compound at each time point. A suitable method would involve a C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the parent ion of this compound and its potential hydrolysis product, 14,15-DHE-5(Z)-E.

  • Data Analysis:

    • Plot the concentration or peak area of this compound against time to determine its stability profile under your experimental conditions.

Visualizations

Signaling and Degradation Pathways

cluster_0 Chemical Stability cluster_1 Metabolic Pathway This compound This compound Degradation Degradation Products This compound->Degradation  Light, Oxygen, Non-optimal pH EET_analog This compound sEH Soluble Epoxide Hydrolase (sEH) EET_analog->sEH DHET_analog 14,15-DHE-5(Z)-E (Less Active) sEH->DHET_analog Hydrolysis

Caption: Degradation pathways for this compound.

Experimental Workflow for Troubleshooting

Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, protected from light) Start->Check_Storage Check_Handling Review Handling Procedures (fresh dilutions, inert atmosphere) Start->Check_Handling Check_Aliquoting Assess Freeze-Thaw Cycles (use single-use aliquots) Start->Check_Aliquoting Test_Activity Perform Functional Assay with a new vial Check_Storage->Test_Activity Check_Handling->Test_Activity Check_Aliquoting->Test_Activity Resolved Issue Resolved Test_Activity->Resolved Activity Restored Not_Resolved Issue Persists Test_Activity->Not_Resolved Activity Still Low Analytical_Chem Consider Analytical Chemistry (LC-MS) to confirm integrity Not_Resolved->Analytical_Chem

Caption: Troubleshooting workflow for this compound experiments.

References

preventing degradation of 14,15-EE-5(Z)-E in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-EE-5(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For optimal stability, this compound should be stored as a solution in an organic solvent such as ethanol at -20°C for short-term storage (up to several months) and -80°C for long-term storage. The product is stable for at least two years when stored at -20°C. It is crucial to use tightly sealed vials to prevent solvent evaporation and to protect the compound from light and moisture.

Q2: Which solvents are compatible with this compound?

A2: this compound is soluble in organic solvents such as ethanol (up to 50 mg/ml), DMSO (up to 10 mg/ml), and DMF (up to 10 mg/ml).[1] It has limited solubility in aqueous buffers like PBS (pH 7.2), at approximately 0.5 mg/ml.[1] When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of organic solvent and then dilute it with the aqueous buffer. Aqueous solutions should be prepared fresh and used the same day to avoid degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary points of instability in the this compound molecule are the epoxide ring and the cis-double bond.

  • Epoxide Hydrolysis: The epoxide ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from soluble epoxide hydrolases (sEH) present in biological samples. This hydrolysis results in the formation of the less active 14,15-dihydroxyeicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E).

  • Cis-Double Bond Isomerization: The 5(Z) (cis) double bond is thermodynamically less stable than the corresponding trans-isomer. Exposure to heat, light, or certain catalysts can promote isomerization to the trans-form, which may alter the biological activity of the compound.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, follow these guidelines:

  • Temperature: Keep solutions cold whenever possible. Perform experimental manipulations on ice.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Avoid prolonged exposure to ambient light.

  • pH: Maintain a neutral pH for aqueous solutions. Avoid strongly acidic or basic conditions.

  • Oxygen: For long-term storage or sensitive experiments, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Enzymatic Degradation: In experiments involving biological matrices that may contain soluble epoxide hydrolases, consider adding an sEH inhibitor to prevent enzymatic hydrolysis of the epoxide ring.

Q5: How can I detect and quantify the degradation of this compound?

A5: The most reliable method for assessing the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods can separate the parent compound from its degradation products, such as the diol formed from epoxide hydrolysis and the trans-isomer. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C or -80°C) in a tightly sealed vial and protected from light. 2. Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock. 3. Assess Purity: If possible, check the purity of the solution using HPLC to confirm the integrity of the compound.
Inconsistent results between experiments. Partial degradation of this compound in the experimental solution.1. Standardize Solution Preparation: Prepare fresh dilutions from a reliable stock solution for each experiment. Avoid using aqueous solutions that have been stored. 2. Control Experimental Conditions: Minimize the exposure of the working solution to heat, light, and extreme pH. Keep samples on ice as much as possible. 3. Consider sEH Activity: If using biological samples (e.g., cell lysates, plasma), be aware of potential enzymatic degradation and consider the use of an sEH inhibitor.
Appearance of unknown peaks in my chromatogram. Formation of degradation products.1. Identify Degradation Products: The primary degradation product is the diol (14,15-DHE-5(Z)-E). You may also observe the trans-isomer. 2. Perform Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study (see protocol below) to intentionally generate these products and compare their retention times.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions and to analyze the resulting products by HPLC or UPLC-MS/MS.

Materials:

  • This compound

  • Ethanol (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC-MS/MS system

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Amber vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a UV light source (e.g., 254 nm) for 24 hours.

    • Control: Keep 1 mL of the stock solution at -20°C.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize the solutions with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis with the mobile phase.

  • HPLC/UPLC-MS/MS Analysis:

    • Inject the control and stressed samples into the chromatograph.

    • Use a suitable gradient elution method to separate the parent compound from its degradation products.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm) and/or a mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify the retention times of the degradation products.

    • Calculate the percentage of degradation for each stress condition.

Expected Results:

Stress Condition Expected Degradation Product Approximate Degradation (%)
Acid Hydrolysis14,15-DHE-5(Z)-E (diol)10-30%
Base Hydrolysis14,15-DHE-5(Z)-E (diol)10-30%
OxidationPotential oxidized products5-20%
Thermal DegradationPotential isomers and other degradants5-15%
PhotodegradationPotential E/Z isomers and other degradants5-20%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL in Ethanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photodegradation (UV light) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC / UPLC-MS/MS Analysis dilute->hplc analyze Compare Chromatograms hplc->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation identify->quantify

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Putative EET Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA Activation camp->pka k_channel K+ Channel Activation pka->k_channel hyperpolarization Hyperpolarization k_channel->hyperpolarization vasodilation Vasodilation hyperpolarization->vasodilation eeze This compound (Antagonist) eeze->receptor Binds and Blocks eet 14,15-EET (Agonist) eet->receptor Binds and Activates

Caption: EET signaling pathway and antagonism by this compound.

References

potential off-target effects of 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 14,15-epoxyeicosa-5(Z)-enoic acid, also known as 14,15-EEZE.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 14,15-EE-5(Z)-E?

A1: this compound is a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][2] It competitively blocks the biological activity of EETs, which are signaling lipids that act as endothelium-derived hyperpolarizing factors (EDHFs). By antagonizing EETs, this compound inhibits vasodilation and other EET-mediated effects.[3]

Q2: How specific is this compound for the 14,15-EET regioisomer?

A2: While it is most potent against 14,15-EET, this compound also antagonizes the effects of other EET regioisomers, including 5,6-EET, 8,9-EET, and 11,12-EET, though to a lesser extent.[4] It is important to note that its metabolite, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), which is formed by the action of soluble epoxide hydrolase (sEH), is a more selective antagonist for 14,15-EET.[5]

Q3: What are the recommended working concentrations for this compound?

A3: The effective concentration of this compound is application-dependent. For in vitro vascular reactivity studies, a concentration of 10 µM is commonly used to achieve significant inhibition of EET-induced relaxation.[4] For in vivo studies, a dosage of 0.128 mg/kg has been used in a canine model of myocardial ischemia-reperfusion. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically prepared as a stock solution in an organic solvent. A common practice is to prepare a 10 mmol/L stock solution in 95% ethanol.[4] For long-term storage, it is advisable to store the stock solution at -20°C or lower to minimize degradation. When preparing working solutions, the final concentration of the organic solvent in the aqueous experimental buffer should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Vasodilation At higher concentrations (e.g., 10 µM), this compound itself can exhibit modest vasorelaxant properties.[4] One study has also reported intrinsic vasodilator activity in mesenteric arteries.Perform a dose-response curve for this compound alone in your experimental system to determine its baseline effects. Use the lowest effective concentration for EET antagonism.
Variability in Antagonist Potency The expression and activity of soluble epoxide hydrolase (sEH) can vary between tissues and cell types. sEH metabolizes this compound to 14,15-DHE5ZE, a more selective 14,15-EET antagonist.[5] This can alter the observed antagonist profile.Consider the sEH status of your experimental model. If sEH activity is a concern, you can co-incubate with an sEH inhibitor to prevent the metabolism of this compound.
Incomplete Blockade of Agonist-Induced Relaxation The agonist you are using may induce vasodilation through multiple pathways, not just the EET pathway. For example, bradykinin can also stimulate nitric oxide and prostacyclin release.Use specific inhibitors for other potential pathways (e.g., L-NAME for nitric oxide synthase, indomethacin for cyclooxygenase) to isolate the EET-mediated component of the response.
Precipitation of the Compound in Aqueous Buffer This compound is a lipid and has limited solubility in aqueous solutions.Ensure the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility, but not high enough to affect your experiment. Gentle vortexing or sonication of the final solution may help.
No Effect of this compound The EET pathway may not be the primary mediator of the response you are studying in your specific model. The compound may have degraded due to improper storage.Confirm the involvement of the EET pathway in your system using other pharmacological tools (e.g., EET agonists, CYP450 inhibitors). Ensure your stock solution is fresh and has been stored correctly.

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on Vascular Reactivity in Bovine Coronary Arteries

Parameter Concentration of this compound Effect Reference
Inhibition of 14,15-EET-induced relaxation10 µMMaximal relaxation reduced to 18%[4]
Inhibition of 11,12-EET-induced relaxation10 µMSignificant inhibition[4]
Inhibition of 8,9-EET-induced relaxation10 µMSignificant inhibition[4]
Inhibition of 5,6-EET-induced relaxation10 µMSignificant inhibition[4]
Intrinsic effect on pre-constricted arteries10 µM21% maximal relaxation[4]

Table 2: In Vivo Effects of this compound in a Canine Model of Myocardial Ischemia-Reperfusion

Parameter Dosage of this compound Effect Reference
Effect on Infarct Size (IS/AAR)0.128 mg/kgNo significant effect when administered alone
Blockade of 11,12-EET-induced cardioprotection0.128 mg/kgCompletely abolished the reduction in infarct size
Blockade of 14,15-EET-induced cardioprotection0.128 mg/kgCompletely abolished the reduction in infarct size

Experimental Protocols

Protocol 1: Assessment of this compound in Vascular Reactivity Studies (Wire Myography)
  • Tissue Preparation: Isolate bovine coronary arteries and place them in cold Krebs-bicarbonate buffer (in mmol/L: 118 NaCl, 24 NaHCO3, 4.8 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, and 11 glucose). Dissect the arteries into 3-5 mm rings, taking care to preserve the endothelium.

  • Mounting: Mount the arterial rings on a wire myograph in a tissue bath containing Krebs-bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.

  • Pre-constriction: Constrict the arterial rings with a thromboxane A2 mimetic, such as U46619 (e.g., 20 nmol/L), to achieve a stable submaximal contraction.

  • Antagonist Incubation: For antagonist studies, pre-incubate the tissues with this compound (e.g., 10 µM) or vehicle for 20-30 minutes.

  • Agonist Response: Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM).

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-constriction induced by U46619.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Assessing BKCa Channel Activity
  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable artery (e.g., cerebral or coronary) and plate them on glass coverslips.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Na2ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single vascular smooth muscle cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward K+ currents.

  • Drug Application:

    • After obtaining a stable baseline recording of BKCa currents, perfuse the cell with an EET agonist (e.g., 14,15-EET, 100 nM) to observe potentiation of the current.

    • To test for antagonism, pre-incubate the cell with this compound (e.g., 10 µM) for 5-10 minutes before co-application with the EET agonist.

  • Data Analysis: Measure the peak outward current amplitude at each voltage step and construct current-voltage (I-V) relationship curves.

Visualizations

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) PLA2 Phospholipase A2 (PLA2) Agonist->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA releases CYP450 CYP450 Epoxygenase AA->CYP450 substrate EETs EETs CYP450->EETs produces EETs_smc EETs EETs->EETs_smc diffuses EET_Receptor Putative EET Receptor EETs_smc->EET_Receptor binds BKCa BKCa Channel EET_Receptor->BKCa activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization causes K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation leads to EEZE This compound EEZE->EET_Receptor blocks

Caption: EET signaling pathway leading to vasodilation and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Vascular Tissue B Mount on Myograph A->B C Equilibrate B->C D Pre-constrict with Agonist C->D E Incubate with this compound (or Vehicle) D->E F Add EET Agonist (Cumulative Doses) E->F G Record Isometric Tension F->G H Calculate % Relaxation G->H I Generate Concentration-Response Curves H->I

Caption: General experimental workflow for assessing the antagonist effect of this compound on vascular reactivity.

References

Technical Support Center: Optimizing 14,15-EE-5(Z)-E Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) as a selective antagonist of Epoxyeicosatrienoic acids (EETs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a structural analog of 14,15-EET that functions as a selective antagonist of EETs.[1] Its primary mechanism of action is to block the effects of EETs, which are signaling molecules that mediate vasodilation and anti-inflammatory responses. EETs typically activate large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation.[2][3] this compound inhibits these EET-induced responses.[2]

Q2: What is the optimal concentration range for this compound to achieve maximum inhibition?

A2: The optimal concentration of this compound depends on the specific experimental model and the EET regioisomer being targeted. However, a concentration of 10 µM has been shown to inhibit approximately 80% of 14,15-EET-induced relaxation in U46619-constricted bovine coronary arteries.[1] In studies on bradykinin-induced smooth muscle hyperpolarization and relaxation, a concentration of 3 µM has been used effectively.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solution in ethanol. It is soluble in various organic solvents such as DMF, DMSO, and ethanol. For aqueous buffers like PBS (pH 7.2), the solubility is lower (approximately 0.5 mg/ml).[1] For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[1][4] The product is sensitive to oxygen and direct sunlight, so care should be taken during handling.

Q4: Can this compound be metabolized in my experimental system?

A4: Yes, this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[5] This metabolite is a more selective antagonist for 14,15-EET and does not significantly inhibit the actions of other EET regioisomers.[5] If you are investigating the effects of other EETs, the presence of sEH activity could alter your results. Consider using an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), to prevent the conversion of this compound.[5]

Q5: Does this compound have any off-target effects?

A5: this compound is a selective EET antagonist and has been shown to not significantly affect vascular relaxation mediated by nitric oxide (NO) donors (like sodium nitroprusside) or prostacyclin analogs (like iloprost).[1][2] It also does not alter the effects of K+ channel activators such as NS1619 and bimakalim.[2] However, some cytochrome P450 inhibitors, like miconazole, have been shown to compete for the same binding site as a radiolabeled analog of this compound, suggesting a potential for interaction.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition observed 1. Suboptimal concentration: The concentration of this compound may be too low for the specific experimental conditions. 2. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. 3. Metabolism by sEH: Soluble epoxide hydrolase in the tissue preparation may be converting this compound to its more selective metabolite, 14,15-DHE5ZE, which may not be effective against the EET regioisomer being studied.[5]1. Perform a concentration-response experiment to determine the optimal inhibitory concentration (typically in the 1-10 µM range). 2. Ensure the compound has been stored at -20°C and protected from light and air. Prepare fresh dilutions for each experiment. 3. Co-incubate with an sEH inhibitor, such as AUDA (1 µM), to prevent the metabolism of this compound.[5]
Inconsistent results between experiments 1. Variability in tissue preparation: Differences in tissue health, age of the animal, or dissection technique can lead to variability. 2. Inconsistent pre-constriction: If using vascular rings, the level of pre-constriction with agents like U46619 may vary. 3. Solubility issues: The compound may not be fully dissolved in the aqueous buffer.1. Standardize the tissue preparation protocol as much as possible. 2. Ensure a stable and consistent level of pre-constriction is achieved before adding the antagonist and agonist. 3. Prepare a stock solution in an organic solvent (e.g., ethanol or DMSO) and then dilute it in the experimental buffer. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including controls.
Unexpected agonist activity 1. Intrinsic activity at high concentrations: While primarily an antagonist, very high concentrations of some analogs can exhibit partial agonist activity.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. A related analog, 14,15-EEZE-mSI, showed minimal agonist activity (only 7% relaxation at 10 µM).[7]

Data Presentation

Table 1: Concentration-Dependent Inhibition by this compound

Concentration of this compoundExperimental ModelTarget/AgonistObserved InhibitionReference
10 µMBovine coronary arterial rings14,15-EET~80% inhibition of relaxation[1]
10 µMBovine coronary arterial rings11,12-EET, 8,9-EET, 5,6-EETSignificant inhibition of relaxation[2]
3 µMSmall bovine coronary arteriesBradykininInhibition of smooth muscle hyperpolarization and relaxation[2]
10 µMBovine coronary arterial ringsMethacholine and Arachidonic AcidInhibition of indomethacin-resistant relaxations[2]
10 µMBovine coronary arterial ringsBradykininInhibition of indomethacin- and L-nitroarginine-resistant relaxations[2]

Experimental Protocols

Protocol 1: Evaluation of this compound Antagonism in Isolated Vascular Rings

This protocol describes a method to assess the inhibitory effect of this compound on EET-induced vasorelaxation using isolated bovine coronary arteries.

Materials:

  • Bovine hearts

  • Krebs buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET (or other EET regioisomers)

  • This compound

  • Indomethacin and L-nitroarginine (optional, to block prostanoid and NO synthesis)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate the left anterior descending coronary artery from a fresh bovine heart and place it in ice-cold Krebs buffer.

    • Carefully remove excess connective tissue and cut the artery into 2-3 mm rings.

    • Suspend the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • (Optional) To study the EDHF component, pre-treat the rings with indomethacin (10 µM) and L-nitroarginine (100 µM) for 30 minutes to inhibit cyclooxygenase and nitric oxide synthase, respectively.

    • Induce a stable contraction with a submaximal concentration of U46619 (e.g., 10-30 nM).

  • Antagonist Incubation:

    • Once a stable contraction is achieved, add this compound (e.g., 10 µM) or its vehicle control to the organ baths.

    • Incubate for 20-30 minutes.

  • Agonist-Induced Relaxation:

    • Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM).

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by U46619.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the degree of inhibition.

Mandatory Visualizations

Signaling Pathway of EET-Induced Vasorelaxation and its Inhibition

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell agonist Agonist (e.g., Bradykinin) cyp CYP Epoxygenase agonist->cyp activates aa Arachidonic Acid eet EETs cyp->eet aa->cyp metabolizes eet_receptor Putative EET Receptor eet->eet_receptor diffuses and binds bkca BKCa Channel eet_receptor->bkca activates hyperpolarization Hyperpolarization bkca->hyperpolarization K+ efflux leads to relaxation Vasorelaxation hyperpolarization->relaxation inhibitor This compound inhibitor->eet_receptor blocks Experimental_Workflow prep 1. Tissue Preparation (e.g., Bovine Coronary Artery Rings) equil 2. Equilibration (Organ Bath, 37°C, 95% O2/5% CO2) prep->equil preconstrict 3. Pre-constriction (e.g., U46619) equil->preconstrict treatment 4. Antagonist Incubation preconstrict->treatment control_group Vehicle Control treatment->control_group Group 1 exp_group This compound treatment->exp_group Group 2 agonist 5. Agonist Addition (Cumulative EET Concentration-Response) control_group->agonist exp_group->agonist analysis 6. Data Analysis (Compare Relaxation Curves) agonist->analysis Troubleshooting_Logic start No Inhibition Observed check_conc Is the concentration optimal? (Dose-response performed?) start->check_conc check_compound Is the compound viable? (Properly stored/prepared?) check_conc->check_compound Yes increase_conc Action: Perform dose-response (1-10 µM range) check_conc->increase_conc No check_metabolism Is sEH activity a factor? check_compound->check_metabolism Yes new_compound Action: Use fresh stock (Store at -20°C, protect from light) check_compound->new_compound No add_seh_inhibitor Action: Add sEH inhibitor (e.g., AUDA) check_metabolism->add_seh_inhibitor Yes resolved Problem Resolved check_metabolism->resolved No increase_conc->resolved new_compound->resolved add_seh_inhibitor->resolved

References

troubleshooting lack of response with 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-EET-5(Z)-E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this epoxyeicosatrienoic acid (EET) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET-5(Z)-E and what is its primary function?

14,15-EET-5(Z)-E, also known as 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is a structural analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] Its primary function is to act as a selective antagonist of EET-mediated biological effects, particularly endothelium-dependent hyperpolarization and vasodilation.[1][3] It is most effective at inhibiting the actions of 14,15-EET but also antagonizes other EET regioisomers.[1][3]

Q2: What are the recommended storage and handling conditions for 14,15-EET-5(Z)-E?

For long-term stability, 14,15-EET-5(Z)-E should be stored at -20°C.[4][5] The compound is typically supplied as a solution in an organic solvent like ethanol.[2][5] For experimental use, it is soluble in DMF, DMSO, and ethanol.[2][5] Due to the potential for degradation, repeated freeze-thaw cycles should be avoided. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is 14,15-EET-5(Z)-E metabolized in biological systems?

Yes, 14,15-EET-5(Z)-E can be metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[6] This metabolite has been shown to selectively inhibit 14,15-EET-induced relaxations in bovine coronary arteries.[6]

Troubleshooting Guide

Issue 1: Lack of Expected Antagonistic Effect

Symptoms:

  • No inhibition of EET-induced vasodilation or hyperpolarization is observed.

  • The biological response to an agonist that is expected to be mediated by EETs is unaffected by pre-treatment with 14,15-EET-5(Z)-E.

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound Degradation Ensure the compound has been stored correctly at -20°C and protected from light.[4][5] If degradation is suspected, use a fresh aliquot or a new vial of the compound. The stability of EETs and their analogs can be limited.[7][8]
Incorrect Concentration Verify the final concentration of 14,15-EET-5(Z)-E in your assay. A typical effective concentration for inhibiting EET-induced relaxations is around 10 µM.[1][2][4] Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental system.
Solvent Issues Ensure the solvent used to dissolve 14,15-EET-5(Z)-E is compatible with your experimental system and that the final solvent concentration does not exceed acceptable limits (typically <0.1%). Run a vehicle control to rule out any effects of the solvent itself.
Experimental System Specificity The role of EETs as endothelium-derived hyperpolarizing factors (EDHFs) can vary between different vascular beds and species.[9] Confirm that the biological response you are studying is indeed mediated by EETs in your specific model system.
Metabolism of the Antagonist As 14,15-EET-5(Z)-E can be metabolized by sEH, its effective concentration might decrease over time.[6] Consider co-incubation with an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), to prevent its metabolism, though one study suggests this may not alter its inhibitory effect on EET-induced relaxations.[6]
Issue 2: Unexpected Agonist Activity

Symptom:

  • Application of 14,15-EET-5(Z)-E alone elicits a biological response, such as a small vasorelaxation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Low Agonist Activity 14,15-EET-5(Z)-E has been reported to have low agonist activity.[3][10] This is an intrinsic property of the molecule. It is important to characterize this baseline effect in your system and subtract it from any observed antagonistic effects.
Compound Purity If the observed agonist effect is stronger than expected, there may be an issue with the purity of the compound. Ensure you are using a high-purity grade of 14,15-EET-5(Z)-E.

Experimental Protocols

Vascular Reactivity Assay in Bovine Coronary Arteries

This protocol is adapted from studies investigating the effects of 14,15-EET-5(Z)-E on vascular tone.[1][10]

  • Preparation: Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).

  • Mounting: Mount the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5-10 g.

  • Pre-constriction: Constrict the arterial rings with a thromboxane A2 mimetic, such as U46619, to approximately 80% of their maximal contraction.

  • Antagonist Pre-incubation: Pre-incubate the rings with 14,15-EET-5(Z)-E (e.g., 10 µM) or vehicle for a defined period (e.g., 20-30 minutes).

  • Agonist Stimulation: Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET).

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-constriction. Compare the concentration-response curves in the presence and absence of 14,15-EET-5(Z)-E.

Signaling Pathways & Workflows

Antagonistic Action of 14,15-EET-5(Z)-E on EET-Mediated Vasodilation

The following diagram illustrates the proposed mechanism of action for 14,15-EET-5(Z)-E in blocking EET-induced vasodilation.

EET_Antagonism cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor cyp Cytochrome P450 Epoxygenase receptor->cyp aa Arachidonic Acid cyp->aa eet 14,15-EET aa->eet eet_receptor Putative EET Receptor eet->eet_receptor Activates kca KCa Channel Activation eet_receptor->kca hyperpol Hyperpolarization kca->hyperpol vasodilation Vasodilation hyperpol->vasodilation antagonist 14,15-EET-5(Z)-E antagonist->eet_receptor Blocks Troubleshooting_Workflow decision decision result result issue issue end_resolved Issue Resolved issue->end_resolved start Start: Lack of Antagonistic Effect check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_concentration Confirm Final Concentration (e.g., ~10 µM) check_storage->check_concentration run_vehicle_control Run Vehicle Control check_concentration->run_vehicle_control is_vehicle_inert Is Vehicle Inert? run_vehicle_control->is_vehicle_inert is_vehicle_inert->issue No (Solvent Effect) confirm_eet_pathway Confirm EET Pathway is Active in Your Model System is_vehicle_inert->confirm_eet_pathway Yes is_pathway_active Is Pathway Active? confirm_eet_pathway->is_pathway_active consider_metabolism Consider Antagonist Metabolism (sEH activity) is_pathway_active->consider_metabolism Yes end_unresolved Further Investigation Needed (e.g., compound purity, system specificity) is_pathway_active->end_unresolved No consider_metabolism->end_resolved

References

Technical Support Center: Investigating 14,15-EE-5(Z)-E Interference with Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog and antagonist of the endogenous lipid signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET). This resource addresses common experimental challenges and explores the intricate interplay of this compound with key signaling cascades.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of 14,15-EET. Its primary mechanism of action is the antagonism of 14,15-EET-induced biological effects. For instance, it has been shown to inhibit the relaxation of bovine coronary arteries induced by 14,15-EET.[1][2] It is often used as a tool to investigate the physiological and pathological roles of 14,15-EET.

Q2: Which signaling pathways are known to be modulated by 14,15-EET, and therefore potentially interfered with by this compound?

A2: 14,15-EET is known to modulate several critical signaling pathways. As an antagonist, this compound is expected to interfere with these same pathways. The most well-documented interactions include:

  • PI3K/Akt Pathway: 14,15-EET can activate the PI3K/Akt pathway, which is a major signaling cascade involved in cell survival, growth, and proliferation.[3][4][5][6] This activation by EETs can lead to anti-apoptotic effects, particularly in cardiomyocytes.[3][4][5]

  • NF-κB Pathway: The interaction of 14,15-EET with the NF-κB pathway appears to be cell-type specific. In some contexts, 14,15-EET has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, in response to inflammatory stimuli like TNFα.[7] However, in other cell types, it may not have a significant effect.

  • MAPK/ERK Pathway: While the direct effects of 14,15-EET on the MAPK/ERK pathway are still being elucidated, crosstalk between the PI3K/Akt and MAPK/ERK pathways is well-established. Therefore, modulation of the PI3K/Akt pathway by 14,15-EET could indirectly influence MAPK/ERK signaling.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed as a selective antagonist for EETs, the possibility of off-target effects should always be considered. Off-target effects can arise from a compound interacting with unintended biomolecules.[8][9] For EET antagonists in general, it's important to assess whether observed effects are solely due to the blockade of the intended EET signaling or if other cellular processes are being inadvertently affected.[10] Researchers should include appropriate controls to validate the specificity of their findings.

Q4: How can I confirm that my experimental results are specific to the antagonistic activity of this compound on 14,15-EET signaling?

A4: To ensure the specificity of your results, consider the following experimental controls:

  • Rescue Experiments: After observing an effect with this compound, try to "rescue" the phenotype by co-administering an excess of 14,15-EET. If the effect of this compound is reversed, it strongly suggests on-target activity.

  • Use of Structurally Different Antagonists: If available, use other EET antagonists with different chemical structures to see if they produce the same biological effect.

  • Knockdown/Knockout Models: If the putative receptor or downstream effector of 14,15-EET in your system is known, using siRNA, shRNA, or CRISPR/Cas9 to reduce its expression can help validate that the effects of this compound are mediated through that specific pathway.

  • Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments, if available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect of this compound Compound Instability/Degradation: this compound, like other lipids, can be prone to oxidation and degradation, especially with improper storage or handling.[11]Store this compound at -20°C or lower, preferably under an inert atmosphere.[12] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Solubility Issues: The compound is soluble in organic solvents like ethanol, DMSO, and DMF, but has limited solubility in aqueous buffers.[12] Poor solubility can lead to inaccurate concentrations.Prepare a high-concentration stock solution in an appropriate organic solvent. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.
Cell Line Insensitivity: The target signaling pathway (e.g., EET-mediated signaling) may not be active or responsive in your chosen cell line.Screen different cell lines to find a responsive model. Confirm the expression of key components of the targeted pathway (e.g., relevant cytochrome P450 epoxygenases for endogenous EET production).
High background or non-specific effects Off-target Effects: The observed effects may not be related to the intended antagonism of the EET pathway.[8][10][13]Perform dose-response experiments to determine the optimal concentration. Use the lowest effective concentration to minimize off-target effects. Implement the specificity controls mentioned in FAQ Q4.
Vehicle Effects: The solvent used to dissolve this compound may have its own biological effects.Always include a vehicle control group in your experiments that is treated with the same concentration of the solvent as the experimental groups.
Variability in Western Blot Results for p-Akt Suboptimal Protein Extraction: Incomplete lysis or protein degradation can lead to inconsistent results.Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process.
Low Abundance of p-Akt: The basal level of Akt phosphorylation may be low in your cells, making it difficult to detect changes.You may need to stimulate the PI3K/Akt pathway with a known agonist (e.g., a growth factor) to increase the baseline p-Akt levels before testing the inhibitory effect of this compound.
Difficulty in Interpreting Cell Viability Assay Results Interference with Assay Reagents: Some compounds can directly react with the reagents used in viability assays (e.g., MTT, XTT), leading to false positive or false negative results.Run a control experiment without cells to check for any direct reaction between this compound and the assay reagent. Consider using a different viability assay that relies on a different detection principle (e.g., ATP-based assay vs. a metabolic-based assay).

Data Presentation

Table 1: Quantitative Data on 14,15-EET and its Antagonist this compound

Parameter Compound Value System Reference
Antagonistic Activity This compound~80% inhibition at 10 µM14,15-EET-induced relaxation in bovine coronary arteries[1]
Binding Affinity (Kd) [125I]-14,15-EE-5(Z)-E analog1.11 ± 0.13 nMU937 cell membranes[14]
Maximum Binding (Bmax) [125I]-14,15-EE-5(Z)-E analog1.13 ± 0.04 pmol/mg proteinU937 cell membranes[14]
IC50 11,12-EET20 nMInhibition of TNF-α induced VCAM-1 expression

Experimental Protocols

Western Blot Analysis of p-Akt (Ser473) Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of Akt at Serine 473, a key marker of PI3K/Akt pathway activation.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

    • Pre-treat cells with this compound at the desired concentrations for 1-2 hours.

    • Stimulate the cells with a known PI3K/Akt pathway activator (e.g., insulin, EGF, or 14,15-EET) for 15-30 minutes.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol can be used to measure changes in the expression of genes downstream of pathways affected by this compound, such as NF-κB target genes.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., TNFα) for the desired time.

    • Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., VCAM-1, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Table 2: Example qPCR Primer Sequences

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Reference
Human VCAM-1 (Primer sequences for human VCAM-1 can be obtained from validated commercial sources or literature)(Primer sequences for human VCAM-1 can be obtained from validated commercial sources or literature)[15][16]
Human COX-2 (PTGS2) (Primer sequences for human COX-2 can be obtained from validated commercial sources or literature)(Primer sequences for human COX-2 can be obtained from validated commercial sources or literature)[17]
Mouse VCAM-1 TGAACCCAAACAGAGGCAGAGTGGTATCCCATCACTTGAGCAGG[18]
Mouse ICAM-1 CAATTTCTCATGCCGCACAGAGCTGGAAGATCGAAAGTCCG[18]
Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value, if applicable.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus 14,15-EET 14,15-EET EET_Receptor Putative EET Receptor 14,15-EET->EET_Receptor binds IkBa IκBα 14,15-EET->IkBa inhibits degradation This compound This compound This compound->EET_Receptor blocks Inflammatory_Stimuli Inflammatory Stimuli (TNFα) TNFR TNFα Receptor Inflammatory_Stimuli->TNFR binds PI3K PI3K EET_Receptor->PI3K activates IKK IKK TNFR->IKK activates Akt Akt PI3K->Akt activates pAkt p-Akt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes IKK->IkBa phosphorylates NFkB_complex NF-κB/IκBα NFkB NF-κB NFkB_complex->NFkB degradation of IκBα Gene_Expression Gene Expression (e.g., VCAM-1, COX-2) NFkB->Gene_Expression regulates Western_Blot_Workflow A 1. Cell Treatment (this compound +/- Stimulus) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis I->J Troubleshooting_Logic Start Inconsistent/No Effect Observed Q1 Is the compound properly stored and handled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Store at -20°C, prepare fresh solutions) Q1->A1_No Q2 Is the compound fully dissolved in the media? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Use appropriate solvent, check final concentration) Q2->A2_No Q3 Is the cell line responsive to EETs? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Screen other cell lines, confirm pathway activity) Q3->A3_No End Consider off-target effects or other experimental variables A3_Yes->End

References

Technical Support Center: Ensuring Specificity of 14,15-EE-5(Z)-E in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective epoxyeicosatrienoic acid (EET) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 14,15-EEZE, is a structural analog of 14,15-EET.[1] It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[2][3] EETs, particularly in the vasculature, act as endothelium-derived hyperpolarizing factors (EDHFs), leading to the activation of smooth muscle potassium channels, membrane hyperpolarization, and ultimately, vascular relaxation.[2][4] this compound competitively inhibits the actions of EETs, thereby blocking these downstream effects.[5][6]

Q2: How can I ensure the specificity of this compound in my experiments?

To ensure that the observed effects are specifically due to the antagonism of EETs by this compound, it is crucial to include proper negative controls. Studies have shown that this compound does not inhibit vascular relaxation induced by other common vasodilators.[2][6] Therefore, your experimental design should include agonists that act through different pathways.

Recommended Negative Controls:

  • Sodium Nitroprusside: A nitric oxide (NO) donor that causes vasodilation through a cGMP-mediated pathway.[2][6]

  • Iloprost: A stable prostacyclin (PGI2) analog that induces relaxation via the prostanoid IP receptor and subsequent cAMP production.[2][6]

  • Potassium Channel Openers (e.g., NS1619, bimakalim): These directly activate potassium channels, bypassing the need for an endothelial signal.[2][6]

If this compound does not alter the responses to these agents, it provides strong evidence for its specific action against the EET pathway in your system.

Q3: Does this compound have any agonist activity?

This compound possesses minimal agonist activity. In bovine coronary arteries pre-constricted with the thromboxane mimetic U46619, 14,15-EET can induce relaxations of up to 80%, whereas this compound at a concentration of 10 μmol/L results in a maximal relaxation of only about 21%.[2] This limited agonist effect should be considered when interpreting results at higher concentrations.

Q4: What is the stability of this compound and how should it be stored?

For optimal stability, this compound should be stored at -20°C.[1] It is typically supplied as a solution in ethanol.[1] For long-term storage, it is recommended to store it at -80°C for use within six months, and at -20°C for use within one month.[7]

Q5: How is this compound metabolized?

Similar to EETs, this compound can be metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[3] This metabolic conversion is important as 14,15-DHE5ZE has been shown to be a more selective inhibitor of 14,15-EET compared to its parent compound, with less effect on other EET regioisomers.[3] The conversion to 14,15-DHE5ZE can be blocked by sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound The experimental system may not have a significant endogenous EET signaling pathway.Confirm the presence and activity of cytochrome P450 epoxygenases in your model system. Test the effect of exogenously applied EETs to validate the responsiveness of the tissue or cells.
Degradation of the compound.Ensure proper storage conditions (-20°C or -80°C). Prepare fresh dilutions for each experiment from a stock solution.
Inconsistent results between experiments Variability in tissue responsiveness or cell culture conditions.Standardize experimental conditions, including incubation times, agonist concentrations, and vehicle controls. Use tissues or cells from a consistent source and passage number.
Metabolism of this compound by sEH.Consider co-incubation with an sEH inhibitor like AUDA to prevent the conversion of this compound to its diol metabolite, which has a different inhibitory profile.[3]
Apparent non-specific effects Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration of this compound. Include the recommended negative controls (sodium nitroprusside, iloprost, potassium channel openers) to confirm specificity.[2][6]

Quantitative Data Summary

Table 1: Inhibitory Effects of this compound on EET-Induced Vascular Relaxation

EET RegioisomerAgonist Concentration for Maximal Relaxation% Inhibition by 10 µM this compoundReference
14,15-EET10 µM~80%[1]
11,12-EET10 µMSignificant Inhibition[2]
8,9-EET10 µMSignificant Inhibition[2]
5,6-EET10 µMSignificant Inhibition[2]

Table 2: Agonist Activity of this compound in Bovine Coronary Arteries

CompoundMaximal RelaxationConcentrationReference
14,15-EET~80%10 µM[2]
This compound~21%10 µM[2]

Experimental Protocols

Protocol 1: Assessment of this compound Specificity in Vascular Reactivity Studies

This protocol details the methodology to confirm the specificity of this compound in isolated blood vessel preparations.

  • Tissue Preparation:

    • Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).[2]

    • Mount the arterial rings in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.8-2.0 g.

  • Pre-constriction:

    • Constrict the arterial rings with a thromboxane A2 mimetic, such as U46619 (e.g., 20 nmol/L), to achieve a stable submaximal contraction.[2]

  • Experimental Groups:

    • Control Group: After pre-constriction, generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET).

    • This compound Group: Pre-incubate the arterial rings with this compound (e.g., 10 µmol/L) for 20-30 minutes before generating a cumulative concentration-response curve to the same EET regioisomer.[2]

    • Negative Control Groups:

      • Pre-incubate with this compound (10 µmol/L) and then generate concentration-response curves to sodium nitroprusside, iloprost, or a potassium channel opener (e.g., NS1619).[2]

  • Data Analysis:

    • Record changes in isometric tension.

    • Express relaxation responses as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

EET_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (e.g., 14,15-EET) CYP450->EETs Receptor Putative EET Receptor / Target EETs->Receptor EEZE This compound (Antagonist) EEZE->Receptor Inhibits K_channel Large Conductance Ca2+-activated K+ Channel (BKCa) Receptor->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Relaxation Vascular Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: EET signaling pathway leading to vasorelaxation and its inhibition by this compound.

Experimental_Workflow Start Start: Isolate Bovine Coronary Artery PrepareRings Prepare Arterial Rings Start->PrepareRings Mount Mount in Organ Bath & Equilibrate PrepareRings->Mount Preconstrict Pre-constrict with U46619 Mount->Preconstrict Split Divide into Groups Preconstrict->Split Control Control Group: Add EET Agonist Split->Control Group 1 EEZE_group Experimental Group: Pre-incubate with this compound then add EET Agonist Split->EEZE_group Group 2 Neg_Control Negative Control Group: Pre-incubate with this compound then add SNP, Iloprost, etc. Split->Neg_Control Group 3 Measure Measure Isometric Tension Control->Measure EEZE_group->Measure Neg_Control->Measure Analyze Analyze Data: Calculate % Relaxation Measure->Analyze

Caption: Workflow for assessing the specificity of this compound in vascular reactivity experiments.

References

Technical Support Center: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of 14,15-EEZE in experimental settings. Here, you will find information to help you interpret unexpected results and refine your experimental design.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 14,15-EEZE.

Question 1: Why am I observing a partial or weak antagonist effect of 14,15-EEZE on my system?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Concentration: The concentration of 14,15-EEZE may be insufficient to fully antagonize the effects of the epoxyeicosatrienoic acids (EETs) in your specific experimental model. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Differential Antagonism of EET Regioisomers: 14,15-EEZE exhibits selectivity for different EET regioisomers, being most effective against 14,15-EET.[1] If your system produces a mixture of EETs, the overall antagonistic effect might appear diminished. Consider quantifying the specific EET regioisomers present in your model.

  • Metabolism of 14,15-EEZE: 14,15-EEZE can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[2] This metabolite has a more selective inhibitory profile, primarily targeting 14,15-EET-induced relaxations.[2] To investigate this, you can co-administer an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodoecanoic acid (AUDA), to see if the antagonist effect of 14,15-EEZE is potentiated.[2]

  • Presence of Other Vasoactive Mediators: The observed biological response might not be solely mediated by EETs. 14,15-EEZE is selective and does not block the effects of other common vasoactive molecules like sodium nitroprusside, iloprost, or certain K+ channel openers.[1][3]

Question 2: I'm observing an unexpected agonist (e.g., vasodilation) effect with 14,15-EEZE alone. Is this normal?

Answer:

Yes, this is a documented, though typically modest, effect. In some vascular preparations, 14,15-EEZE has been shown to possess intrinsic vasodilator activity.[4][5] For instance, in U46619-precontracted bovine coronary arteries, 14,15-EEZE alone at a concentration of 10 μmol/L induced a maximal relaxation of 21%.[3] This is significantly less than the relaxation induced by 14,15-EET (around 80%).[3] When designing your experiments, it is crucial to include a control group treated with 14,15-EEZE alone to account for any intrinsic activity.

Question 3: Why is 14,15-EEZE not blocking the effects of K-ATP channel openers in my experiment?

Answer:

14,15-EEZE is not a direct antagonist of ATP-sensitive potassium (K-ATP) channels.[4][6] While EETs can exert some of their effects through the activation of K-ATP channels, 14,15-EEZE appears to act upstream, likely at a putative EET receptor.[6][7] Studies have shown that 14,15-EEZE does not block the cardioprotective effects of the selective mitochondrial K-ATP channel opener diazoxide, nor does it inhibit relaxations induced by K+ channel activators like bimakalim and NS1619.[1][3][6] This selectivity is a key feature of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 14,15-EEZE?

A1: 14,15-EEZE functions as a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][3] It is believed to act by competing with EETs for a putative membrane-bound receptor, thereby inhibiting downstream signaling pathways.[4][6] It has been shown to inhibit EET-induced vascular relaxations and the endothelium-derived hyperpolarizing factor (EDHF) component of responses to agonists like bradykinin and methacholine.[1][3]

Q2: Is 14,15-EEZE selective for a particular EET regioisomer?

A2: Yes, 14,15-EEZE is most effective at inhibiting the actions of 14,15-EET.[1][3] While it can also antagonize other EET regioisomers (5,6-EET, 8,9-EET, and 11,12-EET), its potency is generally lower against them.[3]

Q3: Does 14,15-EEZE affect the synthesis or metabolism of EETs?

A3: 14,15-EEZE does not appear to inhibit the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE).[1][3] However, it has been observed that in the presence of 14,15-EEZE, the metabolism of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH) is decreased.[3] This can lead to an increase in EET concentrations.[3]

Q4: What are some key signaling pathways antagonized by 14,15-EEZE?

A4: By blocking the action of EETs, 14,15-EEZE can inhibit signaling pathways involved in vasodilation, anti-inflammation, and cardioprotection.[6][8] EETs are known to activate signaling cascades involving G-protein coupled receptors, leading to the activation of channels like large-conductance Ca2+-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, as well as modulating pathways like PI3K/Akt and MAPK.[6][8][9]

Data Presentation

Table 1: Effect of 14,15-EEZE on Myocardial Infarct Size in a Canine Model

Treatment GroupDose (mg/kg)Infarct Size / Area at Risk (IS/AAR) (%)
Vehicle (Control)-21.8 ± 1.6
11,12-EET0.1288.7 ± 2.2
14,15-EET0.1289.4 ± 1.3
14,15-EEZE0.12821.0 ± 3.6
14,15-EEZE + 11,12-EET0.128 each17.8 ± 1.4
14,15-EEZE + 14,15-EET0.128 each19.2 ± 2.4
Diazoxide310.2 ± 1.9
14,15-EEZE + Diazoxide0.128 / 310.4 ± 1.4

Data summarized from studies in anesthetized dogs subjected to coronary artery occlusion and reperfusion.[6][7]

Table 2: Effect of 14,15-EEZE on Vascular Relaxation in Bovine Coronary Arteries

AgonistPre-incubationMaximal Relaxation (%)
14,15-EETVehicle~80
14,15-EET14,15-EEZE (10 µM)~18
11,12-EETVehicleNot specified
11,12-EET14,15-EEZE (10 µM)Significantly inhibited
8,9-EETVehicleNot specified
8,9-EET14,15-EEZE (10 µM)Significantly inhibited
5,6-EETVehicleNot specified
5,6-EET14,15-EEZE (10 µM)Significantly inhibited
14,15-EEZE alone-21

Data based on U46619-precontracted bovine coronary arterial rings.[3]

Experimental Protocols

Protocol 1: Evaluation of 14,15-EEZE in a Canine Model of Myocardial Infarction

  • Animal Preparation: Barbital-anesthetized dogs are surgically prepared for a 60-minute coronary artery occlusion followed by 3 hours of reperfusion.[6]

  • Drug Administration:

    • Vehicle, 11,12-EET (0.128 mg/kg), 14,15-EET (0.128 mg/kg), or 14,15-EEZE (0.128 mg/kg) is administered via intracoronary infusion 15 minutes before the occlusion period.[4]

    • For antagonist studies, 14,15-EEZE is administered 5 minutes prior to the EET infusion.[4]

  • Hemodynamic Monitoring: Hemodynamic parameters and regional myocardial blood flow are measured at baseline, during occlusion, and throughout reperfusion.[4]

  • Infarct Size Determination: At the end of the experiment, the heart is excised, and the infarct size is determined as a percentage of the area at risk.[4]

Protocol 2: Assessment of Vasodilator and Antagonist Effects in Bovine Coronary Arteries

  • Tissue Preparation: Bovine coronary arterial rings are isolated and mounted in organ baths for isometric tension recording.[3]

  • Pre-constriction: Arterial rings are pre-constricted with the thromboxane A2 mimetic, U46619.[3]

  • Agonist/Antagonist Application:

    • Cumulative concentration-response curves are generated for EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET).[3]

    • For antagonist studies, the arterial rings are pre-incubated with 14,15-EEZE (e.g., 10 µmol/L) before generating the EET concentration-response curves.[3]

  • Data Analysis: The relaxation responses are measured and expressed as a percentage of the pre-constriction tension.[3]

Mandatory Visualizations

EET_Signaling_Pathway cluster_membrane Cell Membrane EET_Receptor Putative EET Receptor G_Protein G-Protein Activation EET_Receptor->G_Protein Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs EETs (e.g., 14,15-EET) CYP_Epoxygenase->EETs EETs->EET_Receptor Agonist 14_15_EEZE 14,15-EEZE 14_15_EEZE->EET_Receptor Antagonist Downstream_Effectors Downstream Effectors (e.g., K+ Channels) G_Protein->Downstream_Effectors Biological_Response Biological Response (e.g., Vasodilation) Downstream_Effectors->Biological_Response

Caption: Simplified signaling pathway of EETs and the antagonistic action of 14,15-EEZE.

experimental_workflow cluster_troubleshooting Troubleshooting Unexpected Results Start Unexpected Result Observed Check_Concentration Is 14,15-EEZE concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Agonist Is there intrinsic agonist activity? Check_Concentration->Check_Agonist Yes Dose_Response->Check_Agonist Control_Group Include 14,15-EEZE Alone Control Check_Agonist->Control_Group Yes Check_Metabolism Could metabolism be affecting results? Check_Agonist->Check_Metabolism No Control_Group->Check_Metabolism sEH_Inhibitor Co-administer with sEH Inhibitor (e.g., AUDA) Check_Metabolism->sEH_Inhibitor Yes Interpret_Results Re-interpret Results Check_Metabolism->Interpret_Results No sEH_Inhibitor->Interpret_Results

Caption: Logical workflow for troubleshooting unexpected results with 14,15-EEZE.

logical_relationship 14_15_EEZE 14,15-EEZE EET_Antagonism EET Antagonism 14_15_EEZE->EET_Antagonism Primary Action Intrinsic_Agonism Intrinsic Agonism (e.g., Vasodilation) 14_15_EEZE->Intrinsic_Agonism Observed Effect No_KATP_Block No Direct Blockade of K-ATP Channels 14_15_EEZE->No_KATP_Block Selectivity Metabolism_by_sEH Metabolism by sEH 14_15_EEZE->Metabolism_by_sEH Metabolic Fate

Caption: Key experimental characteristics of 14,15-EEZE.

References

stability of 14,15-EE-5(Z)-E at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E). The information addresses common issues related to the stability of this compound at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1][2][3] At this temperature, the compound is stable for at least two years.[2][3] Storing the compound at room temperature is strongly discouraged due to its potential instability.

Q2: Why is room temperature storage not recommended for this compound?

A2: this compound belongs to the epoxyeicosatrienoic acid (EET) family of lipids, which are known to be chemically and metabolically labile.[4] The epoxide group in the molecule is susceptible to hydrolysis, which can be accelerated at room temperature, especially in aqueous solutions. This degradation leads to the formation of the less active diol, 14,15-dihydroxyeicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E), which can compromise experimental results.

Q3: How should I handle this compound during an experiment to minimize degradation?

A3: To minimize degradation during experimental use, it is crucial to keep the stock solution and any dilutions on ice whenever possible.[5] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For sensitive experiments, working under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q4: Can I use this compound that has been left at room temperature for a short period?

A4: While short-term exposure to room temperature may not lead to complete degradation, it will introduce uncertainty into the actual concentration of the active compound. For quantitative experiments or studies requiring high reproducibility, it is best to discard any solutions that have been left at room temperature for an extended period and prepare fresh solutions from a properly stored stock.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected antagonist activity. Degradation of this compound due to improper storage or handling.1. Confirm that the stock solution has been consistently stored at -20°C. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Keep all solutions containing this compound on ice during the experiment. 4. Consider quantifying the concentration of your working solution via LC-MS if the issue persists.
High variability between experimental replicates. Partial degradation of this compound in some samples due to temperature fluctuations.1. Ensure uniform and continuous cooling of all experimental samples containing the compound. 2. Minimize the time that samples are kept at room temperature. 3. Prepare a master mix of the diluted compound to add to all relevant wells or tubes simultaneously.
Complete loss of antagonist effect. Significant or complete degradation of this compound.1. Discard the current stock solution and use a new, properly stored vial. 2. Review handling procedures to ensure they minimize exposure to elevated temperatures and light.

Data Presentation: Illustrative Stability of this compound in Ethanol at Different Temperatures

The following table provides an illustrative example of the potential degradation of this compound over time at different temperatures. Note: This data is for illustrative purposes to emphasize the importance of proper storage and is not based on experimentally verified results for this specific compound.

Time (hours)Purity at -20°C (%)Purity at 4°C (%)Purity at 25°C (Room Temperature) (%)
0>99>99>99
2>999895
8>999585
24>999070
48>998555

Experimental Protocols

Protocol for Aliquoting and Storing this compound
  • Upon receiving the this compound solution (typically in ethanol or another organic solvent), briefly centrifuge the vial to ensure all the contents are at the bottom.

  • Work in a sterile environment, preferably a laminar flow hood, to prevent contamination.

  • To avoid repeated freeze-thaw cycles of the main stock, create smaller, single-use aliquots.

  • Use amber glass vials or polypropylene tubes that are compatible with the storage solvent.

  • Dispense the desired volume into each aliquot tube.

  • If the solvent is volatile, you may flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Clearly label each aliquot with the compound name, concentration, and date.

  • Store all aliquots at -20°C.

Protocol for Preparing Working Dilutions
  • Retrieve a single aliquot of the this compound stock solution from the -20°C freezer.

  • Allow the aliquot to thaw on ice.

  • Perform serial dilutions using a pre-chilled, appropriate buffer or media for your experiment.

  • Keep the working dilutions on ice throughout the duration of the experiment.

  • Discard any unused portions of the diluted solutions after the experiment is complete. Do not re-freeze and reuse diluted solutions.

Visualizations

Signaling Pathway of 14,15-EET and Inhibition by this compound

EET_Signaling_Pathway Signaling Pathway of 14,15-EET and Site of Inhibition EET 14,15-EET Receptor Putative EET Receptor EET->Receptor Binds to G_Protein G-Protein Coupling Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA BKCa BKCa Channel Activation PKA->BKCa Hyperpolarization Hyperpolarization & Vasorelaxation BKCa->Hyperpolarization Antagonist This compound Antagonist->Receptor Blocks Experimental_Workflow Recommended Experimental Workflow for this compound Start Start: Retrieve Aliquot from -20°C Storage Thaw Thaw on Ice Start->Thaw Dilute Prepare Serial Dilutions in Pre-Chilled Buffer Thaw->Dilute Experiment Perform Experiment (Keep Samples on Ice) Dilute->Experiment Discard Discard Unused Diluted Solutions Experiment->Discard End End of Experiment Discard->End

References

Validation & Comparative

A Comparative Guide to 14,15-EE-5(Z)-E and Other Epoxyeicosatrienoic Acid (EET) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, with other antagonists of Epoxyeicosatrienoic Acids (EETs). EETs are signaling molecules derived from arachidonic acid that play crucial roles in regulating vascular tone, inflammation, and cell proliferation. Their antagonists are valuable tools for investigating these pathways and hold therapeutic potential. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Quantitative Comparison of EET Antagonists

The following table summarizes the available quantitative and qualitative data on the antagonistic activity of this compound and other selected compounds. Direct comparative studies with uniform assays are limited, and thus, the presented data is compiled from various sources.

AntagonistTarget(s)Assay TypeKey FindingsReference(s)
This compound (14,15-EEZE) Putative EET Receptor(s)Vascular Relaxation (Bovine Coronary Artery)At 10 µM, inhibits relaxation induced by 14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET. It is most effective against 14,15-EET.[1]
Cardioprotection (Canine Model)At a dose without effect on its own, it completely abolished the cardioprotective effects of 11,12-EET and 14,15-EET.[1]
14,15-EEZE-mSI Putative EET Receptor(s)Vascular Relaxation (Bovine Coronary Artery)At 10 µM, inhibits relaxation to 14,15-EET and 5,6-EET, but not 11,12-EET or 8,9-EET, indicating greater selectivity than 14,15-EEZE.[2][3]
Miconazole Cytochrome P450 (CYP) enzymes, Putative EET Receptor(s)Myocardial Infarction (Rat Model)Reduces infarct size, an effect that may be related to CYP inhibition rather than direct EET antagonism.[4]
MS-PPOH CYP EpoxygenaseEET Synthesis Inhibition (in vitro)Selectively inhibits the formation of EETs. For example, it inhibits the formation of 11,12-EET by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Vascular Relaxation Assay in Bovine Coronary Arteries

This in vitro assay is a cornerstone for characterizing the vasoactive properties of EETs and their antagonists.

Objective: To determine the ability of a compound to inhibit EET-induced relaxation of pre-constricted arterial rings.

Materials:

  • Fresh bovine hearts obtained from a local abattoir.

  • Krebs-Henseleit (Krebs) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

  • U46619 (thromboxane A2 mimetic) for pre-constriction.

  • EET regioisomers (e.g., 14,15-EET).

  • Test antagonists (e.g., this compound).

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: The left anterior descending coronary artery is dissected from the bovine heart and placed in ice-cold Krebs buffer. The artery is cleaned of surrounding tissue and cut into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of forceps if required for specific experimental aims.

  • Mounting: Arterial rings are mounted in organ baths containing Krebs buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. Each ring is connected to a force transducer to record changes in isometric tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (e.g., 90 mM KCl).

  • Pre-constriction: After washing out the KCl and allowing the rings to return to baseline, they are pre-constricted with a submaximal concentration of U46619 to achieve a stable contraction plateau.

  • Antagonist Incubation: The test antagonist (e.g., this compound at a specific concentration) or its vehicle is added to the organ bath and incubated for a defined period (e.g., 20-30 minutes).

  • EET-induced Relaxation: A cumulative concentration-response curve to an EET regioisomer is then generated by adding increasing concentrations of the EET to the bath.

  • Data Analysis: The relaxation at each EET concentration is expressed as a percentage reversal of the U46619-induced pre-constriction. The potency of the antagonist is determined by comparing the concentration-response curves in the presence and absence of the antagonist.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist to the putative EET receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of EET antagonists for their receptor.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing the putative EET receptor.

  • Radiolabeled EET analog (e.g., [³H]-14,15-EET or a more stable, high-affinity radiolabeled antagonist).

  • Unlabeled EET antagonists (e.g., this compound, 14,15-EEZE-mSI).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor antagonist.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the antagonist is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by EETs and a typical workflow for evaluating EET antagonists.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist CYP_Epoxygenase CYP Epoxygenase Agonist->CYP_Epoxygenase stimulates EET EET GPCR Putative EET Receptor (GPCR) EET->GPCR binds G_alpha_s Gαs GPCR->G_alpha_s activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces BKCa BKCa Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization leads to G_alpha_s->AC activates PKA PKA cAMP->PKA activates PKA->BKCa phosphorylates (activates) Relaxation Relaxation Hyperpolarization->Relaxation causes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->CYP_Epoxygenase substrate CYP_Epoxygenase->EET produces

Caption: EET Signaling Pathway in Vascular Smooth Muscle Cells.

Antagonist_Evaluation_Workflow Start Start: Antagonist Candidate Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Vascular Relaxation Assay Start->Functional_Assay Determine_Ki Determine Ki Binding_Assay->Determine_Ki Determine_IC50 Determine IC50 Functional_Assay->Determine_IC50 Compare_Potency Compare Potency & Selectivity Determine_Ki->Compare_Potency Determine_IC50->Compare_Potency End End: Characterized Antagonist Compare_Potency->End

Caption: Experimental Workflow for EET Antagonist Evaluation.

References

Validating the Role of Epoxyeicosatrienoic Acids (EETs) using 14,15-EE-5(Z)-E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) with other pharmacological tools used to validate the physiological roles of epoxyeicosatrienoic acids (EETs). EETs, the cytochrome P450 epoxygenase metabolites of arachidonic acid, are crucial signaling molecules in the cardiovascular system, known for their vasodilatory, anti-inflammatory, and pro-angiogenic properties.[1][2][3] Understanding their mechanisms of action is paramount for the development of novel therapeutics targeting hypertension, inflammation, and ischemic diseases. This compound is a valuable tool for elucidating these pathways by acting as a selective antagonist of EETs.[4]

Comparative Analysis of Tools for EET Validation

The validation of EETs' functions primarily relies on selective antagonists and compounds that modulate their metabolic pathways. This section compares this compound with its key alternatives, providing a quantitative overview of their performance in experimental settings.

Table 1: Comparison of EET Antagonists
CompoundMechanism of ActionTarget SpecificityEffective ConcentrationKey Findings
This compound Competitive antagonist of EETs at their putative receptor(s).[4]Selective for EETs over other vasoactive mediators like nitric oxide and prostacyclin.[1][4]10 µM inhibits ~80% of 14,15-EET-induced relaxation in bovine coronary arteries.[1]Effectively blocks EET-mediated vasodilation and endothelium-derived hyperpolarization.[4]
14,15-DHE5ZE Metabolite of this compound; antagonist of 14,15-EET.More selective for 14,15-EET compared to other EET regioisomers.10 µM significantly inhibits 14,15-EET-induced relaxation.Useful for dissecting the specific roles of the 14,15-EET isoform.
14,15-EEZE-mSI Analog of 14,15-EET with antagonist activity.Antagonizes 14,15-EET and 5,6-EET but not 11,12- or 8,9-EET.[5]10 µM inhibits relaxations to 14,15-EET and 5,6-EET.[5]Provides insight into the structural requirements for EET receptor binding and antagonism.[6]
Table 2: Comparison of EET Modulators
Compound ClassExampleMechanism of ActionEffect on EET LevelsKey Findings
Soluble Epoxide Hydrolase (sEH) Inhibitors AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid)Inhibit the sEH enzyme, preventing the conversion of EETs to less active dihydroxyeicosatrienoic acids (DHETs).[2][7]Increase endogenous EET concentrations.[2][8]Enhance and prolong the biological effects of EETs, leading to vasodilation and anti-inflammatory responses.[7][9]
EET Analogs (Agonists) Various synthetic analogsMimic the action of endogenous EETs.[10][11]N/AUsed to probe the structural requirements for EET receptor activation and to develop stable therapeutic agents.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are standard protocols for assessing the effects of this compound and other modulators on vascular tone.

Bovine Coronary Artery Vasorelaxation Assay

This ex vivo method is widely used to study the effects of vasoactive compounds on vascular smooth muscle tone.

1. Tissue Preparation:

  • Fresh bovine hearts are obtained from a local abattoir.
  • The left anterior descending coronary artery is dissected and cleaned of surrounding connective tissue.
  • The artery is cut into 3-5 mm rings. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a pair of forceps.

2. Isometric Tension Measurement:

  • Arterial rings are mounted in organ baths containing Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose), maintained at 37°C, and aerated with 95% O2/5% CO2.
  • The rings are connected to isometric force transducers to record changes in tension.
  • A resting tension of 5 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

3. Experimental Procedure:

  • The viability of the rings is tested with 80 mM KCl.
  • The rings are pre-constricted with the thromboxane A2 mimetic U46619 (e.g., 10-100 nM) to achieve a stable contraction.
  • To test for antagonist effects, rings are pre-incubated with this compound (e.g., 10 µM) or another antagonist for 20-30 minutes.
  • Cumulative concentration-response curves are generated by adding increasing concentrations of an EET regioisomer (e.g., 14,15-EET, 10⁻⁹ to 10⁻⁵ M).
  • Relaxation is expressed as a percentage decrease from the U46619-induced pre-constriction.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EET signaling and the experimental approaches to study them is essential for a clear understanding.

EET-Mediated Vasodilation Signaling Pathway

This diagram illustrates the key steps in EET-induced vasodilation and the points of intervention for this compound and sEH inhibitors.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibition Pharmacological Intervention AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs CYP450->EETs EETs_sm EETs EETs->EETs_sm Diffusion sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism GPCR Putative GPCR EETs_sm->GPCR Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel PKA->BKCa Activation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Antagonist This compound Antagonist->GPCR Blocks sEH_Inhibitor sEH Inhibitor (e.g., AUDA) sEH_Inhibitor->sEH Inhibits DHETs DHETs (less active) sEH->DHETs

Caption: EET signaling pathway leading to vasodilation and points of pharmacological intervention.

Experimental Workflow for Validating EET Antagonism

This diagram outlines the logical steps involved in an experiment designed to validate the antagonist activity of a compound like this compound.

Experimental_Workflow cluster_treatment Treatment Groups start Start prep Prepare Bovine Coronary Artery Rings start->prep mount Mount Rings in Organ Baths prep->mount equilibrate Equilibrate and Test Viability mount->equilibrate preconstrict Pre-constrict with U46619 equilibrate->preconstrict control Vehicle Control preconstrict->control antagonist Pre-incubate with This compound preconstrict->antagonist eet_addition Add Cumulative Concentrations of EET control->eet_addition antagonist->eet_addition record Record Vasorelaxation Response eet_addition->record analyze Analyze Data and Compare Responses record->analyze conclusion Draw Conclusion on Antagonist Efficacy analyze->conclusion

Caption: Workflow for assessing the antagonist activity of this compound on EET-induced vasorelaxation.

References

A Comparative Guide to the Selectivity of 14,15-Epoxyeicosa-5(Z)-enoic Acid for Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a selective antagonist of epoxyeicosatrienoic acids (EETs), with other molecules that modulate EET signaling. The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for studying the physiological and pathological roles of EETs.

Introduction to EETs and Their Modulation

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are involved in a variety of biological processes, including vasodilation, anti-inflammation, and cardioprotection.[2][3] The four regioisomers of EETs—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—can have distinct physiological effects.[4] The biological activity of EETs is terminated primarily by soluble epoxide hydrolase (sEH), which converts them to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[5]

Modulation of EET signaling is a promising therapeutic strategy for various diseases. This can be achieved through direct antagonism of EET receptors or by inhibiting sEH to increase endogenous EET levels. This guide focuses on 14,15-EEZE, a well-characterized EET antagonist, and compares its selectivity and performance with other relevant compounds.

Comparative Analysis of EET Modulators

The following table summarizes the key characteristics of 14,15-EEZE and its alternatives.

CompoundTarget(s)Mechanism of ActionSelectivity ProfileReported IC50/Effective ConcentrationKey Features
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) Putative EET ReceptorsCompetitive AntagonistAntagonizes all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the greatest effect against 14,15-EET.[6] Does not affect responses to nitric oxide donors, prostacyclin analogs, or K+ channel openers.[3][6]At 10 µM, inhibits ~80% of 14,15-EET-induced relaxation in bovine coronary arteries.Broad-spectrum EET antagonist. Well-characterized in vascular studies.
14,15-Dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) Putative 14,15-EET ReceptorCompetitive AntagonistHighly selective antagonist for 14,15-EET.[5] Does not inhibit relaxations induced by 5,6-, 8,9-, or 11,12-EET.[5]At 10 µM, significantly inhibits 14,15-EET-induced relaxation.[5]A metabolite of 14,15-EEZE. Useful for dissecting the specific roles of 14,15-EET.
14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI) Putative 14,15-EET and 5,6-EET ReceptorsCompetitive AntagonistSelectively antagonizes 14,15-EET and 5,6-EET.[7] Does not inhibit relaxations to 11,12- or 8,9-EET.[7]At 10 µM, inhibits relaxation to 14,15- and 5,6-EET.[7]Regioisomer-specific antagonist.
12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) Soluble Epoxide Hydrolase (sEH)Enzyme InhibitorInhibits sEH, leading to increased levels of all endogenous EETs.IC50 of 18 nM (mouse sEH) and 69 nM (human sEH).[6][8]Indirectly enhances EET signaling. Allows for the study of the effects of endogenous EETs.

Signaling Pathways

The following diagram illustrates the primary signaling pathway of EETs and the points of intervention for the compared molecules.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Pharmacological Intervention Agonists Agonists Receptor Putative EET Receptor G_Protein G-Protein K_Channel K+ Channel G_Protein->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs EETs CYP_Epoxygenase->EETs Produces EETs->Receptor Binds to sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by DHETs DHETs (inactive) sEH->DHETs Vasodilation Vasodilation Hyperpolarization->Vasodilation Results in 14_15_EEZE 14,15-EEZE (Broad Antagonist) 14_15_EEZE->Receptor Blocks 14_15_DHE5ZE 14,15-DHE5ZE (14,15-EET Selective) 14_15_DHE5ZE->Receptor Blocks 14_15_EEZE_mSI 14,15-EEZE-mSI (14,15- & 5,6-EET Selective) 14_15_EEZE_mSI->Receptor Blocks AUDA AUDA (sEH Inhibitor) AUDA->sEH Inhibits

Figure 1. EET Signaling Pathway and Points of Pharmacological Intervention. This diagram illustrates the synthesis of EETs from arachidonic acid, their metabolism by sEH, and their action via a putative G-protein coupled receptor leading to vasodilation. The points of inhibition by 14,15-EEZE and its analogs, as well as by the sEH inhibitor AUDA, are indicated.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these EET modulators.

Vascular Reactivity Assay

Objective: To assess the agonist or antagonist effects of compounds on vascular tone.

Protocol:

  • Tissue Preparation: Bovine coronary arteries are isolated and cut into rings (3-5 mm in length). The endothelium may be removed by gentle rubbing of the intimal surface.

  • Mounting: The arterial rings are mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-constricted with a thromboxane A2 mimetic, U46619, to induce a stable contraction.

  • Agonist/Antagonist Application:

    • Agonist Activity: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., an EET regioisomer or an analog) to the organ bath.

    • Antagonist Activity: To test for antagonism, the arterial rings are pre-incubated with the antagonist (e.g., 14,15-EEZE) for a specified period (e.g., 20-30 minutes) before generating a cumulative concentration-response curve to an EET agonist.

  • Data Analysis: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-constriction induced by U46619.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the inhibitory potency of a compound against sEH.

Protocol:

  • Enzyme Source: Recombinant human or mouse sEH is used.

  • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is used.

  • Incubation: The inhibitor (e.g., AUDA) at various concentrations is pre-incubated with the sEH enzyme in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The hydrolysis of the substrate by sEH results in the release of a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

14,15-EEZE is a valuable pharmacological tool for investigating the roles of EETs, offering broad-spectrum antagonism of their effects. For studies requiring more specific insights into the actions of individual EET regioisomers, analogs such as 14,15-DHE5ZE and 14,15-EEZE-mSI provide greater selectivity. In contrast, sEH inhibitors like AUDA offer an alternative approach by augmenting the signaling of all endogenous EETs. The choice of compound will depend on the specific research question and the desired level of selectivity in modulating the EET signaling pathway. The experimental protocols provided herein offer a standardized framework for the characterization and comparison of these and other novel EET modulators.

References

The Impact of 14,15-EE-5(Z)-E on Nitric Oxide Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 14,15-epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, and its influence on nitric oxide (NO) signaling pathways. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a critical resource for researchers investigating vascular function and developing novel therapeutics.

Introduction to 14,15-EE-5(Z)-E and its Role in Vascular Tone Regulation

This compound is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a naturally occurring lipid mediator produced from arachidonic acid by cytochrome P450 epoxygenases.[1] EETs, including 14,15-EET, are known to be potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[2] They play a crucial role in regulating vascular tone, inflammation, and cardiovascular homeostasis.[3] this compound, however, acts as a selective antagonist of EETs, thereby inhibiting their biological effects.[4][5] This antagonistic action is the primary mechanism through which it affects nitric oxide signaling.

The Interplay between this compound and Nitric Oxide Signaling

The influence of this compound on nitric oxide signaling is indirect. Evidence suggests that certain EETs can stimulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature.[6] By blocking the action of these EETs, this compound can attenuate this EET-mediated NO production. It is critical to note that this compound does not directly inhibit eNOS or interfere with the vasodilatory effects of NO donors such as sodium nitroprusside.[4][5][7][8] This specificity makes it a valuable tool for dissecting the distinct roles of the EET and NO signaling pathways in regulating vascular function.

The following diagram illustrates the signaling pathway, highlighting the point of intervention for this compound.

cluster_endothelium Endothelial Cell Bradykinin Bradykinin Receptor Bradykinin Receptor Bradykinin->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 PLA2 PLA₂ Ca2->PLA2 AA Arachidonic Acid PLA2->AA CYP450 CYP450 Epoxygenase AA->CYP450 EETs 14,15-EET CYP450->EETs EET_Receptor EET Receptor (Putative) EETs->EET_Receptor eNOS_inactive eNOS (inactive) EET_Receptor->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide eNOS_active->NO Production L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation EEZE This compound EEZE->EET_Receptor

Signaling pathway of EET-mediated vasodilation and its inhibition by this compound.

Comparative Analysis of this compound and Alternative Compounds

The effects of this compound are best understood when compared with other modulators of the EET and NO signaling pathways.

CompoundMechanism of ActionEffect on EET SignalingEffect on NO Signaling
This compound Antagonist of all EET regioisomers at their putative receptor.[4]Inhibits EET-induced vasodilation and other biological effects.Indirectly reduces EET-mediated NO production. No effect on direct NO donors.[4][5][7][8]
14,15-EEZE-mSI More selective antagonist, primarily inhibiting 5,6- and 14,15-EET.[2][8]Selectively inhibits the effects of 5,6- and 14,15-EET.Similar indirect effect on NO signaling, but specific to the actions of 5,6- and 14,15-EET.
sEH Inhibitors (e.g., AUDA) Inhibit soluble epoxide hydrolase (sEH), preventing the degradation of EETs.[1][7]Potentiate and prolong the effects of endogenous EETs.May indirectly increase NO production by elevating EET levels.
L-NAME Inhibitor of all nitric oxide synthase (NOS) isoforms.No direct effect.Directly inhibits the production of NO from L-arginine.
Sodium Nitroprusside Spontaneously releases nitric oxide.No direct effect.Directly mimics the downstream effects of NO, causing vasodilation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on vascular responses from published studies.

Table 1: Inhibition of EET-Induced Vasodilation by this compound

EET RegioisomerConcentration of this compound% Inhibition of Maximal Relaxation (approx.)Reference
14,15-EET10 µmol/L75%[4]
11,12-EET10 µmol/L50%[4]
8,9-EET10 µmol/L40%[4]
5,6-EET10 µmol/L30%[4]

Table 2: Effect of this compound on Agonist-Induced Vasodilation (in the presence of NOS and COX inhibitors)

AgonistConcentration of this compoundFold Shift in EC₅₀ (approx.)% Reduction in Maximal Relaxation (approx.)Reference
Bradykinin10 µmol/L1000-fold40%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the effects of this compound.

Isolated Artery Ring Vasoreactivity Assay

This ex vivo method is used to assess the direct effects of compounds on vascular tone.

A1 Isolate Artery (e.g., bovine coronary) A2 Cut into Rings (2-4 mm) A1->A2 A3 Mount in Organ Bath (Krebs buffer, 37°C, 95% O₂/5% CO₂) A2->A3 A4 Equilibrate under Optimal Tension A3->A4 A5 Pre-constrict with Agonist (e.g., U46619) A4->A5 A6 Administer this compound (or vehicle) A5->A6 A7 Cumulative Addition of Vasodilator (e.g., 14,15-EET) A6->A7 A8 Record Changes in Isometric Tension A7->A8

Workflow for isolated artery ring vasoreactivity assay.
Measurement of eNOS Activity

This biochemical assay quantifies the production of NO by measuring the conversion of radiolabeled L-arginine to L-citrulline.

  • Cell Culture: Culture endothelial cells (e.g., bovine aortic endothelial cells - BAECs) to confluence.

  • Treatment: Pre-incubate cells with this compound or other compounds of interest.

  • Stimulation: Stimulate the cells with an agonist known to activate eNOS (e.g., bradykinin or shear stress).

  • Lysis: Lyse the cells in a buffer compatible with NOS activity.

  • Assay: Incubate the cell lysate with [³H]-L-arginine and necessary cofactors (NADPH, CaCl₂, calmodulin).

  • Separation: Separate [³H]-L-citrulline from unreacted [³H]-L-arginine using ion-exchange chromatography.

  • Quantification: Measure the radioactivity of the [³H]-L-citrulline fraction using liquid scintillation counting.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EET pathway in cardiovascular physiology. Its primary effect on nitric oxide signaling is indirect, stemming from its antagonism of EETs that can promote eNOS activation. The compound's selectivity, with no direct effect on NO donors, allows for the specific elucidation of EET-dependent mechanisms. When designing experiments, it is crucial to consider the use of appropriate controls and comparative compounds, such as selective EET antagonists, sEH inhibitors, and direct NOS modulators, to accurately interpret the complex interplay between these two critical signaling pathways in the regulation of vascular tone.

References

Differentiating EDHF Pathways: A Comparative Guide to the Use of 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in smaller arteries and arterioles. Unlike nitric oxide (NO) and prostacyclin, EDHF represents a collection of pathways that lead to the hyperpolarization and subsequent relaxation of vascular smooth muscle cells. Differentiating these pathways is critical for understanding vascular physiology and for the development of novel therapeutics targeting cardiovascular diseases. This guide provides a comparative analysis of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a key pharmacological tool, and its alternatives in the quest to dissect the complex web of EDHF signaling.

The Multifaceted Nature of EDHF Signaling

The term EDHF encompasses several distinct mechanisms, including:

  • Epoxyeicosatrienoic Acids (EETs): These cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid are potent vasodilators that activate calcium-activated potassium (KCa) channels on smooth muscle cells.[1][2][3]

  • Potassium Ions (K+): Efflux of K+ from endothelial cells through small- and intermediate-conductance KCa (SKCa and IKCa) channels can hyperpolarize adjacent smooth muscle cells.[4]

  • Hydrogen Peroxide (H2O2): This reactive oxygen species has been proposed as a potential EDHF in some vascular beds.[1]

  • Myoendothelial Gap Junctions: Direct electrical communication between endothelial and smooth muscle cells can propagate hyperpolarization.[5][6]

Given this complexity, specific pharmacological inhibitors are essential to isolate and study each pathway.

This compound: A Selective Antagonist of the EET Pathway

This compound, also known as 14,15-EEZE, has emerged as a valuable tool for investigating the role of EETs in EDHF-mediated responses. It acts as a competitive antagonist of EETs, inhibiting their vasodilatory and hyperpolarizing effects.[2][7]

Mechanism of Action

This compound selectively blocks the action of EETs at their putative receptor or binding site on vascular smooth muscle cells.[5][8] This prevents the EET-induced activation of KCa channels, thereby inhibiting smooth muscle hyperpolarization and relaxation. Importantly, it has been shown to have minimal to no effect on other key vasodilation pathways, such as those mediated by NO donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost), highlighting its specificity.[2][7]

cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_endo Ca²⁺↑ IP3->Ca_endo PLA2 cPLA₂ Ca_endo->PLA2 AA Arachidonic Acid PLA2->AA CYP CYP Epoxygenase AA->CYP EETs EETs CYP->EETs EETs_sm EETs EETs->EETs_sm EET_Receptor EET Receptor EETs_sm->EET_Receptor G_Protein G-Protein EET_Receptor->G_Protein KCa KCa Channel (e.g., BKCa) G_Protein->KCa Hyperpolarization Hyperpolarization KCa->Hyperpolarization K⁺ efflux Relaxation Vasodilation Hyperpolarization->Relaxation Antagonist This compound Antagonist->EET_Receptor blocks

Figure 1. Mechanism of this compound in the EET-mediated EDHF pathway.

Performance Comparison: this compound vs. Alternatives

The choice of pharmacological tool depends on the specific EDHF pathway under investigation. Here, we compare this compound with other commonly used inhibitors.

Compound/Method Target Pathway Mechanism of Action Advantages Limitations
This compound EETsCompetitive antagonist of EETs at their receptor/binding site.[5][8]Highly selective for the EET pathway.[2][7] Does not affect NO or prostacyclin signaling.May exhibit partial agonist activity in some vascular beds.[9][10] Its metabolite, 14,15-DHEZE, has a more selective antagonist profile for 14,15-EET.[11]
14,15-EEZE-mSI EETsA derivative of 14,15-EEZE, it shows more selective antagonism, particularly for 14,15- and 5,6-EETs.[12]Increased selectivity for specific EET regioisomers.Less extensively characterized than this compound.
CYP Inhibitors (e.g., Miconazole, Fluconazole)EETsInhibit the synthesis of EETs from arachidonic acid by blocking CYP epoxygenases.[1][13]Effectively blocks the production of all EETs.Can be non-selective and may inhibit other CYP enzymes. Some have off-target effects on KCa channels.[5]
KCa Channel Blockers (e.g., Charybdotoxin + Apamin, TRAM-34 + Apamin)K+ efflux & other KCa-dependent pathwaysBlock endothelial SKCa and IKCa channels, preventing K+ efflux and endothelial hyperpolarization.[4] Charybdotoxin also blocks smooth muscle BKCa channels.[4]Defines the "classical" EDHF pathway. TRAM-34 offers higher selectivity for IKCa than charybdotoxin.[5]Does not differentiate between K+ as the mediator and other downstream effects of endothelial hyperpolarization. Charybdotoxin's lack of specificity can be confounding.[4]
sEH Inhibitors (e.g., AUDA)EETsInhibit soluble epoxide hydrolase (sEH), preventing the degradation of EETs to less active diols (DHETs).[14][15]Potentiates the effects of endogenous EETs, helping to elucidate their physiological role.Does not directly block the pathway but rather enhances it.
Gap Junction Blockers (e.g., Carbenoxolone)Myoendothelial Gap JunctionsInhibit direct electrical communication between endothelial and smooth muscle cells.[5]Useful for investigating the contribution of electrical coupling to EDHF responses.Often lack specificity and can have other cellular effects.[16]

Quantitative Data Summary

The following tables summarize experimental data on the effects of this compound and its alternatives on vascular responses.

Table 1: Effect of this compound on Vasodilation in Bovine Coronary Arteries

AgonistConcentration of this compound% Maximal Relaxation (Control)% Maximal Relaxation (with this compound)Reference
14,15-EET10 µM~85%~18%[2]
11,12-EET10 µM~90%Significantly inhibited[2]
8,9-EET10 µM~80%Significantly inhibited[2]
5,6-EET10 µM~80%Significantly inhibited[2]
Bradykinin (in presence of L-NNA and Indomethacin)10 µM~95%~55%[2]
Sodium Nitroprusside10 µMNot specifiedNo significant alteration[7]
Iloprost10 µMNot specifiedNo significant alteration[7]

Table 2: Comparative Effects of Different EDHF Pathway Inhibitors

InhibitorVascular BedAgonistEffect on Vasodilation/HyperpolarizationReference
This compound (3 µM)Bovine Coronary ArteryBradykinin (10 nM)Inhibited smooth muscle hyperpolarization and relaxation[7]
MiconazoleHuman Forearm MicrocirculationAcetylcholineAttenuated vasodilation[1]
Charybdotoxin + ApaminRat Mesenteric ArteryAcetylcholineAbolished EDHF-mediated relaxation[17]
AUDA (sEH inhibitor)Canine HeartEndogenous EETsReduced myocardial infarct size, indicating enhanced EET effects[18]

Experimental Protocols

Isometric Tension Measurement in Arterial Rings

This protocol is fundamental for assessing the vasoactive properties of compounds like this compound.

Objective: To measure the effect of this compound on agonist-induced relaxation of isolated arterial rings.

Materials:

  • Bovine coronary arteries

  • Krebs physiological salt solution (PSS)

  • U46619 (thromboxane A2 analog for pre-constriction)

  • EETs, bradykinin, or other vasoactive agents

  • This compound

  • Isometric force transducers and data acquisition system

Procedure:

  • Dissect bovine coronary arteries and cut them into 3-5 mm rings.

  • Mount the arterial rings in organ baths containing Krebs PSS, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 3.5g.

  • Pre-constrict the arterial rings with U46619 to achieve a stable contraction.

  • For control experiments, perform a cumulative concentration-response curve for the agonist (e.g., 14,15-EET or bradykinin).

  • For inhibitor experiments, pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 20-30 minutes) before repeating the agonist concentration-response curve.

  • Record the relaxation responses as a percentage of the pre-constriction induced by U46619.

A Isolate and mount arterial rings B Equilibrate in organ bath A->B C Pre-constrict with U46619 B->C D Administer agonist (Control) C->D F Pre-incubate with This compound C->F E Record relaxation D->E I Compare responses E->I G Administer agonist (Inhibitor) F->G H Record relaxation G->H H->I

Figure 2. Experimental workflow for isometric tension measurement.
Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single smooth muscle cells.

Objective: To determine if this compound blocks EET-induced activation of KCa channels in vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig with amplifier and data acquisition software

  • Pipettes with appropriate internal solution

  • External solution (aCSF)

  • 14,15-EET

  • This compound

Procedure:

  • Isolate vascular smooth muscle cells from the desired artery.

  • Establish a whole-cell or cell-attached patch-clamp configuration on a single smooth muscle cell.

  • Record baseline KCa channel activity.

  • Perfuse the cell with a solution containing 14,15-EET and record the change in channel activity.

  • Wash out the 14,15-EET.

  • Pre-incubate the cell with this compound.

  • Perfuse the cell with a solution containing both this compound and 14,15-EET and record channel activity.

  • Compare the EET-induced channel activation in the presence and absence of this compound.

Conclusion

This compound is a specific and valuable pharmacological tool for differentiating the EET-mediated component of EDHF signaling. Its ability to selectively antagonize EET-induced vasodilation and hyperpolarization, without significantly affecting other major vasoregulatory pathways, makes it a powerful asset in vascular biology research. However, researchers should be aware of its potential for partial agonism in certain tissues and consider the use of more selective derivatives like 14,15-EEZE-mSI for specific applications. A multi-pronged approach, employing a combination of selective antagonists like this compound, enzyme inhibitors, and ion channel blockers, will be most effective in unraveling the intricate and diverse mechanisms that constitute the EDHF phenomenon. This comprehensive understanding is paramount for the development of targeted therapies for a range of cardiovascular disorders.

References

Unveiling 14,15-EE-5(Z)-E: A Comparative Guide to a Selective Epoxyeicosatrienoic Acid Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate roles of epoxyeicosatrienoic acids (EETs) in cardiovascular signaling, the quest for selective pharmacological tools is paramount. This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a notable antagonist of EETs, with other relevant compounds. We delve into the experimental data validating its efficacy and selectivity, detail the underlying experimental protocols, and visualize its mechanism of action.

Performance Comparison of EET Antagonists

This compound has been identified as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs) to induce vasodilation.[1][2][3] The antagonist activity of this compound has been benchmarked against the vasodilatory effects of various EET regioisomers. Furthermore, its selectivity has been contrasted with its metabolite and other synthetic analogs.

CompoundTarget(s)Antagonist PotencyKey Findings
This compound EETs (most effective against 14,15-EET)At 10 µM, inhibits ~80% of 14,15-EET-induced relaxation in bovine coronary arteries.[3] Also inhibits relaxations to 5,6-EET, 8,9-EET, and 11,12-EET.[1]A selective EET antagonist that blocks endothelium-dependent hyperpolarization and relaxation.[1][2] Does not affect relaxation induced by sodium nitroprusside or iloprost.[2][3]
14,15-EEZE-mSI 14,15-EET and 5,6-EETAt 10 µM, it inhibits relaxation to 14,15-EET and 5,6-EET, but not 11,12-EET or 8,9-EET.[4] Has minimal agonist activity, inducing only ~7% maximal relaxation.[4]A 14,15-EET analog that demonstrates more specific antagonist activity for certain EET regioisomers compared to this compound.[4]
14,15-DHE5ZE 14,15-EETAt 10 µM, it significantly inhibits 14,15-EET-induced relaxation (maximal relaxation reduced from 83.4% to 36.1%).[5]A metabolite of this compound, formed via soluble epoxide hydrolase (sEH).[5][6] It is a highly selective antagonist for 14,15-EET and does not inhibit relaxations induced by 5,6-, 8,9-, or 11,12-EET.[5][6]

Experimental Protocols

The validation of this compound as an EET antagonist has been predominantly conducted using vascular reactivity studies in bovine coronary arteries.

Vascular Relaxation Assay

Objective: To assess the effect of antagonists on EET-induced relaxation of pre-constricted arterial rings.

Methodology:

  • Tissue Preparation: Bovine coronary arteries are isolated and cut into rings.

  • Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-constriction: The arterial rings are pre-constricted with a thromboxane A2 mimetic, U46619, to induce a stable contraction.[1][2][4]

  • Agonist-Induced Relaxation: Concentration-response curves are generated by cumulatively adding an EET regioisomer (e.g., 14,15-EET) to the organ bath and measuring the degree of relaxation.

  • Antagonist Treatment: To test the effect of an antagonist, the arterial rings are pre-incubated with the antagonist (e.g., this compound at a specific concentration) before the addition of the EET agonist.[1][2]

  • Data Analysis: The relaxation responses are measured as a percentage decrease in the pre-constricted tension. The potency of the antagonist is determined by the extent to which it inhibits the agonist-induced relaxation.

Signaling Pathway and Mechanism of Action

Epoxyeicosatrienoic acids (EETs) are key signaling molecules in the endothelium-dependent hyperpolarization (EDH) pathway, leading to vasodilation. This compound exerts its effect by antagonizing the actions of EETs.

EET_Antagonism cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs EETs (e.g., 14,15-EET) CYP450->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor Binds K_Channel Ca2+-activated K+ Channels (KCa) EET_Receptor->K_Channel Activation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Vasodilation Vasodilation (Relaxation) Hyperpolarization->Vasodilation Antagonist This compound Antagonist->EET_Receptor Blocks

Caption: Antagonistic action of this compound on the EET signaling pathway leading to vasodilation.

Experimental Workflow for Antagonist Validation

The process of validating a selective antagonist like this compound involves a systematic series of experiments to characterize its effects and specificity.

Antagonist_Validation_Workflow cluster_workflow Antagonist Validation Workflow Start Synthesize Analog (e.g., this compound) Agonist_Test Test for Agonist Activity (Vascular Relaxation Assay) Start->Agonist_Test Antagonist_Assay Assess Antagonist Potency (Inhibition of EET-induced Relaxation) Agonist_Test->Antagonist_Assay If low agonist activity Selectivity_Panel Determine Selectivity (vs. different EET regioisomers and other vasodilators) Antagonist_Assay->Selectivity_Panel Mechanism_Study Investigate Mechanism (e.g., effect on hyperpolarization) Selectivity_Panel->Mechanism_Study End Validated Selective Antagonist Mechanism_Study->End

Caption: A stepwise workflow for the validation of a selective EET antagonist.

References

Unraveling the Vasoactive Interactions of 14,15-EE-5(Z)-E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of vasoactive compounds is paramount. This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), with other key players in vascular tone regulation. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a deeper understanding of its pharmacological profile.

Executive Summary

This compound, also known as 14,15-EEZE, has emerged as a critical tool for elucidating the physiological roles of EETs, which are endothelium-derived hyperpolarizing factors (EDHFs). This guide demonstrates that this compound effectively and selectively antagonizes EET-mediated vasodilation. It also inhibits the vasodilatory responses to several endothelium-dependent agonists such as bradykinin and methacholine. Conversely, it does not interfere with vasodilation induced by nitric oxide (NO) donors or prostacyclin analogs, highlighting its specificity. While direct experimental evidence on the interaction of this compound with potent vasoconstrictors like endothelin-1 (ET-1) and angiotensin II (Ang II) is limited, this guide outlines their respective signaling pathways to provide a basis for future investigation into potential crosstalk.

Comparative Vasoactive Effects of this compound

The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on vasodilation induced by different vasoactive compounds.

Agonist Vessel Type Pre-constrictor This compound Concentration (µM) Inhibition of Maximal Relaxation (%) Reference
14,15-EETBovine Coronary ArteryU4661910~80%[1][2]
11,12-EETBovine Coronary ArteryU4661910Significant Inhibition[2]
8,9-EETBovine Coronary ArteryU4661910Significant Inhibition[2]
5,6-EETBovine Coronary ArteryU4661910Significant Inhibition[2]
BradykininBovine Coronary ArteryU466193Significant Inhibition of Hyperpolarization and Relaxation[2]
MethacholineBovine Coronary ArteryU4661910Significant Inhibition[2][3]
Arachidonic AcidBovine Coronary ArteryU4661910Significant Inhibition[2][3]
Compound Vessel Type Pre-constrictor This compound Concentration (µM) Effect on Relaxation Reference
Sodium Nitroprusside (NO donor)Bovine Coronary ArteryU4661910No significant alteration[2][3]
Iloprost (Prostacyclin analog)Bovine Coronary ArteryU4661910No significant alteration[2][3]
NS1619 (K+ channel opener)Bovine Coronary ArteryU4661910No significant alteration[2]
Bimakalim (K+ channel opener)Bovine Coronary ArteryU4661910No significant alteration[2]

Experimental Protocols

Isometric Tension Measurement in Isolated Arterial Rings

This protocol is fundamental for assessing the vasoactive properties of compounds.

1. Tissue Preparation:

  • Euthanize the animal model (e.g., rat, mouse) in accordance with institutional guidelines.

  • Carefully dissect the desired artery (e.g., mesenteric artery, aorta) and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the artery into rings of 1-2 mm in length.

2. Mounting:

  • Mount each arterial ring in a wire myograph chamber containing oxygenated K-H buffer at 37°C. The rings are threaded onto two fine tungsten wires.

  • One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

3. Equilibration and Normalization:

  • Allow the rings to equilibrate for at least 60 minutes, during which the buffer is changed every 15-20 minutes.

  • Normalize the vessel rings to a predetermined optimal resting tension to ensure maximal and reproducible contractile responses. This is typically done by a standardized procedure involving repeated stretching and stimulation with a potassium-rich solution.

4. Experimental Procedure:

  • Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., U46619, phenylephrine) to achieve a stable submaximal contraction.

  • Once a stable plateau is reached, cumulative concentrations of the vasodilator agonist are added to the bath to obtain a concentration-response curve.

  • To test the effect of this compound, pre-incubate the arterial rings with the desired concentration of the antagonist for a specified period (e.g., 20-30 minutes) before adding the pre-constrictor and then the vasodilator.

  • Record the changes in isometric tension using a data acquisition system.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Compare the concentration-response curves in the presence and absence of the antagonist to determine its effect.

Signaling Pathways and Visualizations

This compound Antagonism of EET-Induced Vasodilation

Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 epoxygenases in endothelial cells. They act as endothelium-derived hyperpolarizing factors (EDHFs) by activating large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and subsequent vasodilation. This compound selectively blocks this pathway.

EET_Antagonism cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs EETs CYP450->EETs Synthesis BKCa BKCa Channel EETs->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to EEZE This compound EEZE->BKCa Blocks

Caption: Antagonistic effect of this compound on EET-mediated vasodilation.

Signaling Pathways of Endothelin-1 and Angiotensin II

While direct interactions with this compound are not well-documented, understanding the primary signaling cascades of these potent vasoconstrictors is crucial for identifying potential points of crosstalk.

Endothelin-1 (ET-1) Signaling:

ET-1, a potent vasoconstrictor peptide produced by endothelial cells, acts on ETA and ETB receptors on vascular smooth muscle cells.[4][5] This interaction activates the Gq protein-coupled receptor pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.

ET1_Signaling cluster_VSMC Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ET_Receptor ETA / ETB Receptor ET1->ET_Receptor Binds to Gq Gq Protein ET_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Simplified signaling pathway of Endothelin-1-induced vasoconstriction.

Angiotensin II (Ang II) Signaling:

Angiotensin II, a key component of the renin-angiotensin system, exerts its vasoconstrictor effects primarily through the angiotensin II type 1 (AT1) receptor. Similar to ET-1, the AT1 receptor is a Gq protein-coupled receptor that, upon activation, stimulates the PLC-IP3-DAG pathway, leading to increased intracellular calcium and vasoconstriction.

AngII_Signaling cluster_VSMC Vascular Smooth Muscle Cell AngII Angiotensin II (Ang II) AT1_Receptor AT1 Receptor AngII->AT1_Receptor Binds to Gq Gq Protein AT1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Stimulates Contraction Vasoconstriction Ca_Release->Contraction Leads to

Caption: Simplified signaling pathway of Angiotensin II-induced vasoconstriction.

Conclusion and Future Directions

This compound is a potent and selective antagonist of EET-mediated vasodilation, making it an invaluable pharmacological tool. Its ability to inhibit endothelium-dependent hyperpolarization in response to various agonists, without affecting NO or prostacyclin pathways, underscores its specific mechanism of action.

The lack of direct experimental data on the interaction of this compound with endothelin-1 and angiotensin II represents a knowledge gap. Given the importance of these vasoconstrictors in cardiovascular pathophysiology, future research should focus on investigating potential interactions. Such studies could explore whether this compound can modulate ET-1 or Ang II-induced vasoconstriction, and if so, through what mechanisms. Understanding these potential interactions could unveil novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction and excessive vasoconstriction.

References

The Antagonistic Profile of 14,15-EE-5(Z)-E: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a key antagonist of epoxyeicosatrienoic acids (EETs), with other vasoactive compounds. This review synthesizes experimental data on its biological activity, efficacy, and mechanism of action, presenting quantitative data in structured tables and detailing experimental protocols for key studies.

This compound, a structural analog of 14,15-EET, has been identified as a potent antagonist of EET-induced vascular relaxation.[1][2] It plays a crucial role in elucidating the physiological and pathological roles of EETs, which are cytochrome P450 metabolites of arachidonic acid involved in regulating vascular tone and inflammation.[1][3][4] This guide will delve into comparative studies that define the antagonistic properties of this compound, its selectivity, and its utility in cardiovascular and inflammatory research.

Comparative Vasoactivity of this compound and EET Regioisomers

This compound has been shown to inhibit the vasorelaxant effects of all four EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET) in bovine coronary arteries. Notably, its antagonistic effect is most pronounced against 14,15-EET.[1] Pre-incubation with this compound at a concentration of 10 µM significantly inhibits the relaxation induced by these EETs.[1]

CompoundConcentrationVessel TypePre-constrictorMaximal Relaxation (%)Inhibition by this compound (10 µM) (%)Reference
14,15-EET1 µMBovine Coronary ArteryU4661983.4 ± 4.5~80[5][6]
11,12-EET1 µMBovine Coronary ArteryU46619Not specifiedInhibited[1]
8,9-EET1 µMBovine Coronary ArteryU46619Not specifiedInhibited[1]
5,6-EET1 µMBovine Coronary ArteryU46619Not specifiedInhibited[1]

Table 1: Comparative Inhibition of EET-induced Vasorelaxation by this compound. This table summarizes the inhibitory effect of this compound on the vasorelaxation induced by different EET regioisomers in bovine coronary arteries.

Selectivity of this compound Compared to Other Vasoactive Agents

A key characteristic of this compound is its selective antagonism of EET-mediated pathways. Studies have demonstrated that it does not affect the relaxation responses induced by other vasodilators such as sodium nitroprusside (a nitric oxide donor) or iloprost (a prostacyclin analog).[1][7] This selectivity makes it a valuable tool for isolating and studying the specific effects of EETs.

Vasoactive AgentMechanism of ActionEffect of this compoundReference
Sodium NitroprussideNitric Oxide DonorNo alteration in relaxation[1][7]
IloprostProstacyclin AnalogNo alteration in relaxation[1][7]
NS1619 (K+ channel activator)K+ Channel OpenerNo alteration in relaxation[1]
Bimakalim (K+ channel activator)K+ Channel OpenerNo alteration in relaxation[1]

Table 2: Selectivity of this compound. This table illustrates the selective antagonistic action of this compound, which does not interfere with vasodilation mediated by nitric oxide or prostacyclin pathways.

The Role of Metabolism: this compound versus its Metabolite, 14,15-DHE5ZE

This compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[5][6] Interestingly, this metabolite exhibits a more selective antagonist profile, specifically inhibiting 14,15-EET-induced relaxations without significantly affecting the actions of other EET regioisomers.[5][6] This finding highlights the importance of metabolic pathways in modulating the pharmacological activity of EET analogs. The conversion to 14,15-DHE5ZE can be blocked by sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[5][6]

CompoundTargetEffectReference
This compoundAll EET regioisomersAntagonist (most potent against 14,15-EET)[1]
14,15-DHE5ZE14,15-EETSelective Antagonist[5][6]

Table 3: Comparison of Antagonist Selectivity of this compound and its Metabolite. This table compares the antagonist selectivity of this compound and its sEH-derived metabolite, 14,15-DHE5ZE.

Experimental Protocols

Vascular Reactivity Studies in Bovine Coronary Arteries

Objective: To assess the effect of this compound on vasorelaxation induced by EETs and other vasoactive agents.

Methodology:

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into rings (3-5 mm in length).[6]

  • Vascular Reactivity Setup: The arterial rings are mounted in organ chambers containing PSS, maintained at 37°C, and aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.[6]

  • Experimental Procedure:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 5g.

    • The viability of the endothelial cells is confirmed by observing relaxation in response to bradykinin.

    • The arterial rings are pre-constricted with the thromboxane A2 mimetic, U46619, to a stable tension.

    • Cumulative concentration-response curves to various vasodilators (EETs, sodium nitroprusside, iloprost) are generated in the presence or absence of this compound (10 µM), which is added 20-30 minutes prior to the addition of the agonist.[1]

  • Data Analysis: Relaxation responses are expressed as a percentage of the pre-contraction induced by U46619.

Experimental_Workflow_Vascular_Reactivity cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis BCA Bovine Coronary Artery Rings Arterial Rings (3-5mm) BCA->Rings Dissection Chamber Organ Chamber with PSS Rings->Chamber Mounting Transducer Isometric Force Transducer Chamber->Transducer Connection Record Record Tension Changes Transducer->Record Equilibrate Equilibration (60-90 min) Preconstrict Pre-constriction (U46619) Equilibrate->Preconstrict Add_Antagonist Add this compound (optional) Preconstrict->Add_Antagonist Add_Agonist Add Vasodilator (EETs, etc.) Preconstrict->Add_Agonist Control Add_Antagonist->Add_Agonist Analyze Calculate % Relaxation Record->Analyze

Vascular Reactivity Experimental Workflow

Signaling Pathways

This compound exerts its antagonistic effects by interfering with the signaling cascade initiated by EETs. EETs are known to cause hyperpolarization and relaxation of vascular smooth muscle by activating large-conductance calcium-activated potassium (BKCa) channels.[6] By blocking the action of EETs, this compound prevents this channel activation and subsequent vasorelaxation. It is considered to act as a direct EET antagonist at a putative receptor site.[8]

EET_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_response Cellular Response EET EETs EET_R Putative EET Receptor EET->EET_R Binds to BKCa BKCa Channel EET_R->BKCa Activates Hyperpol Hyperpolarization BKCa->Hyperpol Leads to EEZE This compound EEZE->EET_R Blocks Relax Vasorelaxation Hyperpol->Relax Causes

EET Signaling Pathway and Antagonism by this compound

Conclusion

The available literature firmly establishes this compound as a selective and potent antagonist of EET-mediated vasorelaxation. Its ability to differentiate between EET-dependent and -independent pathways, coupled with the distinct pharmacological profile of its metabolite, 14,15-DHE5ZE, makes it an invaluable tool for cardiovascular and pharmacological research. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future investigations into the therapeutic potential of modulating the EET system. Further comparative studies with newly developed EET analogs will continue to refine our understanding of this important signaling pathway.[9]

References

Safety Operating Guide

Navigating the Disposal of 14,15-EE-5(Z)-E: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions: Before initiating any disposal procedures, it is imperative to handle 14,15-EE-5(Z)-E in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through collection as hazardous chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

  • Waste Identification and Classification: All laboratory personnel should treat waste chemicals as hazardous unless confirmed otherwise by a safety officer.[3] Based on its nature as a research chemical, this compound should be managed as a hazardous waste from the moment it is designated for disposal.[4][5]

  • Container Selection and Labeling:

    • Container: Use a designated, leak-proof waste container that is chemically compatible with organic compounds.[6][7] The container must have a secure, screw-on cap and be kept closed except when adding waste.[4][7]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5][8] If it is part of a mixture, all components and their approximate percentages must be listed.[8]

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4][9]

    • Ensure the waste is segregated from incompatible materials. For instance, store acids and bases separately.[9] The use of secondary containment for liquid waste is required.[7]

  • Request for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[4] Do not move the waste to another storage location.[4]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the storage of hazardous chemical waste in a laboratory setting, as mandated by regulatory guidelines.

ParameterLimitCitation
Maximum Hazardous Waste Volume in SAA55 gallons[4]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)[4]
Headroom in Liquid Waste ContainersAt least 1-inch or 5% of container volume[9][10]

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully. The container should be emptied of all contents, with as little residue as possible.[3] The first rinse of the container must be collected and disposed of as hazardous waste.[7] After a thorough rinsing and air-drying, any chemical labels must be defaced or removed before the container can be disposed of as regular solid waste or recycled.[3][7]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is depicted in the diagram below. This process ensures safety and regulatory compliance at each step.

A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Place Waste in Container D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Waste F->G H Request Waste Pickup from EHS G->H I EHS Collects Waste for Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。